molecular formula C27H40N8O4 B1398500 EPZ-4777

EPZ-4777

Número de catálogo: B1398500
Peso molecular: 540.7 g/mol
Clave InChI: MTLMDZJUGDUTCP-PTGPVQHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ-4777 is a useful research compound. Its molecular formula is C27H40N8O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLMDZJUGDUTCP-PTGPVQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Epigenetic Warfare: A Technical Guide to EPZ-4777's Mechanism of Action in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of EPZ-4777, a first-generation small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document delves into the molecular underpinnings of this compound's therapeutic effect, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Epigenetic Aberration in MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations result in the formation of oncogenic MLL fusion proteins. A key pathogenic event driven by these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to ectopic gene loci.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] This mislocalization of DOT1L leads to the hypermethylation of H3K79 at MLL target genes, including critical leukemogenic genes such as HOXA9 and MEIS1.[2][3] The resulting altered epigenetic landscape sustains a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target.[1]

Core Mechanism of Action of this compound

This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[1] Its mechanism of action is centered on the specific inhibition of DOT1L's enzymatic activity.

Direct Inhibition of DOT1L Methyltransferase Activity

This compound directly binds to the SAM-binding pocket of DOT1L, preventing the natural cofactor, SAM, from binding.[1] This competitive inhibition blocks the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1][2] The targeted inhibition of DOT1L's enzymatic activity is the foundational step in this compound's anti-leukemic effects.[2]

Reversal of Aberrant H3K79 Methylation

By inhibiting DOT1L, this compound leads to a global reduction in H3K79 methylation levels within MLL-rearranged leukemia cells.[4] This reversal of the aberrant hypermethylation at MLL target gene loci is a key downstream consequence of DOT1L inhibition.[1]

Downregulation of Leukemogenic Gene Expression

The reduction in H3K79 hypermethylation at the promoters and enhancers of MLL target genes leads to the transcriptional repression of these oncogenic drivers.[4] Notably, the expression of key leukemogenic genes such as HOXA9 and MEIS1 is significantly downregulated following treatment with this compound.[3][4]

Induction of Cell Cycle Arrest, Differentiation, and Apoptosis

The suppression of the leukemogenic gene expression program triggers cellular responses that are detrimental to the survival of MLL-rearranged leukemia cells. Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3] Furthermore, the inhibition of DOT1L can promote the differentiation of leukemic blasts and ultimately lead to programmed cell death (apoptosis).[4][5]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data for this compound from preclinical studies, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by this compound

ParameterValueAssay Conditions
IC500.4 nMCell-free enzymatic assay
Ki0.5 nMCell-free enzymatic assay

Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-Rearranged Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)
MV4-11MLL-AF40.17
MOLM-13MLL-AF90.72
KOPN-8MLL-ENL0.62
THP-1MLL-AF93.36
RS4;11MLL-AF46.47
SEMMLL-AF41.72
JurkatNon-rearranged>50
REHNon-rearranged13.9
Kasumi-1Non-rearranged32.99
697Non-rearranged36.57

Data compiled from multiple sources.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates (H3K79me2/3) DNA DNA Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia

DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

EPZ4777_Mechanism_of_Action cluster_nucleus Nucleus EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L inhibits H3K79_methylation H3K79 Methylation DOT1L->H3K79_methylation catalyzes SAM SAM SAM->DOT1L (competitive) H3K79 Histone H3K79 Leukemogenic_Genes Leukemogenic Gene Expression H3K79_methylation->Leukemogenic_Genes promotes Cell_Effects Cell Cycle Arrest Apoptosis Differentiation Leukemogenic_Genes->Cell_Effects leads to

This compound Mechanism of Action.

ChIP_Assay_Workflow Start Start: MLL-rearranged cells Treatment Treat with this compound or DMSO Start->Treatment Crosslinking Cross-link proteins to DNA (Formaldehyde) Treatment->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation (Anti-H3K79me2 antibody) Lysis->Immunoprecipitation Washing Wash to remove non-specific binding Immunoprecipitation->Washing Elution Elute & Reverse Cross-links Washing->Elution DNA_Purification Purify DNA Elution->DNA_Purification Analysis Analyze DNA by qPCR or Sequencing DNA_Purification->Analysis End End: Quantify H3K79me2 at target loci Analysis->End

Chromatin Immunoprecipitation (ChIP) Assay Workflow.

Key Experimental Protocols

Cell Viability and Proliferation Assay

This assay is crucial for determining the effect of this compound on the growth and viability of leukemia cell lines.[2]

Protocol:

  • Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13 for MLL-rearranged; Jurkat for non-rearranged control) in 96-well plates at a density of 5x10^4 cells/well in their respective growth media.[5]

  • Compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM) to the cell cultures. Include a DMSO-treated vehicle control.[5]

  • Incubation: Incubate the plates for a specified period, typically ranging from 7 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[5][7]

  • Viability Assessment: At regular intervals (e.g., every 3-4 days), determine the number of viable cells using a method such as the Guava ViaCount assay or MTT assay.[5]

  • Data Analysis: Plot the viable cell counts against the drug concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to assess the changes in H3K79 methylation at specific gene loci following treatment with this compound.[2]

Protocol:

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with this compound or DMSO for a defined period (e.g., 4-6 days).[2]

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[2]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.[2]

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). A non-specific IgG should be used as a negative control.[2]

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.[2]

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.[2]

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.

  • DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a commercial kit.

  • Analysis: Quantify the amount of immunoprecipitated DNA at specific gene loci (e.g., HOXA9 promoter) using quantitative PCR (qPCR) or by performing high-throughput sequencing (ChIP-seq) for a genome-wide analysis.

Gene Expression Analysis

This is performed to measure the changes in the expression of MLL target genes after this compound treatment.

Protocol:

  • Cell Treatment and RNA Isolation: Treat MLL-rearranged cells with this compound or DMSO for a specified duration (e.g., up to 6 days).[4] Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the genes of interest (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative change in gene expression in this compound-treated cells compared to DMSO-treated controls using the delta-delta Ct method.

Conclusion and Future Directions

This compound has been a pivotal tool in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. Its mechanism of action, centered on the specific inhibition of DOT1L's methyltransferase activity, leads to the reversal of the oncogenic epigenetic program and selective killing of MLL-rearranged leukemia cells. While the suboptimal pharmacokinetic properties of this compound have limited its clinical development, it has paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical trials.[1][7] The in-depth understanding of this compound's mechanism of action continues to inform the development of novel epigenetic therapies for this aggressive form of leukemia. Further research into mechanisms of resistance to DOT1L inhibitors and the exploration of combination therapies are critical next steps in improving therapeutic outcomes for patients with MLL-rearranged leukemia.[8]

References

EPZ-4777: A Selective DOT1L Inhibitor for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPZ-4777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The aberrant activity of DOT1L is a key driver in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, making it a critical therapeutic target. This compound has been instrumental as a chemical probe to elucidate the cellular functions of DOT1L and has served as a foundational molecule in the development of clinical candidates. This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols for the evaluation of this compound and similar compounds.

Introduction

Mixed-lineage leukemias, characterized by chromosomal translocations of the MLL gene, are aggressive hematological malignancies with a poor prognosis, particularly in pediatric patients. These translocations result in the formation of fusion proteins that aberrantly recruit the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to ectopic gene loci. This leads to the misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving leukemia initiation and maintenance. This compound emerged from a drug discovery effort to identify selective inhibitors of DOT1L as a targeted therapy for MLL-r leukemias.[1][2][3] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound is a potent and selective inhibitor of DOT1L.[4] It functions by binding to the enzyme's active site and preventing the methylation of H3K79.[1][2][3] This inhibition leads to a dose- and time-dependent decrease in global H3K79 methylation levels within cancer cells.[2] Consequently, the expression of MLL fusion target genes is suppressed, leading to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[4][5] The selectivity of this compound for DOT1L over other histone methyltransferases is a key attribute, minimizing off-target effects.[5]

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L recruits HOXA9 HOXA9/MEIS1 Genes DOT1L->HOXA9 activates H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis H3K79me->HOXA9 promotes transcription of EPZ4777 This compound EPZ4777->DOT1L inhibits

DOT1L signaling pathway in MLL-rearranged leukemia.

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through enzymatic and cell-based assays.

Enzymatic Inhibition

This compound is a highly potent inhibitor of DOT1L in cell-free enzymatic assays.

Compound Target IC50 (nM)
This compoundDOT1L0.4

Table 1: Enzymatic inhibition of DOT1L by this compound.[5]

Cellular Activity

This compound demonstrates selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements.

Cell Line MLL Translocation IC50 (µM)
MV4-11MLL-AF40.17
MOLM-13MLL-AF90.72
KOPN-8MLL-ENL0.62
THP-1MLL-AF93.36
RS4;11MLL-AF46.47
SEMMLL-AF41.72
REHMLL-AF613.9
Kasumi-1Non-MLL-r32.99
697Non-MLL-r36.57

Table 2: Anti-proliferative activity of this compound in various leukemia cell lines.[6]

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in a mouse xenograft model of MLL-rearranged leukemia. Continuous administration of this compound via osmotic pumps resulted in potent antitumor efficacy and a significant increase in the median survival of the treated mice.[5]

Experimental Protocols

DOT1L Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the DOT1L enzyme.

  • Compound Preparation : Serially dilute this compound (e.g., 3-fold dilutions starting from 1 µM) in DMSO.[6] Plate 1 µL of each dilution into a 384-well microtiter plate.[5]

  • Enzyme Incubation : Add 40 µL of 0.25 nM DOT1L (amino acids 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) to each well.[5][6] Incubate for 30 minutes.[5][6]

  • Reaction Initiation : Initiate the methyltransferase reaction by adding the substrate S-adenosyl-L-methionine (SAM).

  • Detection : After a defined reaction time, stop the reaction and quantify the product formation (e.g., S-adenosyl-L-homocysteine, SAH) using a suitable detection method, such as luminescence or fluorescence-based assays.

  • Data Analysis : Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay DOT1L Enzymatic Assay Cell_Proliferation Cell Proliferation Assay (MLL-r vs. wt) Enzymatic_Assay->Cell_Proliferation Xenograft_Model Mouse Xenograft Model (e.g., MV4-11) Enzymatic_Assay->Xenograft_Model Lead Compound Progression Western_Blot Western Blot (H3K79me levels) Cell_Proliferation->Western_Blot Gene_Expression Gene Expression Analysis (HOXA9, MEIS1) Western_Blot->Gene_Expression Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Survival_Analysis Survival Analysis Tumor_Growth->Survival_Analysis

Experimental workflow for evaluating DOT1L inhibitors.
Cell Proliferation Assay

This assay measures the effect of this compound on the growth of leukemia cell lines.

  • Cell Plating : Plate exponentially growing human leukemia cell lines (e.g., MV4-11, THP-1) in 96-well plates at a density of 5x10^4 cells/well in a final volume of 150 µL.[5]

  • Compound Treatment : Add increasing concentrations of this compound (up to 50 µM) to the wells.[5]

  • Incubation : Incubate the cells for a specified period (e.g., up to 18 days).[5]

  • Cell Viability Measurement : Determine the number of viable cells every 3-4 days using a suitable method, such as the Guava ViaCount assay or MTT assay.[5]

  • Data Analysis : Calculate the IC50 values from the concentration-dependence curves at each time point.[5]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

  • Cell Implantation : Implant a human MLL-rearranged leukemia cell line, such as MV4-11, into immunodeficient mice.

  • Compound Administration : Once tumors are established, administer this compound. For example, use mini-osmotic pumps containing 100 and 150 mg/mL solutions of this compound for continuous infusion.[5]

  • Efficacy Evaluation : Monitor tumor growth and the overall health of the mice.

  • Endpoint : The primary endpoint is typically an increase in the median survival of the treated group compared to the vehicle control group.[5]

From Preclinical to Clinical Development

This compound served as a crucial tool compound and a precursor to the clinical candidate EPZ-5676 (Pinometostat).[7] The development of EPZ-5676 involved optimizing the pharmacokinetic and pharmacodynamic properties of the initial lead compound to improve its suitability for clinical use.[7] Pinometostat has been evaluated in clinical trials for the treatment of patients with relapsed/refractory acute myeloid leukemia with MLL rearrangements.[8][9]

Development_Progression EPZ4777 This compound (Preclinical Tool Compound) Optimization Pharmacokinetic & Pharmacodynamic Optimization EPZ4777->Optimization EPZ5676 EPZ-5676 (Pinometostat) (Clinical Candidate) Optimization->EPZ5676 Clinical_Trials Phase I/II Clinical Trials EPZ5676->Clinical_Trials

References

The Discovery and Initial Characterization of EPZ-4777: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery represented a significant advancement in the field of epigenetics, providing a crucial tool to probe the function of DOT1L and establishing a promising therapeutic strategy for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. While its suboptimal pharmacokinetic properties precluded its own clinical development, this compound was instrumental as a proof-of-concept molecule that paved the way for second-generation DOT1L inhibitors, such as the clinical candidate pinometostat (EPZ-5676).[2][3]

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL) is an aggressive form of acute leukemia, accounting for over 70% of infant leukemias and roughly 10% of adult acute myeloid leukemias (AML).[1] A hallmark of this disease is the chromosomal translocation of the MLL gene, which results in the formation of oncogenic MLL fusion proteins.[4][5] These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, including critical hematopoietic development genes like HOXA9 and MEIS1.[6]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[2] The mislocalization of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes, resulting in their sustained transcriptional activation and driving leukemogenesis.[2][6] This direct and pathogenic role of DOT1L's enzymatic activity made it a compelling therapeutic target. The central hypothesis was that a selective inhibitor of DOT1L could reverse this aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and thereby selectively eliminate MLL-rearranged cancer cells.[2]

Discovery of this compound: A Mechanism-Guided Approach

This compound was identified through a mechanism-guided drug discovery effort. The design strategy was based on the structures of DOT1L's natural substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] This approach aimed to develop SAM-competitive inhibitors with high potency and selectivity for DOT1L. These medicinal chemistry efforts led to the identification of this compound as a potent, concentration-dependent inhibitor of DOT1L enzymatic activity.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The initial characterization of this compound involved a series of biochemical and cell-based assays to quantify its potency, selectivity, and cellular effects. The data from these studies are summarized in the tables below.

Table 1: In Vitro Enzymatic Activity of this compound
Target EnzymeIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.4 ± 0.1 -
PRMT5521 ± 137>1,200
Other PMTs>50,000>125,000

Data compiled from multiple sources indicating high potency and selectivity.[7][8][9]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines
Cell LineMLL StatusEffectMetricValue
MV4-11MLL-AF4Inhibition of ProliferationIC50 (Day 14)< 100 nM
MOLM-13MLL-AF9Inhibition of ProliferationIC50 (Day 14)< 100 nM
JurkatNon-MLL rearrangedInhibition of ProliferationIC50 (Day 14)> 50 µM
MOLM-13MLL-AF9H3K79me2 ReductionIC50~20 nM
MV4-11MLL-AF4H3K79me2 ReductionIC50~20 nM
MOLM-13MLL-AF9HOXA9 mRNA ReductionIC50~700 nM
MOLM-13MLL-AF9MEIS1 mRNA ReductionIC50~700 nM
MV4-11MLL-AF4HOXA9 mRNA ReductionIC50~700 nM
MV4-11MLL-AF4MEIS1 mRNA ReductionIC50~700 nM

Data indicates selective anti-proliferative activity and target engagement in MLL-rearranged cell lines.[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
Animal ModelCell LineDosingOutcome
Nude MiceMV4-11100-150 mg/mL via osmotic pumpSignificant increase in median survival

In vivo studies demonstrated that this compound produces potent antitumor efficacy.[7]

Mechanism of Action

This compound acts as a competitive inhibitor at the SAM-binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[6] This leads to a cascade of downstream effects in MLL-rearranged leukemia cells.

cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell Normal MLL Normal MLL DOT1L_normal DOT1L Normal MLL->DOT1L_normal Recruits H3K79 H3K79 DOT1L_normal->H3K79 Methylates Normal Gene Expression Normal Hematopoietic Gene Expression H3K79->Normal Gene Expression Regulates MLL Fusion MLL Fusion Protein DOT1L_leukemia DOT1L MLL Fusion->DOT1L_leukemia Aberrantly Recruits H3K79_aberrant H3K79 DOT1L_leukemia->H3K79_aberrant Hypermethylates Leukemogenic Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_aberrant->Leukemogenic Genes Activates EPZ4777 This compound EPZ4777->DOT1L_leukemia Inhibits

Caption: DOT1L signaling in normal and MLL-rearranged cells.

The inhibition of DOT1L by this compound leads to:

  • Reduction of H3K79 Methylation: A concentration-dependent decrease in global H3K79me2 levels is observed in MLL-rearranged cells.[1]

  • Downregulation of Leukemogenic Gene Expression: The expression of MLL fusion target genes, such as HOXA9 and MEIS1, is significantly reduced.[1][10]

  • Selective Cell Killing: this compound induces cell cycle arrest, differentiation, and ultimately apoptosis specifically in MLL-rearranged leukemia cells, with minimal effect on non-MLL-rearranged cells.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.

DOT1L Enzymatic Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of DOT1L.

Start Start Serial Dilution Serially dilute this compound in DMSO Start->Serial Dilution Plate Inhibitor Plate 1 µL of each inhibitor dilution Serial Dilution->Plate Inhibitor Add Enzyme Add 40 µL of 0.25 nM DOT1L(1-416) Plate Inhibitor->Add Enzyme Incubate_30min Incubate for 30 min Add Enzyme->Incubate_30min Add Substrate Add 10 µL of substrate mix (³H-SAM, unlabeled SAM, nucleosomes) Incubate_30min->Add Substrate Incubate_120min Incubate for 120 min Add Substrate->Incubate_120min Quench Reaction Quench with 800 mM SAM Incubate_120min->Quench Reaction Measure Radioactivity Measure radioactivity incorporation Quench Reaction->Measure Radioactivity Calculate IC50 Calculate IC50 values Measure Radioactivity->Calculate IC50

Caption: Workflow for DOT1L enzymatic inhibition assay.

Protocol:

  • Compound Preparation: this compound is serially diluted 3-fold in DMSO for a total of ten concentrations, starting from 1 µM.[1][7]

  • Plating: A 1 µL aliquot of each inhibitor dilution is plated in a 384-well microtiter plate. A 100% inhibition control consisting of 2.5 µM S-adenosyl-L-homocysteine (SAH) is included.[7]

  • Enzyme Incubation: 40 µL of 0.25 nM DOT1L(1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) is added to each well and incubated with the compound for 30 minutes.[7]

  • Reaction Initiation: 10 µL of a substrate mix containing 200 nM ³H-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes is added to initiate the reaction.[7]

  • Reaction Incubation: The reaction is incubated for 120 minutes.[7]

  • Quenching: The reaction is quenched by adding 10 µL of 800 mM SAM.[7]

  • Detection: The incorporation of radioactivity into the nucleosome substrate is measured using a scintillation counter.[7]

  • Data Analysis: IC50 values are determined from the concentration-response curves using appropriate software (e.g., GraphPad Prism).[7]

Cell Proliferation and Viability Assay

This cell-based assay assesses the effect of this compound on the growth of leukemia cell lines.

Protocol:

  • Cell Plating: Exponentially growing MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cells are plated in 96-well plates at a density of 3 x 10⁴ cells/well in 150 µL of growth medium.[1][8]

  • Compound Treatment: Cells are incubated with increasing concentrations of this compound (up to 50 µM) or with 3 µM for proliferation curves over time. A DMSO control is included.[1][8]

  • Incubation and Maintenance: Viable cell number is determined every 3-4 days for up to 18 days. On the days of cell counting, the growth media and this compound are replaced, and cells are split back to a density of 5 x 10⁴ cells/well.[1][7]

  • Cell Counting: Viable cell numbers are determined using an automated cell counter (e.g., Guava Viacount assay).[1]

  • Data Analysis: Total cell number is expressed as split-adjusted viable cells per well. IC50 values are determined from concentration-dependence curves at each time point.[7]

Western Blot for H3K79 Dimethylation

This assay is used to confirm target engagement by measuring the levels of H3K79me2 in cells treated with this compound.

Protocol:

  • Cell Treatment: Leukemia cell lines are treated with various concentrations of this compound for a specified period (e.g., 4 days).

  • Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for dimethylated H3K79 (H3K79me2). A primary antibody for total histone H3 is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Logical Progression of Development

The discovery and characterization of this compound provided the foundational proof-of-concept for DOT1L inhibition as a therapeutic strategy. However, its pharmacokinetic properties were not optimal for clinical development. This led to further medicinal chemistry efforts to identify a successor compound with improved drug-like properties.

Hypothesis Hypothesis: DOT1L is a therapeutic target in MLL-r leukemia Discovery Mechanism-guided discovery of this compound Hypothesis->Discovery InVitro In Vitro Characterization: Potency, Selectivity, Cellular Activity Discovery->InVitro InVivo In Vivo Proof-of-Concept: Xenograft model efficacy InVitro->InVivo PK_Issues Identification of suboptimal pharmacokinetic properties InVivo->PK_Issues Optimization Lead Optimization Program PK_Issues->Optimization EPZ5676 Discovery of EPZ-5676 (Pinometostat) with improved PK properties Optimization->EPZ5676 Clinical Clinical Trials EPZ5676->Clinical

Caption: Logical flow from this compound to clinical development.

Conclusion

The discovery and initial characterization of this compound were a landmark achievement in the development of epigenetic therapies. It was the first potent and selective small-molecule inhibitor of DOT1L, and its preclinical evaluation robustly validated the therapeutic hypothesis of targeting this enzyme in MLL-rearranged leukemias.[1] this compound demonstrated selective inhibition of H3K79 methylation, downregulation of key leukemogenic genes, and selective killing of MLL-rearranged cancer cells in vitro and in vivo.[1] While not developed for clinical use itself, the knowledge and proof-of-concept gained from this compound were instrumental in the development of the next generation of DOT1L inhibitors that have advanced into clinical trials for patients with this aggressive form of leukemia.[2]

References

Investigating the Downstream Targets of EPZ-4777: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a crucial role in the regulation of gene expression, and its misregulation is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias. This technical guide provides an in-depth overview of the downstream molecular targets and cellular consequences of this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation levels, which in turn alters chromatin structure and modulates the expression of a specific set of genes. The primary downstream effect of this compound is the transcriptional repression of genes that are aberrantly activated in DOT1L-dependent cancers.

Core Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of action of this compound in inhibiting DOT1L and its immediate downstream consequences on histone methylation and gene expression.

EPZ4777_Pathway cluster_0 Enzymatic Inhibition cluster_1 Histone Methylation EPZ4777 This compound DOT1L DOT1L Enzyme EPZ4777->DOT1L Competitively Inhibits EPZ4777->DOT1L H3K79me Histone H3 Lysine 79 (Methylated) DOT1L->H3K79me Methylates DOT1L:e->H3K79me:w SAM S-adenosyl- methionine (SAM) SAM->DOT1L Binds to H3K79 Histone H3 Lysine 79 (Unmethylated) Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Promotes Cell_Effects Cellular Effects: - Apoptosis - Cell Cycle Arrest - Differentiation Leukemogenic_Genes->Cell_Effects Leads to (in cancer)

Caption: Mechanism of this compound action on the DOT1L pathway.

Quantitative Data on Downstream Effects

The efficacy of this compound and its clinical analog, Pinometostat (EPZ-5676), is demonstrated by their ability to inhibit cell proliferation and reduce H3K79 methylation.

Table 1: In Vitro Cytotoxicity of this compound/Pinometostat in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia (MLL-rearranged)9[1]
MOLM-13Acute Myeloid Leukemia (MLL-rearranged)3.5[2]
KOPN-8B-cell Acute Lymphoblastic Leukemia (MLL-rearranged)4.5 (μM)[3]
NOMO-1Acute Myeloid Leukemia (MLL-rearranged)4.5 (μM)[3]
LNCaPProstate Cancer~1000[4]
PC3Prostate Cancer>10000[4]
Table 2: Effect of DOT1L Inhibition on H3K79 Dimethylation (H3K79me2)
Cell LineTreatmentDurationH3K79me2 ReductionReference
MV4-11EPZ-56764 daysSignificant recovery of H3K79me2 at HOXA9 and MEIS1 loci in resistant cells[3]
NOMO-1EPZ-567628 daysNo significant recovery of H3K79me2[3]
LNCaPEPZ004777-Sensitive to DOT1L inhibition[5]
PC3EPZ004777-Sensitive to DOT1L inhibition[5]
JurkatEPZ5676-Dose-dependent reduction[6]
Table 3: Downregulation of Key Leukemogenic Genes by DOT1L Inhibition
GeneCell LineTreatmentFold Change (log2)Adjusted p-valueReference
HOXA9MOLM-13Compound 10 (DOT1L inhibitor)-2.5<0.001[7]
MEIS1MOLM-13Compound 10 (DOT1L inhibitor)-1.8<0.001[7]
c-MycHCT116/SW480DOT1L silencing/inhibitionDecreased mRNA and protein levels-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's downstream effects.

Workflow for Identifying Downstream Targets

The following diagram outlines a typical experimental workflow to identify and validate the downstream targets of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Primary Assays cluster_analysis Data Analysis cluster_validation Target Validation Cancer_Cells Cancer Cell Lines (e.g., MLL-rearranged) Treatment Treat with this compound (or DMSO control) Cancer_Cells->Treatment RNA_Seq RNA-Seq Treatment->RNA_Seq ChIP_Seq ChIP-Seq (H3K79me2) Treatment->ChIP_Seq Proteomics Proteomics (Mass Spectrometry) Treatment->Proteomics Diff_Expression Differential Gene Expression Analysis RNA_Seq->Diff_Expression Peak_Calling ChIP-Seq Peak Calling & Differential Binding ChIP_Seq->Peak_Calling Protein_Quant Differential Protein Abundance Analysis Proteomics->Protein_Quant qPCR RT-qPCR Diff_Expression->qPCR Viability_Assay Cell Viability Assays Diff_Expression->Viability_Assay Western_Blot Western Blot Protein_Quant->Western_Blot Protein_Quant->Viability_Assay

Caption: Experimental workflow for target identification.
Cell Viability Assay (Resazurin-Based)

This protocol assesses the effect of this compound on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound and a DMSO vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence from all measurements. Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K79me2

This protocol allows for the genome-wide mapping of H3K79me2 occupancy changes following this compound treatment.

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers

  • Sonication equipment

  • Anti-H3K79me2 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • NGS library preparation kit

  • DNA sequencer

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei. Isolate the nuclei.

  • Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin overnight at 4°C with an anti-H3K79me2 antibody or a control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on an appropriate NGS platform.

  • Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential H3K79me2 binding between this compound and DMSO-treated samples.

RNA Sequencing (RNA-Seq)

This protocol is used to determine the global gene expression changes induced by this compound.

Materials:

  • Cells treated with this compound or DMSO

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • mRNA enrichment or rRNA depletion kit

  • RNA-Seq library preparation kit

  • DNA sequencer

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the RNA.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.

    • Fragment the RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Library Quality Control and Sequencing: Assess the quality and quantity of the library and sequence on an NGS platform.

  • Data Analysis: Perform quality control of the raw reads, align them to the reference genome, quantify gene expression levels, and perform differential expression analysis between this compound and DMSO-treated samples to identify up- and down-regulated genes.

Conclusion

This compound demonstrates a clear mechanism of action through the specific inhibition of DOT1L, leading to a reduction in H3K79 methylation. This epigenetic alteration results in the transcriptional repression of key oncogenes, particularly in MLL-rearranged leukemias, ultimately inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. The downstream targets and pathways affected by this compound are a subject of ongoing research, and the protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of DOT1L inhibition. The continued exploration of the downstream effects of this compound will be crucial for the development of novel combination therapies and for expanding its application to other cancer types.

References

EPZ-4777: A Deep Dive into its Impact on Cancer Cell Cycle and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. In cancers characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant activity of DOT1L is a key driver of leukemogenesis. This compound effectively targets this dependency by competitively inhibiting DOT1L, leading to a reduction in histone H3 lysine 79 (H3K79) methylation, suppression of oncogenic gene expression, and ultimately, the induction of cell cycle arrest and apoptosis in MLL-rearranged cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on cell cycle progression and apoptosis, detailed experimental protocols, and a quantitative summary of its efficacy in preclinical models.

Core Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L.[1] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[1][2] This epigenetic alteration drives the expression of genes that promote cell proliferation and survival. By blocking the catalytic activity of DOT1L, this compound reverses this aberrant hypermethylation, leading to the transcriptional repression of these key leukemogenic drivers.[2] This targeted inhibition induces a cascade of cellular events, culminating in cell cycle arrest and apoptosis, demonstrating remarkable selectivity for cancer cells harboring MLL translocations.[2]

EPZ-4777_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates (H3K79me2/3) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest Leukemogenic_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Leukemogenic_Genes->Apoptosis Differentiation Differentiation Leukemogenic_Genes->Differentiation This compound This compound This compound->DOT1L inhibits

This compound inhibits DOT1L, blocking leukemogenic gene expression.

Impact on Cell Cycle Progression

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant alteration in cell cycle distribution, primarily characterized by an arrest in the G0/G1 phase. This effect is time-dependent, with noticeable changes observed after several days of continuous exposure. The inhibition of DOT1L and subsequent downregulation of critical cell cycle regulators, such as MYC, contribute to this cell cycle arrest.[3][4] Furthermore, studies have shown that DOT1L inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which play a crucial role in halting cell cycle progression.[4]

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of MLL-rearranged leukemia cell lines.

Cell LineTreatment (3 µM this compound)% G0/G1% S% G2/MReference
MV4-11 Day 0 (Control)48.137.814.1[5]
Day 462.325.112.6[5]
Day 875.213.511.3[5]
Day 1080.58.910.6[5]
MOLM-13 Day 0 (Control)45.742.112.2[5]
Day 455.933.510.6[5]
Day 868.421.310.3[5]
Day 1073.116.810.1[5]

Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in MLL-rearranged cancer cells. The apoptotic response is a critical component of the selective killing of these malignant cells. The mechanism involves the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Inhibition of DOT1L can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins.[5] This shift in the balance of Bcl-2 family members ultimately leads to the activation of caspases, the executioners of apoptosis.[3][5]

Quantitative Analysis of Apoptosis

The table below presents the percentage of apoptotic cells, as determined by Annexin V staining, following treatment with this compound.

Cell LineTreatment (3 µM this compound)% Annexin V Positive CellsReference
MV4-11 Day 0 (Control)5.2[5]
Day 412.5[5]
Day 835.8[5]
Day 1055.1[5]
MOLM-13 Day 0 (Control)4.8[5]
Day 48.1[5]
Day 815.3[5]
Day 1022.4[5]

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Plate MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well in their respective growth media.

  • Compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM) to the cell cultures. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for an extended period (typically 14 days for most MLL-rearranged cell lines).

  • Cell Counting: Every 3-4 days, determine the number of viable cells using a cell counter and trypan blue exclusion.

  • Media and Compound Replenishment: At each cell counting time point, replenish the media and compound to the original concentrations.

  • Data Analysis: Plot the viable cell number over time for each concentration. Calculate the IC50 values for proliferation inhibition at a specific time point (e.g., day 14) by plotting the percentage of viable cells relative to the DMSO control against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Cell_Culture 1. Cell Culture (e.g., MV4-11, MOLM-13) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Harvest_and_Fix 3. Harvest and Fixation (70% Ethanol) Treatment->Harvest_and_Fix Staining 4. Staining (Propidium Iodide) Harvest_and_Fix->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (% G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Treat MLL-rearranged cells with the desired concentration of this compound or DMSO for the specified duration.

  • Harvesting: Pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound or DMSO for the desired time.

  • Harvesting: Collect both adherent and suspension cells and pellet them by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for H3K79 Methylation

Objective: To assess the inhibition of DOT1L activity by measuring the levels of H3K79 dimethylation (H3K79me2).

Protocol:

  • Cell Lysis and Histone Extraction: Treat cells with this compound. Lyse the cells and extract histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total Histone H3.

Signaling Pathways

The anti-cancer effects of this compound are orchestrated through a defined signaling cascade initiated by the inhibition of DOT1L.

Signaling cascade following DOT1L inhibition by this compound.

Conclusion

This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by targeting a key epigenetic dependency. Its ability to selectively induce cell cycle arrest and apoptosis in these cancer cells highlights the potential of DOT1L inhibition as a targeted therapy. This technical guide provides a foundational understanding of the cellular and molecular effects of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer treatments. Further investigation into the detailed molecular mechanisms and potential combination therapies will continue to advance the clinical utility of DOT1L inhibitors.

References

The Structural Basis of EPZ-4777's Potent and Selective Inhibition of DOT1L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the small molecule inhibitor EPZ-4777 and its target, the histone methyltransferase DOT1L. Understanding this interaction is critical for the rational design of next-generation DOT1L inhibitors for the treatment of MLL-rearranged leukemias.

Core Interaction and Conformational Adaptation

This compound is a highly potent and selective inhibitor of DOT1L, a key enzyme in the regulation of gene expression through the methylation of histone H3 on lysine 79 (H3K79).[1] The inhibitor was developed as a chemical derivative of the natural cofactor S-adenosylmethionine (SAM) and exhibits extraordinary potency.[2] The structural basis of this potent inhibition lies in its ability to occupy the SAM binding pocket and induce a significant conformational change in the enzyme, leading to a highly stable enzyme-inhibitor complex with a long residence time.[1][3]

Crystallographic studies of the DOT1L-EPZ-4777 complex (PDB IDs: 4EKI and 4ER5) reveal that the inhibitor binding drives a rearrangement of a flexible loop (residues 122-140) that typically encloses the SAM-binding site.[1][2][4] This "induced-fit" mechanism creates a novel hydrophobic pocket adjacent to the SAM binding site, which is occupied by the tert-butyl phenyl urea moiety of this compound.[2][3] This additional interaction surface is a key contributor to the high affinity and selectivity of this compound for DOT1L over other SAM-dependent methyltransferases.[3]

The interaction between this compound and DOT1L is characterized by a network of hydrogen bonds and hydrophobic contacts. The aminonucleoside core of this compound mimics the adenosine portion of SAM, forming hydrogen bonds with residues in the cofactor binding site. Specifically, the urea moiety of this compound forms hydrogen bonds with the side chain of Asp161 and the backbone of Gly163.[5]

Quantitative Analysis of this compound and Analogs

The potency of this compound and its analogs has been extensively characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and a closely related, more advanced analog, EPZ-5676.

CompoundAssay TypeParameterValueCell Line (if applicable)Reference
This compound Biochemical (Radionuclide)IC50400 pMN/A[2]
This compound Biochemical (AlphaLISA)IC503.4 nMN/A[6]
This compound Cellular (H3K79me2)IC5084 ± 20 nMMCF10A[7]
EPZ-5676 BiochemicalKi80 pMN/A[3]
EPZ-5676 Biochemical (AlphaLISA)IC500.4 nMN/A[6]
EPZ-5676 Cellular (H3K79me2)IC503 nMMV4-11[3]
EPZ-5676 Cellular (Proliferation)IC503.5 nM (14 days)MV4-11[3]

Experimental Protocols

X-Ray Crystallography of the DOT1L-EPZ-4777 Complex

The determination of the co-crystal structure of DOT1L in complex with this compound was a pivotal step in understanding its mechanism of action. The general workflow for such an experiment is as follows:

  • Protein Expression and Purification: The catalytic domain of human DOT1L (e.g., residues 1-416) is expressed in a suitable system, such as E. coli or insect cells, and purified to homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: The purified DOT1L protein is crystallized, often in the presence of a cofactor analog like S-adenosyl-L-homocysteine (SAH), using vapor diffusion methods.

  • Soaking or Co-crystallization: Crystals of the DOT1L-SAH complex are soaked in a solution containing this compound, allowing the inhibitor to diffuse into the crystal and displace the bound SAH.[7] Alternatively, DOT1L can be co-crystallized directly with this compound.

  • X-ray Diffraction Data Collection: The inhibitor-bound crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final high-resolution structure. The structure of DOT1L in complex with this compound was determined at a resolution of 2.85 Å.[1]

Biochemical Inhibition Assays (AlphaLISA)

To quantify the inhibitory potency of compounds like this compound, an in vitro biochemical assay is employed. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common method:

  • Assay Components: The assay utilizes recombinant human DOT1L, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM) as the methyl donor, and streptavidin-coated donor beads and anti-dimethylated H3K79 antibody-conjugated acceptor beads.

  • Reaction: The enzymatic reaction is initiated by mixing DOT1L, the histone H3 substrate, and SAM in an assay buffer. The inhibitor (e.g., this compound) at varying concentrations is included to determine its effect on the enzyme's activity.

  • Detection: After a set incubation period, the reaction is stopped, and the AlphaLISA beads are added. If the histone H3 substrate is methylated by DOT1L, the antibody on the acceptor bead will bind to the dimethylated K79. The biotinylated histone H3 will bind to the streptavidin donor bead, bringing the donor and acceptor beads into close proximity.

  • Signal Generation: Upon excitation with a laser, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. The intensity of the light signal is proportional to the level of histone methylation.

  • Data Analysis: The signal is measured, and the IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is calculated by fitting the data to a dose-response curve.

Visualizations

Molecular Interaction Pathway of this compound with DOT1L

EPZ4777_DOT1L_Interaction cluster_EPZ4777 This compound cluster_DOT1L DOT1L Active Site Aminonucleoside Aminonucleoside Core SAM_Pocket SAM Binding Pocket Aminonucleoside->SAM_Pocket Mimics Adenosine H-Bonds UreaLinker Urea Linker Asp161 Asp161 UreaLinker->Asp161 H-Bond Gly163 Gly163 UreaLinker->Gly163 H-Bond tButylPhenyl tert-Butyl Phenyl Moiety Hydrophobic_Pocket Induced Hydrophobic Pocket tButylPhenyl->Hydrophobic_Pocket Hydrophobic Interactions SAM_Pocket->Hydrophobic_Pocket Conformational Change

Caption: Key molecular interactions between this compound and the DOT1L active site.

Experimental Workflow for DOT1L-Inhibitor Co-crystal Structure Determination

Crystallography_Workflow start Start protein_prep DOT1L Expression & Purification start->protein_prep crystallization Crystallization (with SAH) protein_prep->crystallization soaking Crystal Soaking with this compound crystallization->soaking data_collection X-ray Diffraction Data Collection soaking->data_collection structure_determination Structure Solution & Refinement data_collection->structure_determination final_structure Final DOT1L-EPZ-4777 Co-crystal Structure structure_determination->final_structure

Caption: Workflow for determining the co-crystal structure of DOT1L with an inhibitor.

References

An In-depth Technical Guide to the Enzymatic Kinetics of EPZ-4777 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic kinetics and mechanism of action of EPZ-4777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. The information presented herein is compiled from foundational preclinical studies, offering detailed insights into its inhibitory profile, the experimental methods used for its characterization, and its impact on relevant signaling pathways.

Executive Summary: this compound Profile

This compound is a selective inhibitor of the enzyme DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole histone methyltransferase responsible for methylating histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci.[1] This epigenetic modification drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer cell proliferation.[1]

This compound acts as a competitive inhibitor with respect to the S-Adenosyl methionine (SAM) cofactor, effectively blocking the enzymatic activity of DOT1L.[1] This inhibition leads to a reduction in H3K79 methylation, suppression of target oncogenes, and selective killing of MLLr leukemia cells.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified through both biochemical (cell-free) and cellular assays. The data consistently demonstrate its high potency and selectivity for DOT1L.

Biochemical Inhibition Data

In cell-free enzymatic assays, this compound demonstrates picomolar potency against DOT1L. Its selectivity is highlighted by a significantly lower affinity for other histone methyltransferases (HMTs).

Parameter Enzyme Value Assay Type Reference
IC₅₀ DOT1L0.4 nM (400 pM)Radiometric[2][3][4]
IC₅₀ DOT1L3.4 nMAlphaLISA[1]
IC₅₀ PRMT5521 nM-[3]
IC₅₀ Other HMTs>50 µM-[3]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Variations in reported IC₅₀ values can arise from different assay technologies (e.g., radiometric vs. AlphaLISA).[1]

Cellular Proliferation Data

This compound selectively inhibits the proliferation of human leukemia cell lines that feature MLL rearrangements, with minimal effect on non-MLLr cell lines.

Cell Line MLL Status IC₅₀ (µM) Reference
MV4-11 MLL-AF40.17[4]
MOLM-13 MLL-AF90.72[4]
KOPN-8 MLL-ENL0.62[4]
SEM MLL-AF41.72[4]
THP-1 MLL-AF93.36[4]
RS4;11 MLL-AF46.47[4]
REH Non-MLLr13.9[4]
Kasumi-1 Non-MLLr32.99[4]
697 Non-MLLr36.57[4]

Mechanism of Action and Signaling Pathways

DOT1L-mediated H3K79 methylation is a critical epigenetic mark associated with active gene transcription.[5] this compound's mechanism of action is centered on the disruption of this process in a pathological context.

DOT1L Recruitment in MLL-Rearranged Leukemia

In MLLr leukemia, the fusion of the MLL gene with partner genes (e.g., AF9, AF4) creates an oncogenic protein.[1] This MLL-fusion protein aberrantly recruits DOT1L to the promoter regions of target genes like HOXA9 and MEIS1.[1] The resulting hypermethylation of H3K79 maintains an open chromatin state, driving high levels of transcription and promoting leukemogenesis.[5][6] this compound directly inhibits the catalytic activity of DOT1L, preventing H3K79 methylation and suppressing the expression of these critical oncogenes.[2][7]

G cluster_0 Nucleus cluster_1 Target Gene Promoter MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3 Histone H3 DOT1L->H3 Methylates (H3K79) EPZ4777 This compound EPZ4777->DOT1L Inhibits DNA HOXA9 / MEIS1 Genes H3->DNA Activates Transcription Leukemia Leukemogenesis & Cell Proliferation DNA->Leukemia

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Interplay with SIRT1 Repressive Complex

Further research has revealed a dynamic interplay between DOT1L and other chromatin regulators.[6] DOT1L has been shown to inhibit the chromatin localization of a repressive complex composed of SIRT1 (a histone deacetylase) and SUV39H1 (an H3K9 methyltransferase).[6] By preventing this repressive complex from acting on MLL target genes, DOT1L helps maintain the open and active chromatin state necessary for leukemic gene expression.[6] This finding suggests that the efficacy of DOT1L inhibitors could potentially be enhanced by combination with SIRT1 activators.[6]

G cluster_0 Gene Promoter Region SIRT1_Complex SIRT1 / SUV39H1 Repressive Complex Gene MLL Target Gene (e.g., HOXA9) SIRT1_Complex->Gene Represses Transcription (H3K9 Methylation, H3K9 Deacetylation) DOT1L DOT1L DOT1L->SIRT1_Complex Inhibits Localization at Chromatin DOT1L->Gene Maintains Active State (via H3K79 Methylation)

Caption: Interplay between DOT1L and the SIRT1 repressive complex at MLL target genes.

Experimental Protocols

The following section details the methodology for the biochemical assay used to determine the IC₅₀ of this compound against DOT1L, as described in foundational studies.[2]

Radiometric DOT1L Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the incorporation of a radiolabeled methyl group from ³H-SAM onto a nucleosome substrate.

1. Compound Preparation:

  • This compound is serially diluted 3-fold in DMSO to create a ten-point concentration gradient, starting from 1 mM.[2]

  • 1 µL of each inhibitor dilution is plated into a 384-well microtiter plate.[2]

  • A 100% inhibition control is prepared using a final concentration of 2.5 mM S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction.[2]

2. Enzyme Incubation:

  • 40 µL of 0.25 nM DOT1L (recombinant, residues 1-416) is added to each well.[2]

  • The enzyme is prepared in an assay buffer consisting of 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[2]

  • The plate is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

3. Reaction Initiation:

  • 10 µL of a substrate mix is added to each well to initiate the reaction.[2]

  • The final reaction mixture contains:

    • 200 nM ³H-SAM (S-adenosyl-L-[methyl-³H]methionine).[2]

    • 600 nM unlabeled SAM.[2]

    • 20 nM nucleosomes.[2]

  • Both SAM and nucleosome substrates are present at concentrations approximately equal to their respective Michaelis constants (Kₘ).[2]

4. Reaction and Quenching:

  • The reaction is allowed to proceed for 120 minutes at room temperature.[2]

  • The reaction is quenched by adding 10 µL of 800 mM unlabeled SAM to each well.[2]

5. Detection and Analysis:

  • The incorporation of radioactivity (³H) into the nucleosome substrate is measured using a scintillation counter (FlashPlate).[2]

  • IC₅₀ values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism).[2]

G A 1. Compound Plating This compound serially diluted in DMSO. 1 µL added to 384-well plate. B 2. Enzyme Addition & Pre-incubation Add 40 µL of 0.25 nM DOT1L. Incubate for 30 min. A->B C 3. Reaction Initiation Add 10 µL of Substrate Mix (200 nM ³H-SAM, 600 nM SAM, 20 nM Nucleosomes). B->C D 4. Reaction Incubation Incubate for 120 min at room temp. C->D E 5. Quenching Add 10 µL of 800 mM unlabeled SAM. D->E F 6. Detection Measure ³H incorporation into nucleosomes (Scintillation Counting). E->F G 7. Data Analysis Calculate IC₅₀ values from concentration-response curves. F->G

Caption: Experimental workflow for the radiometric DOT1L IC₅₀ determination assay.

References

Methodological & Application

EPZ-4777 Experimental Protocols for Cell Culture Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification critically implicated in the development and maintenance of MLL-rearranged (MLLr) leukemias.[4][5][6] In MLLr leukemia, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at MLL target genes such as HOXA9 and MEIS1. This aberrant epigenetic mark drives the expression of leukemogenic genes, leading to the proliferation of cancer cells.[7][8] this compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation.[8] This selective inhibition leads to cell cycle arrest, apoptosis, and differentiation in MLLr leukemia cells, making this compound a valuable tool for preclinical research and a promising therapeutic candidate.[1][9]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell proliferation, apoptosis, cell cycle, and target gene expression in MLL-rearranged leukemia cell lines.

Mechanism of Action: DOT1L Inhibition and Downstream Effects

The signaling pathway initiated by the aberrant activity of MLL-fusion proteins and the inhibitory action of this compound is depicted below.

EPZ4777_Pathway cluster_0 Nucleus MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates (K79) H3K79me H3K79me2/3 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activates Transcription Gene Transcription Leukemogenic_Genes->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation EPZ4777 This compound EPZ4777->DOT1L Inhibits

Caption: Signaling pathway of MLL-fusion protein and inhibition by this compound.

Experimental Protocols

This section provides a detailed workflow and step-by-step protocols for key in vitro experiments to characterize the effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Assays Start Start: MLL-rearranged Leukemia Cell Culture (e.g., MV4-11, MOLM-13) Treatment Treat with this compound (Vehicle Control vs. various concentrations) Start->Treatment Proliferation Cell Proliferation Assay (MTT or CellTiter-Glo) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (H3K79me2, Total H3) Treatment->WesternBlot qPCR Gene Expression Analysis (qPCR for HOXA9, MEIS1) Treatment->qPCR DataAnalysis Data Analysis and Interpretation Proliferation->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis

References

Optimal Concentration of EPZ-4777 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification implicated in the development of mixed-lineage leukemia (MLL).[5][6] In MLL-rearranged (MLLr) leukemias, the fusion of the MLL gene to various partners leads to the aberrant recruitment of DOT1L and subsequent hypermethylation of H3K79 at MLL target genes, driving leukemogenesis.[5] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the transfer of methyl groups.[4] This selective inhibition of H3K79 methylation leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, inducing cell cycle arrest, apoptosis, and cellular differentiation in MLLr cells.[4][7] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro assays.

Data Presentation: In Vitro Potency and Cellular Activity

The following tables summarize the key quantitative data for this compound from various preclinical studies, providing a guide for determining the optimal concentration for your experiments.

Table 1: In Vitro Enzymatic Potency and Selectivity of this compound

ParameterValueNotes
DOT1L IC50 0.4 nM (400 ± 100 pM)Cell-free enzymatic assay.[1][2][3]
Selectivity >1,200-foldAgainst a panel of other protein methyltransferases.[1]

Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-MLL-Rearranged Cell Lines

Cell LineMLL FusionAssay TypeEC50 / IC50Incubation Time
MOLM-13 MLL-AF9Antiproliferative assay4 nM[1]14-18 days[1]
MV4-11 MLL-AF4Antiproliferative assay4 nM[1]14-18 days[1]
THP-1 MLL-AF9Antiproliferative assay4 nM[1]18 days[1]
MCF-10A N/AH3K79 methylation1452 nMNot Specified
Jurkat Non-MLL-rearrangedAntiproliferative assayGrowth unaffected at 3 µMUp to 18 days[2]

Mandatory Visualization

Signaling Pathway of this compound Action

EPZ4777_Pathway This compound Mechanism of Action cluster_nucleus Cell Nucleus cluster_drug_effect Therapeutic Intervention cluster_cellular_outcome Cellular Outcomes MLLr MLL-rearranged Fusion Protein DOT1L DOT1L MLLr->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates (H3K79me2/3) Gene_Repression Repression of Leukemogenic Genes Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates mRNA mRNA Leukemogenic_Genes->mRNA Transcription Aberrant Transcription mRNA->Transcription EPZ4777 This compound EPZ4777->DOT1L inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation Differentiation Apoptosis->Differentiation

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow: Determining this compound IC50

EPZ4777_Workflow Workflow for Determining this compound IC50 in Cell Proliferation Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Culture MLL-rearranged and control cell lines start->cell_culture drug_prep Prepare serial dilutions of this compound (e.g., up to 50 µM) cell_culture->drug_prep add_drug Add this compound dilutions to respective wells drug_prep->add_drug plate_cells Plate cells in 96-well plates (e.g., 3x10^4 cells/well) plate_cells->add_drug incubate Incubate for an extended period (e.g., 14-18 days) add_drug->incubate maintain_culture Replenish media and drug, and split cells every 3-4 days incubate->maintain_culture every 3-4 days maintain_culture->incubate measure_viability Measure viable cell number (e.g., Guava ViaCount) maintain_culture->measure_viability at each time point plot_data Plot concentration-response curves measure_viability->plot_data calculate_ic50 Calculate IC50 values using software (e.g., GraphPad Prism) plot_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination of this compound.

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Cell-Free)

This protocol is adapted from methodologies used to determine the IC50 of this compound against purified DOT1L enzyme.[1]

Materials:

  • This compound

  • Recombinant DOT1L enzyme (e.g., residues 1-416)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • [3H]-SAM (radiolabeled)

  • Nucleosomes (as substrate)

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

  • 384-well microtiter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A 3-fold dilution series starting from 1 µM is recommended.[2]

  • Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[2]

  • Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[2]

  • Incubate the plate for 30 minutes at room temperature.[1]

  • Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 200 nM [3H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer.[1]

  • Incubate the reaction for 120 minutes at room temperature.[1]

  • Quench the reaction by adding 10 µL of 800 mM SAM.[1]

  • Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Cell Proliferation and Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation of MLL-rearranged and non-MLL-rearranged cell lines.[1]

Materials:

  • MLL-rearranged cell lines (e.g., MOLM-13, MV4-11, THP-1)

  • Non-MLL-rearranged control cell line (e.g., Jurkat)

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well plates

  • Viable cell counting method (e.g., Guava ViaCount assay, Trypan Blue exclusion)

Procedure:

  • Culture cells under standard conditions to ensure they are in the exponential growth phase.

  • Plate the cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[3]

  • For IC50 determination, treat the cells with increasing concentrations of this compound (e.g., a dilution series up to 50 µM). For proliferation curves, a single concentration (e.g., 3 µM) can be used.[1][3]

  • Incubate the cells for an extended period, typically 14 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[1]

  • Every 3-4 days, determine the viable cell number using a method like the Guava ViaCount assay.[1][3]

  • At each time point of cell counting, replenish the growth media and this compound, and re-plate the cells at a consistent density (e.g., 5 x 10^4 cells/well) to maintain exponential growth.[1][3]

  • Calculate the split-adjusted total viable cell number at each time point.

  • For IC50 determination, plot the viable cell number against the this compound concentration at a late time point (e.g., day 14 or 18) and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis of H3K79 Methylation

This protocol allows for the direct assessment of this compound's inhibitory effect on DOT1L activity within cells.

Materials:

  • Cell lines of interest

  • This compound

  • Cell lysis buffer

  • Histone extraction kit (optional)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • Appropriate secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Treat cells with various concentrations of this compound for a defined period (e.g., 24 to 72 hours).[7] A concentration range of 1 nM to 10,000 nM can be effective for observing dose-dependent inhibition.[7]

  • Harvest the cells and either perform a whole-cell lysis or a specific histone extraction.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against H3K79me2.

  • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate.

  • Strip the blot and re-probe with an antibody against total Histone H3 to ensure equal loading.

  • Analyze the band intensities to determine the concentration-dependent reduction in H3K79me2 levels. A significant reduction in H3K79me2 with this compound treatment indicates effective DOT1L inhibition.[2]

References

Application Notes and Protocols: Preparation of EPZ-4777 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results in cancer research and other relevant fields. The following sections detail the necessary materials, a step-by-step procedure for stock solution preparation, and recommendations for storage to maintain compound integrity.

Compound Information

This compound is a small molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), an enzyme that methylates histone H3 on lysine 79 (H3K79).[1] Dysregulation of DOT1L activity is implicated in certain types of leukemia, particularly those with MLL gene rearrangements. This compound has been shown to selectively kill cells with these translocations by inhibiting H3K79 methylation and blocking the expression of leukemogenic genes.[1]

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to use precise information regarding the physicochemical properties of this compound. The following table summarizes key quantitative data from various suppliers. Researchers should always refer to the Certificate of Analysis provided with their specific batch of the compound.

ParameterValueSource(s)Notes
Molecular Weight ( g/mol ) 539.67R&D Systems, Selleck Chemicals, TocrisBatch-specific molecular weights may vary due to hydration.[2]
540.66MedchemExpressAlways use the value from the lot-specific Certificate of Analysis.
Chemical Formula C₂₈H₄₁N₇O₄R&D Systems, Selleck Chemicals, Tocris
C₂₇H₄₀N₈OMedchemExpress
Solubility in DMSO Up to 100 mM (53.97 mg/mL)R&D Systems, Selleck Chemicals, TocrisUse fresh, high-quality DMSO as moisture can reduce solubility.[3]
Solubility in Ethanol Up to 100 mM (53.97 mg/mL)R&D Systems, Tocris
Water Solubility InsolubleSelleck Chemicals
Storage of Solid -20°CR&D Systems, Selleck Chemicals, TocrisCan be stored for up to 3 years at this temperature.[3]
Storage of Stock Solution -80°C (up to 1 year in solvent)Selleck ChemicalsAliquot to avoid repeated freeze-thaw cycles.[3]
-20°C (up to 1 month in solvent)Selleck ChemicalsFor short-term storage.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro experiments.

Calculations:

Before weighing, calculate the required mass of this compound and the volume of DMSO.

  • To calculate the mass (in mg) for a desired volume of a 10 mM solution:

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

    • Example for 1 mL (0.001 L) of a 10 mM solution using a MW of 539.67 g/mol :

      • Mass (mg) = 10 * 539.67 * 0.001 = 5.40 mg

  • To calculate the volume of DMSO (in mL) required for a given mass of this compound to make a 10 mM solution:

    • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / 10 * 1000

    • Example for 5.40 mg of this compound:

      • Volume (mL) = (5.40 / 539.67) / 10 * 1000 = 1.00 mL

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]

Visualizations

Signaling Pathway

EPZ4777_Pathway cluster_nucleus Cell Nucleus DOT1L DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation H3K79me Methylated H3K79 Leukemogenic_Genes Leukemogenic Gene Expression H3K79me->Leukemogenic_Genes Activation Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression EPZ4777 This compound EPZ4777->DOT1L Inhibition

Caption: Simplified signaling pathway showing this compound inhibiting DOT1L.

Experimental Workflow

Stock_Solution_Workflow start Start acclimatize Acclimatize this compound Powder to Room Temp start->acclimatize calculate Calculate Required Mass and Volume acclimatize->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (Long-Term) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing an this compound stock solution.

References

Application Notes and Protocols: Detection of H3K79 Methylation Following EPZ-4777 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with active gene transcription. The Disruptor of Telomeric Silencing 1-like (DOT1L) methyltransferase is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79.[1][2] Dysregulation of DOT1L activity and the resulting aberrant H3K79 methylation are implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL).[1][3]

EPZ-4777 is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[1][3][4] By inhibiting DOT1L, this compound leads to a reduction in H3K79 methylation levels, which in turn can suppress the expression of leukemogenic genes and induce apoptosis in cancer cells.[1][3] This makes this compound a valuable tool for studying the role of H3K79 methylation in cancer and a potential therapeutic agent. Western blotting is a primary and effective method to detect the changes in global H3K79 methylation following treatment with this compound.[5]

Signaling Pathway and Experimental Overview

This compound acts as a competitive inhibitor at the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to histone H3 at lysine 79. This leads to a global reduction in H3K79 methylation, which is a key event in MLL-rearranged leukemias for maintaining the expression of oncogenes like HOXA9 and MEIS1. The experimental workflow involves treating cells with this compound, followed by histone extraction and subsequent detection of H3K79 methylation levels by Western blot.

EPZ4777_Mechanism_Workflow Mechanism of this compound and Experimental Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow DOT1L DOT1L H3K79-me H3K79-me DOT1L->H3K79-me Methylates H3K79 SAM SAM SAM->DOT1L Binds to This compound This compound This compound->DOT1L Inhibits H3K79 H3K79 H3K79->H3K79-me Leukemogenic Gene Expression Leukemogenic Gene Expression H3K79-me->Leukemogenic Gene Expression Promotes Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Histone Extraction Histone Extraction This compound Treatment->Histone Extraction SDS-PAGE SDS-PAGE Histone Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Caption: Mechanism of this compound action and the experimental workflow for detecting changes in H3K79 methylation.

Quantitative Data

This compound demonstrates a potent, concentration-dependent inhibition of cell proliferation in MLL-rearranged leukemia cell lines, which correlates with the reduction in H3K79 methylation.

Cell LineTranslocationThis compound Proliferation EC50 (nM)Reference
MV4-11MLL-AF44[4]
MOLM-13MLL-AF94[4]

Note: The EC50 values for proliferation are a strong indicator of the effective concentration range for observing a significant reduction in H3K79 methylation.

Experimental Protocols

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) at a density of 2 x 10^5 cells/mL in appropriate culture medium.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the cell cultures.

  • Incubation: Incubate the cells for 4 to 6 days. The long incubation period is necessary to allow for histone turnover and a detectable decrease in methylation marks.

  • Cell Harvest: After the incubation period, harvest the cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.

Part 2: Histone Extraction (Acid Extraction Method)
  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). Incubate on ice for 30 minutes.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid (H2SO4). Incubate overnight at 4°C with rotation.[2]

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20-25%. Incubate on ice for at least 1 hour.

  • Histone Pellet Collection: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Washing: Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet.

  • Resuspension: Resuspend the histone pellet in deionized water.

  • Quantification: Determine the protein concentration using a BCA or Bradford protein assay kit.

Part 3: Western Blotting for H3K79 Methylation
  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples for 5 minutes at 95-100°C.[2]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[2] Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour is recommended for small proteins like histones.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][6][7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the desired H3K79 methylation state (e.g., H3K79me1, H3K79me2, or H3K79me3) diluted in the blocking buffer. Recommended antibodies are available from various commercial suppliers.[8][9][10] Incubate overnight at 4°C with gentle agitation. Also, probe a separate membrane with an antibody against total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6][7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K79 methylation signal to the total Histone H3 signal for each sample.

Western_Blot_Workflow Detailed Western Blot Workflow Sample Preparation Sample Preparation SDS-PAGE (15% Gel) SDS-PAGE (15% Gel) Sample Preparation->SDS-PAGE (15% Gel) Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE (15% Gel)->Protein Transfer (PVDF) Blocking (5% BSA/Milk in TBST) Blocking (5% BSA/Milk in TBST) Protein Transfer (PVDF)->Blocking (5% BSA/Milk in TBST) Primary Antibody Incubation (Anti-H3K79meX & Anti-H3) Primary Antibody Incubation (Anti-H3K79meX & Anti-H3) Blocking (5% BSA/Milk in TBST)->Primary Antibody Incubation (Anti-H3K79meX & Anti-H3) Washing (TBST) Washing (TBST) Primary Antibody Incubation (Anti-H3K79meX & Anti-H3)->Washing (TBST) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Washing (TBST)->Secondary Antibody Incubation (HRP-conjugated) ECL Detection ECL Detection Washing (TBST)->ECL Detection Secondary Antibody Incubation (HRP-conjugated)->Washing (TBST) Densitometry Analysis Densitometry Analysis ECL Detection->Densitometry Analysis

Caption: Step-by-step workflow for the Western blot analysis of H3K79 methylation.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inefficient histone extractionEnsure complete cell lysis and proper acid extraction.
Low antibody concentrationOptimize primary and secondary antibody dilutions.
Insufficient protein loadingLoad at least 15 µg of histone extract per lane.
High Background Insufficient blockingIncrease blocking time to 2 hours or use a different blocking agent.
Antibody concentration too highReduce the concentration of primary and/or secondary antibodies.
Inadequate washingIncrease the number and duration of washing steps.
Non-specific Bands Primary antibody cross-reactivityUse a more specific antibody; check the antibody datasheet for validation.
Protein degradationAdd protease inhibitors to all buffers during extraction.

Conclusion

This application note provides a detailed protocol for the detection of H3K79 methylation changes in response to treatment with the DOT1L inhibitor, this compound. Adherence to this protocol will enable researchers to reliably assess the efficacy of DOT1L inhibition and its impact on this key epigenetic mark. The provided workflows and quantitative data serve as a valuable resource for professionals in academic research and drug development.

References

Application Notes and Protocols for ChIP-seq Experimental Design Using EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to investigate the effects of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L.

Introduction to this compound and DOT1L

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification is predominantly associated with actively transcribed genes.[3] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific loci, driving the expression of oncogenes like HOXA9 and MEIS1.[4][5][6]

This compound is a small molecule inhibitor that selectively targets the catalytic activity of DOT1L.[7] By inhibiting DOT1L, this compound reduces H3K79 methylation, leading to the downregulation of leukemogenic gene expression and subsequent anti-proliferative effects in cancer cells.[4][7] ChIP-seq is a powerful technique to map the genome-wide changes in H3K79 methylation patterns upon treatment with this compound, providing critical insights into its mechanism of action and identifying direct and indirect target genes.

Key Quantitative Data for Experimental Design

Effective ChIP-seq experimental design requires careful consideration of various quantitative parameters. The following tables summarize key data points for the use of this compound and the subsequent ChIP-seq workflow.

Table 1: this compound Treatment Parameters

ParameterCell LineValueIncubation TimeReference
IC50 (Proliferation) MV4-11 (MLL-AF4)3.5 nM14 days[8]
MOLM13 (MLL-AF9)4 nMNot Specified[4]
Treatment Concentration MOLM13 (MLL-AF9)2 µM4 days[5]
OCI-AML3 (NPM1 mutant)10 µM7 days[9]
JurkatNot Specified (EPZ5676 used)Not Specified[10]
Treatment Duration for Gene Expression Changes MOLM13 (MLL-AF9)100 nM (Compound 10)3, 6, and 9 days[11]

Table 2: H3K79me2 ChIP-seq Antibody and Sequencing Parameters

ParameterRecommendationReference
Antibody Anti-H3K79me2 (e.g., Diagenode C15410051, Cell Signaling Technology D15E8)[12]
Antibody Concentration 1-5 µg per IP (titration recommended)[12]
Sequencing Depth (Narrow Peaks) ≥ 20 million usable fragments per replicate
Sequencing Depth (Broad Peaks) ≥ 45 million usable fragments per replicate[13]
Read Length ≥ 50 bp[13]
Replicates Minimum of two biological replicates[13]

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the data generated.

cluster_0 Cellular Environment SAM SAM DOT1L DOT1L (Histone Methyltransferase) SAM->DOT1L Co-substrate H3K79 H3K79 DOT1L->H3K79 Methylates EPZ4777 This compound EPZ4777->DOT1L Inhibits HistoneH3 Histone H3 HistoneH3->H3K79 H3K79me2 H3K79me2 (Active Transcription) H3K79->H3K79me2 Transcription Transcription H3K79me2->Transcription Oncogenes Oncogenes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Transcription->Oncogenes Activates

Caption: Mechanism of action of this compound in inhibiting DOT1L-mediated H3K79 methylation.

cluster_workflow ChIP-seq Experimental Workflow with this compound cluster_analysis Bioinformatics Analysis A 1. Cell Culture (e.g., MLL-rearranged leukemia cell lines) B 2. This compound Treatment (Vehicle control vs. This compound) A->B C 3. Cell Harvest and Cross-linking (Formaldehyde) B->C D 4. Chromatin Shearing (Sonication or Enzymatic Digestion) C->D E 5. Immunoprecipitation (IP) (with anti-H3K79me2 antibody) D->E F 6. Reverse Cross-linking and DNA Purification E->F G 7. Library Preparation F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis H->I J 9a. Quality Control (FastQC) I->J K 9b. Read Alignment (e.g., Bowtie2, BWA) J->K L 9c. Peak Calling (e.g., MACS2) K->L M 9d. Differential Binding Analysis L->M N 9e. Downstream Analysis (Pathway analysis, Motif discovery) M->N

Caption: A streamlined workflow for a ChIP-seq experiment investigating the effects of this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a ChIP-seq experiment to assess changes in H3K79me2 marks following this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cell line, such as MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11), which are known to be sensitive to DOT1L inhibition.[7]

  • Cell Culture: Culture cells in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator).[14]

  • This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution.

  • Treatment:

    • Seed cells at a density that will not lead to overgrowth during the treatment period.

    • Treat cells with the desired concentration of this compound. Based on published data, a concentration range of 100 nM to 10 µM can be considered.[9][11] A dose-response experiment is recommended to determine the optimal concentration for your cell line.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

    • Incubate the cells for a predetermined duration. Time-course experiments (e.g., 24, 48, 72 hours) can reveal the kinetics of H3K79me2 demethylation.[7]

  • Cell Counting and Viability: Before harvesting, determine cell count and viability to ensure the observed effects on H3K79me2 are not solely due to cell death.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells to release the nuclei.

    • Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[7] The efficiency of shearing should be checked on an agarose gel.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

    • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an anti-H3K79me2 antibody (see Table 2 for recommendations). A negative control immunoprecipitation with a non-specific IgG antibody should also be performed.[7]

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

Protocol 3: Library Preparation and Sequencing
  • Library Preparation:

    • Prepare sequencing libraries from the ChIP-precipitated DNA and the input DNA using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit).

    • This process typically involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library with a minimal number of PCR cycles to avoid bias.

  • Quality Control:

    • Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Aim for a sequencing depth of at least 20-45 million reads per sample, depending on the expected peak profile (narrow vs. broad).[13]

Protocol 4: Bioinformatic Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using aligners such as Bowtie2 or BWA.[12]

  • Peak Calling: Identify regions of H3K79me2 enrichment (peaks) using a peak caller like MACS2, with the input sample as a control.[12]

  • Differential Binding Analysis: Identify genomic regions with significant changes in H3K79me2 levels between this compound-treated and vehicle-treated samples using tools like DiffBind or DESeq2.

  • Downstream Analysis:

    • Annotate the differential peaks to nearby genes.

    • Perform gene ontology and pathway analysis to understand the biological processes affected by this compound treatment.

    • Conduct motif analysis to identify transcription factor binding sites that may be co-localized with changes in H3K79me2.

By following these detailed application notes and protocols, researchers can effectively design and execute ChIP-seq experiments to elucidate the genome-wide impact of this compound on H3K79 methylation and gene regulation.

References

Application Notes and Protocols for Studying DOT1L Function in Non-Cancer Models Using EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification is predominantly associated with actively transcribed genes and plays a crucial role in a variety of fundamental biological processes beyond cancer.[3][4] Dysregulation of DOT1L activity has been implicated in developmental abnormalities, highlighting its importance in normal cellular function.[1][2]

Emerging research demonstrates the critical role of DOT1L in:

  • Hematopoiesis: DOT1L is essential for both embryonic and adult hematopoiesis, influencing the differentiation and proliferation of hematopoietic stem cells (HSCs).[1][5] Its activity is crucial for maintaining the balance between different blood lineages.[3][6]

  • Cardiac Function: DOT1L-mediated H3K79 methylation is vital for normal heart development and function.[7][8] It regulates the transcription of key genes, such as Dystrophin, which are essential for cardiomyocyte viability and the prevention of dilated cardiomyopathy.[7][8]

  • Neuronal Development: DOT1L plays a significant role in neurogenesis, including the proliferation of neural progenitor cells and the specification of neuronal layer identity in the developing cerebral cortex.[9][10][11]

EPZ-4777 is a potent and selective small-molecule inhibitor of DOT1L.[12][13] By competitively binding to the S-adenosylmethionine (SAM) binding site of DOT1L, this compound effectively inhibits H3K79 methylation, making it an invaluable tool for elucidating the functions of DOT1L in various non-cancerous biological systems.[14] These application notes provide detailed protocols and supporting data for utilizing this compound to investigate the role of DOT1L in non-cancer models.

Data Presentation

Table 1: In Vitro Potency of DOT1L Inhibitors
CompoundTargetIC50 (nM)Cell-Free/Cell-BasedReference Cell Line(s)Citation(s)
This compound DOT1L0.4Cell-freeN/A[12]
EPZ-5676 (Pinometostat)DOT1L<1Cell-freeN/A[6]
SGC0946DOT1L0.3Cell-freeN/A[15]
Table 2: Cellular Activity of this compound in Cancer Cell Lines (for reference)
Cell LineCancer TypeEndpointIC50 (µM)Citation(s)
MV4-11MLL-rearranged LeukemiaProliferation~0.01[16]
MOLM-13MLL-rearranged LeukemiaProliferation~0.008[16]
SW480Colorectal CancerViability~30-50[17]
HCT116Colorectal CancerViability~30-70[17]
MDA-MB-231Triple-Negative Breast CancerALDH1+ cell reductionNot specified[18]
MDA-MB-468Triple-Negative Breast CancerALDH1+ cell reductionNot specified[18]

Note: The concentrations provided for cancer cell lines can serve as a starting point for dose-response experiments in non-cancer models. Optimal concentrations should be determined empirically for each cell type.

Experimental Protocols

Protocol 1: In Vitro Inhibition of H3K79 Methylation in Non-Cancerous Cells

This protocol describes a general method for treating non-cancerous cells with this compound to assess the inhibition of DOT1L activity by measuring H3K79 methylation levels.

Materials:

  • This compound (formate salt)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium for the non-cancerous cell type of interest (e.g., hematopoietic stem cells, cardiomyocytes, neural progenitor cells)

  • Multi-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies: anti-H3K79me2, anti-H3K79me1, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Plate the non-cancerous cells of interest in multi-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment with this compound:

    • The following day, prepare serial dilutions of this compound in fresh cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM.

    • Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a desired period. For inhibition of H3K79 methylation, a 48-72 hour incubation is often sufficient. Time-course experiments are recommended to determine the optimal duration.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against H3K79me2, H3K79me1, and total Histone H3 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for H3K79me2/me1 and normalize them to the total Histone H3 signal. Compare the levels of H3K79 methylation in this compound-treated cells to the vehicle-treated control.

Protocol 2: Functional Assays Following DOT1L Inhibition

This section provides examples of functional assays that can be performed in specific non-cancer models following treatment with this compound.

A. Hematopoietic Stem Cell (HSC) Differentiation Assay:

  • Isolate primary HSCs from bone marrow or cord blood.

  • Culture the HSCs in appropriate cytokine-supplemented medium.

  • Treat the cells with a predetermined optimal concentration of this compound or vehicle control.

  • After the desired treatment period (e.g., 3-7 days), assess cellular differentiation by flow cytometry using a panel of antibodies against hematopoietic lineage markers (e.g., CD34, CD38, CD11b, Glycophorin A).

  • Analyze the changes in the proportions of different hematopoietic progenitor and mature cell populations.

B. Cardiomyocyte Viability and Function Assay:

  • Culture primary cardiomyocytes or iPSC-derived cardiomyocytes.

  • Treat the cells with this compound or vehicle control.

  • Assess cell viability using assays such as MTT or a live/dead cell staining kit.

  • To assess function, measure the beating frequency and contractility of the cardiomyocytes using video microscopy and appropriate analysis software.

  • Gene expression analysis (qRT-PCR) for key cardiac genes like DMD (Dystrophin) can also be performed.

C. Neuronal Progenitor Cell (NPC) Differentiation Assay:

  • Culture NPCs in a growth medium that maintains their progenitor state.

  • To induce differentiation, switch to a differentiation medium and treat the cells with this compound or vehicle control.

  • After several days of differentiation, fix the cells and perform immunocytochemistry for markers of mature neurons (e.g., β-III tubulin, MAP2) and progenitor cells (e.g., Nestin, SOX2).

  • Quantify the percentage of differentiated neurons and analyze neuronal morphology (e.g., neurite outgrowth).

Mandatory Visualizations

DOT1L_Hematopoiesis cluster_HSC Hematopoietic Stem Cell (HSC) cluster_Progenitors Progenitor Cells cluster_Mature Mature Blood Cells HSC HSC MPP Multipotent Progenitor HSC->MPP CMP Common Myeloid Progenitor MPP->CMP CLP Common Lymphoid Progenitor MPP->CLP Erythrocytes Erythrocytes CMP->Erythrocytes Myelocytes Myelocytes CMP->Myelocytes Lymphocytes Lymphocytes CLP->Lymphocytes DOT1L DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes EPZ4777 This compound EPZ4777->DOT1L Inhibits GeneExpression Regulation of Lineage-Specific Genes (e.g., GATA2, PU.1) H3K79me->GeneExpression Influences GeneExpression->HSC Maintains Self-Renewal GeneExpression->MPP Controls Differentiation

Caption: DOT1L's role in hematopoietic stem cell differentiation.

DOT1L_Cardiac DOT1L DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes EPZ4777 This compound EPZ4777->DOT1L Inhibits DMD Dystrophin (Dmd) Gene Transcription H3K79me->DMD Promotes DGC Dystrophin-Glycoprotein Complex Stability DMD->DGC Cardiomyocyte Cardiomyocyte Viability & Function DGC->Cardiomyocyte DCM Dilated Cardiomyopathy (DCM) Cardiomyocyte->DCM Prevents DOT1L_Neuronal NPC Neural Progenitor Cells (NPCs) Differentiation Neuronal Differentiation NPC->Differentiation MatureNeuron Mature Neurons Differentiation->MatureNeuron DOT1L DOT1L H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes EPZ4777 This compound EPZ4777->DOT1L Inhibits SOX2 SOX2-dependent Transcription H3K79me2->SOX2 Maintains Enhancer Accessibility SOX2->NPC Maintains 'Stemness' Experimental_Workflow Start Select Non-Cancer Model System Culture Culture Cells Start->Culture Treat Treat with this compound (Dose-Response & Time-Course) Culture->Treat Biochem Biochemical Analysis (Western Blot for H3K79me) Treat->Biochem Functional Functional Assays (e.g., Differentiation, Viability) Treat->Functional GeneExpr Gene Expression Analysis (qRT-PCR, RNA-seq) Treat->GeneExpr Data Data Analysis & Interpretation Biochem->Data Functional->Data GeneExpr->Data

References

Unveiling the Pro-Apoptotic Potential of EPZ-4777: A Flow Cytometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, has emerged as a promising therapeutic agent in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification crucial for the expression of leukemogenic genes. By inhibiting DOT1L, this compound effectively suppresses the expression of these oncogenes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.

Principle of Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. One of a key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. When conjugated with a fluorochrome such as FITC, Annexin V can be detected by flow cytometry.[1]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.[1] Therefore, co-staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1][2]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of MLL-rearranged leukemia cell lines treated with this compound. The data is based on graphical representations from foundational studies on this compound.

Table 1: Apoptosis Induction in MV4-11 Cells Treated with 3 µM this compound

Treatment Duration (Days)% Annexin V Positive Cells (Apoptotic)% Sub-G1 Population (Apoptotic)
0~5%~2%
2~10%~5%
4~20%~10%
6~40%~25%
8~60%~45%
10>70%>60%

Data interpreted from graphical representations in "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor".[3]

Table 2: Apoptosis Induction in MOLM-13 Cells Treated with 3 µM this compound

Treatment Duration (Days)% Annexin V Positive Cells (Apoptotic)% Sub-G1 Population (Apoptotic)
0~5%~3%
2~8%~5%
4~15%~8%
6~25%~15%
8~35%~20%
10~45%~30%

Data interpreted from graphical representations in "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor".[3]

Signaling Pathways

The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of DOT1L's methyltransferase activity. This leads to a reduction in H3K79 methylation at the promoters of key oncogenes, such as HOXA9 and MEIS1, and anti-apoptotic genes like BCL2L1 (encoding Bcl-xL).[4] The downregulation of these survival signals, coupled with the potential upregulation of pro-apoptotic factors, tips the cellular balance towards programmed cell death. One identified mechanism involves the activation of the RIPK1/Caspase-8-dependent apoptosis pathway.[5]

G cluster_2 Apoptotic Signaling Cascade EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Gene_Expression Altered Gene Expression H3K79me->Gene_Expression Regulates Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-xL) Gene_Expression->Anti_Apoptotic Pro_Apoptotic Activation of Pro-Apoptotic Pathways (e.g., RIPK1/Caspase-8) Gene_Expression->Pro_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Anti_Apoptotic->Mitochondria Pro_Apoptotic->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.

  • Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).

  • Flow cytometry tubes.

Experimental Workflow

G start Start cell_culture Seed cells (e.g., 1x10^6 cells/well) in a 6-well plate start->cell_culture treatment Treat cells with this compound (e.g., 3 µM) and a vehicle control (DMSO) for desired time points (e.g., 2, 4, 6, 8, 10 days) cell_culture->treatment harvest Harvest cells by centrifugation treatment->harvest wash1 Wash cells twice with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer (1x10^6 cells/mL) wash1->resuspend stain Add Annexin V-FITC and PI (as per manufacturer's protocol) resuspend->stain incubate Incubate for 15-20 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end End analyze->end

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol for Annexin V/PI Staining

This protocol is a general guideline and may need optimization based on the specific cell line and reagents used.

  • Cell Seeding and Treatment:

    • Seed the cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for the indicated time periods.

  • Cell Harvesting and Washing:

    • For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes.[6] For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with cold PBS to remove any residual medium.[6]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[6] The exact volumes may vary depending on the kit manufacturer.

    • Gently vortex the tubes to mix.

  • Incubation:

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.[2][7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[2]

    • Analyze the samples on a flow cytometer. Set up appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Conclusion

Flow cytometry using Annexin V and PI co-staining is a robust and reliable method for quantifying the pro-apoptotic effects of this compound. This application note provides the necessary protocols and expected outcomes to aid researchers in investigating the mechanism of action of this promising anti-cancer agent. The provided diagrams offer a clear visual representation of the underlying signaling pathways and the experimental workflow, facilitating a comprehensive understanding of this compound's role in inducing apoptosis.

References

Troubleshooting & Optimization

Troubleshooting EPZ-4777 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, EPZ-4777. Here you will find information on solubility, stability, and best practices for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In certain types of leukemia, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci. This epigenetic modification results in the overexpression of genes that drive leukemogenesis. This compound acts by competitively inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation. This leads to the downregulation of MLL target genes, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[2][3][4][5]

Q2: In what solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer or cell culture medium. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. However, it is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent on cell viability and function.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store the solid compound and concentrated DMSO stock solutions at -20°C or -80°C. To minimize freeze-thaw cycles, which can affect compound stability, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I resolve this?

Possible Causes:

  • Low Aqueous Solubility: While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. The final concentration in your media may have exceeded its solubility limit.

  • High Final Concentration: Attempting to achieve a very high final concentration of this compound in the media increases the likelihood of precipitation.

  • Media Composition: Components in the cell culture media, such as high concentrations of salts or proteins (like those in fetal bovine serum), can affect the solubility of small molecules.

  • Temperature: A rapid change in temperature when diluting the DMSO stock (at room temperature or higher) into colder media can cause the compound to precipitate.

  • pH of the Media: The pH of the cell culture medium can influence the solubility of a compound.

Solutions:

  • Perform a Solubility Test: Before conducting your experiment, determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols section). This will help you identify the maximum achievable concentration without precipitation.

  • Lower the Final Concentration: If precipitation is observed, try using a lower final concentration of this compound.

  • Increase the Final DMSO Concentration (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. However, always be mindful of potential solvent toxicity and include appropriate vehicle controls.

  • Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the pre-warmed media while gently vortexing.

  • Sonication: In some cases, brief sonication of the final solution in a water bath sonicator can help to redissolve small amounts of precipitate. However, be cautious as this can generate heat and potentially degrade the compound or media components.

Issue 2: Inconsistent Experimental Results or Loss of Activity

Q: My experimental results with this compound are inconsistent, or the compound seems to lose its activity over time in my cell culture experiments. What could be the problem?

Possible Causes:

  • Compound Instability: this compound may degrade over time in aqueous solutions, especially at 37°C in the incubator.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, such as pipette tips, tubes, and cell culture plates, leading to a lower effective concentration.

  • Binding to Serum Proteins: If you are using media containing fetal bovine serum (FBS), this compound may bind to proteins like albumin, reducing its free and active concentration.

  • Cellular Metabolism: The cells in your culture may be metabolizing and inactivating the compound over the course of the experiment.

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

Solutions:

  • Assess Compound Stability: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment (see Experimental Protocols section).

  • Use Low-Binding Plastics: Whenever possible, use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.

  • Account for Serum Binding: Be aware that the effective concentration of this compound may be lower in the presence of serum. You may need to adjust the concentration accordingly, or if your experimental design allows, conduct experiments in serum-free or low-serum conditions.

  • Replenish the Compound: For long-term experiments (e.g., several days), it is good practice to replace the media with freshly prepared this compound-containing media every 24-48 hours to maintain a consistent concentration.

  • Proper Aliquoting and Storage: Aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO100185.29

Data from Selleck Chemicals.[1] Note: Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]

Table 2: User-Defined Kinetic Solubility of this compound in Experimental Media

This table is a template for researchers to record their own kinetic solubility data for this compound in their specific experimental media.

Cell Culture MediumSerum Concentration (%)Maximum Soluble Concentration (µM)Incubation Time (hours)Temperature (°C)
e.g., RPMI-1640e.g., 10%e.g., 2e.g., 37
e.g., DMEMe.g., 10%e.g., 2e.g., 37
e.g., RPMI-1640e.g., 0%e.g., 2e.g., 37

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a method to determine the concentration at which this compound starts to precipitate when diluted from a DMSO stock into cell culture media.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with or without serum)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer

  • Multichannel pipette

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into Media: In a separate 96-well plate, add a fixed volume of your cell culture medium to each well (e.g., 198 µL).

  • Add Compound Dilutions: Using a multichannel pipette, transfer a small volume of each DMSO dilution into the corresponding wells of the media plate (e.g., 2 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Measure Turbidity: After incubation, visually inspect the plate for any precipitation. Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control (media with 1% DMSO only) indicates precipitation.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol describes a method to evaluate the stability of this compound in your cell culture medium over time at 37°C.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (with or without serum)

  • Incubator at 37°C with 5% CO2

  • Microcentrifuge tubes

  • HPLC-UV or LC-MS/MS system for analysis

Methodology:

  • Prepare Spiked Media: Prepare a solution of this compound in your cell culture medium at your desired working concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

  • Aliquot and Incubate: Aliquot the spiked media into several microcentrifuge tubes. Prepare a "Time 0" sample by immediately processing it as described below. Place the remaining tubes in a 37°C incubator.

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator for analysis.

  • Sample Processing:

    • For analysis, it is often necessary to precipitate proteins and extract the compound. A common method is to add 2-3 volumes of cold acetonitrile containing an internal standard to your media sample.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analytical Quantification: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the "Time 0" concentration versus time. This will show the degradation profile of the compound in your media under your experimental conditions.

Visualizations

EPZ-4777_Signaling_Pathway cluster_0 MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 (K79) DOT1L->H3K79 Methylates H3K79me2 H3K79me2 Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes Activates Transcription Aberrant Gene Transcription Target_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia EPZ4777 This compound EPZ4777->DOT1L Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Issue with This compound Experiment Precipitation Precipitation Observed? Start->Precipitation Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Solubility_Check Perform Kinetic Solubility Test Precipitation->Solubility_Check Yes Stability_Check Perform Stability Test in Media Inconsistent_Results->Stability_Check Yes End Proceed with Optimized Protocol Inconsistent_Results->End No Lower_Conc Lower Final Concentration Solubility_Check->Lower_Conc Warm_Media Pre-warm Media to 37°C Lower_Conc->Warm_Media Warm_Media->End Replenish_Media Replenish Media with Fresh Compound Regularly Stability_Check->Replenish_Media Low_Binding Use Low-Binding Plastics Replenish_Media->Low_Binding Low_Binding->End

Caption: Troubleshooting workflow for common issues with this compound in experiments.

Experimental_Workflow Start Start: Protocol for Solubility & Stability Testing Prepare_Stock 1. Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Solubility_Test 2a. Kinetic Solubility Test Prepare_Stock->Solubility_Test Stability_Test 2b. Stability Test Prepare_Stock->Stability_Test Serial_Dilute 3. Serial Dilute Stock in DMSO Solubility_Test->Serial_Dilute Spike_Media 3. Spike Media with this compound Stability_Test->Spike_Media Dilute_in_Media 4. Dilute into Media in 96-well Plate Serial_Dilute->Dilute_in_Media Incubate_Measure 5. Incubate and Measure Turbidity Dilute_in_Media->Incubate_Measure Determine_Max_Conc 6. Determine Max Soluble Concentration Incubate_Measure->Determine_Max_Conc End Optimized Experimental Parameters Determine_Max_Conc->End Incubate_Timepoints 4. Incubate at 37°C, Collect Time Points Spike_Media->Incubate_Timepoints Process_Analyze 5. Process Samples and Analyze by HPLC/LC-MS Incubate_Timepoints->Process_Analyze Determine_Degradation 6. Determine Degradation Profile Process_Analyze->Determine_Degradation Determine_Degradation->End

References

Technical Support Center: Overcoming Poor Pharmacological Properties of EPZ-4777 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, EPZ-4777. The focus is on addressing the challenges associated with its poor in vivo pharmacological properties, particularly its metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1] Its primary mechanism of action is the competitive inhibition of the S-adenosylmethionine (SAM)-binding pocket of DOT1L, which prevents the methylation of histone H3 at lysine 79 (H3K79).[1] In the context of MLL-rearranged leukemias, this inhibition leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: Why does this compound exhibit poor in vivo efficacy despite its high in vitro potency?

A2: The primary reason for this compound's limited in vivo efficacy is its poor pharmacological properties, most notably its rapid metabolism.[3] In vitro studies using mouse liver microsomes have shown that this compound has a very short metabolic half-life of approximately 5.3 minutes.[3] This rapid clearance makes it difficult to maintain therapeutic concentrations in vivo with standard dosing regimens.

Q3: What are the key signs of poor in vivo performance of this compound in my animal model?

A3: Common indicators of suboptimal in vivo performance of this compound include:

  • Lack of tumor growth inhibition: Despite in vitro evidence of efficacy against the cancer cell line being used.

  • No significant change in H3K79 methylation levels: In tumor tissue or peripheral blood mononuclear cells after treatment.

  • Absence of downstream target gene modulation: Such as the failure to suppress HOXA9 and MEIS1 expression in tumor samples.

  • High variability in response: Between animals receiving the same dose, which can be indicative of inconsistent drug exposure.

Q4: How was the metabolic instability of this compound addressed in subsequent drug development?

A4: The challenges with this compound led to the development of a second-generation DOT1L inhibitor, EPZ-5676 (pinometostat). This analog was designed to have improved metabolic stability and pharmacokinetic properties. For instance, in rats, EPZ-5676 demonstrated a longer terminal elimination half-life of 3.7 hours, compared to the rapid clearance observed with this compound.[4]

Troubleshooting Guides

Issue 1: Lack of Efficacy in a Xenograft Model
Possible Cause Troubleshooting Steps
Sub-therapeutic drug exposure due to rapid metabolism. 1. Switch to continuous infusion: Due to its short half-life, bolus dosing of this compound is unlikely to maintain therapeutic concentrations. Utilize a continuous delivery system, such as subcutaneously implanted mini-osmotic pumps, to provide steady-state drug levels. 2. Verify drug exposure: Measure the plasma concentration of this compound in a satellite group of animals to confirm that the target exposure is being achieved. 3. Increase the dose: If using continuous infusion and exposure is still too low, consider increasing the concentration of the this compound solution in the osmotic pumps.
Poor formulation leading to low bioavailability. 1. Assess formulation stability: Ensure that your this compound formulation is stable and that the compound is not precipitating out of solution. 2. Optimize the vehicle: For poorly soluble compounds like this compound, a suitable vehicle is crucial. A common formulation for in vivo studies involves a mixture of solvents such as DMSO, PEG300, Tween 80, and saline or sterile water. Conduct a small pilot study to assess the tolerability of the chosen vehicle. 3. Consider alternative formulations: If solubility and stability remain an issue, explore other formulation strategies such as the use of cyclodextrins to enhance solubility.
Issue 2: High Variability in Animal Responses
Possible Cause Troubleshooting Steps
Inconsistent drug administration. 1. Refine surgical technique: If using osmotic pumps, ensure consistent and proper subcutaneous implantation to minimize variability in drug absorption. 2. Check pump function: Verify that the osmotic pumps are functioning correctly and delivering the drug at the specified rate.
Differences in animal metabolism. 1. Use age- and weight-matched animals: To minimize physiological variations between animals. 2. Increase sample size: A larger cohort of animals can help to account for inter-individual variability and increase the statistical power of your study.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpecies/SystemReference
DOT1L IC50 0.4 nMCell-free assay[5]
Metabolic Half-life 5.3 minMouse Liver Microsomes[3]
Steady-State Plasma Concentration (100 mg/mL in pump) 0.64 ± 0.48 µMMouse
Steady-State Plasma Concentration (150 mg/mL in pump) 0.84 ± 0.45 µMMouse

Table 2: Pharmacokinetic Parameters of the Improved Analog, EPZ-5676

ParameterValueSpeciesReference
Clearance Moderate to HighMouse, Rat, Dog[4]
Oral Bioavailability LowMouse, Rat, Dog[4]
Terminal Half-life 1.1 hMouse[4]
Terminal Half-life 3.7 hRat[4]
Terminal Half-life 13.6 hDog[4]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound suitable for continuous subcutaneous infusion in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly soluble compounds is a combination of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept as low as possible (ideally <10%) to minimize toxicity.

  • Dissolving this compound: Weigh the required amount of this compound and add it to the vehicle.

  • Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterile Filtration: Once completely dissolved, sterile-filter the formulation through a 0.22 µm syringe filter into a sterile container.

  • Stability Assessment: It is recommended to assess the stability of the formulation by storing it under the intended experimental conditions (e.g., room temperature or 37°C) and visually inspecting for any signs of precipitation over time.

Protocol 2: In Vivo Administration of this compound via Mini-Osmotic Pumps

Objective: To achieve sustained systemic exposure of this compound in a mouse xenograft model.

Materials:

  • Prepared this compound formulation

  • Mini-osmotic pumps (e.g., ALZET®) with an appropriate flow rate and duration

  • Surgical instruments for subcutaneous implantation

  • Anesthesia and analgesics

  • Experimental animals (e.g., immunodeficient mice bearing xenograft tumors)

Procedure:

  • Pump Priming: Prime the mini-osmotic pumps with the this compound formulation according to the manufacturer's instructions. This ensures immediate drug delivery upon implantation.

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical area on the back of the mouse.

  • Pump Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert the primed mini-osmotic pump into the pocket.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress or local irritation at the implantation site.

  • Treatment Duration: The pumps will deliver the compound at a constant rate for the specified duration (e.g., 7, 14, or 28 days).

Mandatory Visualization

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits SAH SAH DOT1L->SAH H3K79me H3K79me2/3 DOT1L->H3K79me methylates H3K79 on SAM SAM SAM->DOT1L Histone_H3 Histone H3 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates Transcription Upregulated Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Formulation Prepare this compound Formulation Pump_Priming Prime Mini-Osmotic Pumps Formulation->Pump_Priming Implantation Subcutaneously Implant Osmotic Pump Pump_Priming->Implantation Animal_Prep Anesthetize and Prepare Animal Animal_Prep->Implantation Post_Op Post-Operative Care Implantation->Post_Op PK_Analysis Pharmacokinetic Analysis (Satellite Group) Implantation->PK_Analysis Monitoring Monitor Tumor Growth and Animal Health Post_Op->Monitoring PD_Analysis Pharmacodynamic Analysis (Tumor/Blood) Monitoring->PD_Analysis Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: Experimental workflow for in vivo studies with this compound using mini-osmotic pumps.

troubleshooting_logic Start Lack of In Vivo Efficacy Check_Exposure Is Drug Exposure Adequate? Start->Check_Exposure Check_Formulation Is the Formulation Stable and Soluble? Check_Exposure->Check_Formulation Yes Increase_Dose Increase Dose or Use Continuous Infusion Check_Exposure->Increase_Dose No Check_Delivery Is the Delivery Method Consistent? Check_Formulation->Check_Delivery Yes Optimize_Formulation Optimize Vehicle or Formulation Strategy Check_Formulation->Optimize_Formulation No Refine_Technique Refine Surgical/ Dosing Technique Check_Delivery->Refine_Technique No Success Improved Efficacy Check_Delivery->Success Yes Increase_Dose->Success Optimize_Formulation->Success Refine_Technique->Success

Caption: Troubleshooting logic for addressing lack of in vivo efficacy with this compound.

References

Technical Support Center: EPZ-4777 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPZ-4777, a selective inhibitor of the histone methyltransferase DOT1L. The information provided is intended to help optimize treatment duration for maximal therapeutic effect in preclinical cancer models, particularly those with MLL rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2] In cancers with MLL (Mixed-Lineage Leukemia) gene rearrangements, the MLL fusion protein aberrantly recruits DOT1L to chromatin.[3] This leads to hypermethylation of H3K79 at the target genes of the MLL fusion protein, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2] this compound competitively inhibits the S-adenosylmethionine (SAM) binding site of DOT1L, preventing H3K79 methylation and subsequently suppressing the expression of these oncogenes, leading to selective killing of MLL-rearranged cancer cells.[1][2][3]

Q2: Why is treatment duration a critical factor for this compound efficacy?

The anti-leukemic effects of this compound are not immediate and require a sustained period of treatment. The mechanism involves epigenetic reprogramming, which is a time-dependent process. It requires sufficient time for the depletion of existing H3K79me2 marks, subsequent reduction in the transcription of target oncogenes like HOXA9 and MEIS1, and ultimately, the induction of cell differentiation and apoptosis.[1][2] Preclinical studies with the related, more optimized DOT1L inhibitor EPZ-5676 have shown that continuous inhibition for at least 14 days is necessary for optimal efficacy in vivo.

Q3: What are the expected downstream effects of optimal this compound treatment duration?

Upon successful treatment with this compound for an optimized duration, researchers can expect to observe the following downstream effects in MLL-rearranged leukemia cells:

  • Reduced H3K79 Dimethylation: A significant decrease in the global levels of H3K79me2.

  • Downregulation of Target Gene Expression: A marked reduction in the mRNA levels of MLL fusion target genes, most notably HOXA9 and MEIS1.[1]

  • Inhibition of Cell Proliferation: A potent and selective inhibition of the growth of MLL-rearranged leukemia cell lines.[1]

  • Induction of Apoptosis and Differentiation: An increase in markers of apoptosis and cellular differentiation.

Q4: Can this compound be used in combination with other therapies?

Yes, preclinical studies suggest that combining DOT1L inhibitors like this compound with other anti-leukemic agents may enhance therapeutic efficacy. For instance, co-administration of a DOT1L inhibitor with menin-MLL1 inhibitors has been shown to strongly suppress leukemic cell growth and induce differentiation.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant reduction in H3K79me2 levels after treatment. 1. Insufficient treatment duration: The time course may be too short for noticeable changes in histone methylation. 2. Suboptimal drug concentration: The concentration of this compound may be too low to effectively inhibit DOT1L. 3. Inactive compound: The this compound compound may have degraded. 4. Western blot issues: Problems with antibody quality, protein extraction, or transfer.1. Extend treatment duration: Perform a time-course experiment, treating cells for 4, 7, and 14 days. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 3. Verify compound activity: Use a fresh stock of this compound and ensure proper storage conditions. 4. Optimize Western blot protocol: Use a validated anti-H3K79me2 antibody and ensure efficient protein extraction and transfer. Include positive and negative controls.
Minimal to no decrease in HOXA9 or MEIS1 gene expression. 1. Insufficient treatment duration: Similar to H3K79me2 reduction, changes in gene expression are time-dependent. 2. Cell line specific effects: The regulation of these genes may be less dependent on DOT1L in your specific cell model. 3. qPCR issues: Problems with RNA quality, primer efficiency, or reverse transcription.1. Increase treatment time: Analyze gene expression at later time points (e.g., 7, 10, and 14 days). 2. Confirm MLL rearrangement status: Verify that your cell line has an MLL rearrangement. 3. Validate qPCR experiment: Check RNA integrity, design and validate primers for efficiency, and include appropriate controls (no-RT, no-template).
Lack of significant anti-proliferative effect. 1. Short treatment duration: The cytotoxic effects of this compound are delayed and require prolonged exposure. 2. Cell line is not MLL-rearranged: this compound is selectively toxic to MLL-rearranged cells. 3. Drug efflux: Cells may be actively pumping out the drug.1. Extend the duration of the cell viability assay: Monitor cell growth for at least 10 to 14 days. 2. Use a sensitive MLL-rearranged cell line as a positive control: (e.g., MV4-11, MOLM-13). 3. Investigate drug resistance mechanisms: Consider using efflux pump inhibitors in your experimental setup.
High variability in experimental replicates. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates and drug responses. 2. Inconsistent drug treatment: Inaccurate pipetting or uneven distribution of the compound. 3. Assay timing: Variations in incubation times can affect the results of time-sensitive assays.1. Ensure accurate cell counting and seeding: Use a cell counter and be consistent with seeding densities. 2. Prepare a master mix of the drug-containing medium: Ensure thorough mixing before adding to the cells. 3. Standardize all incubation and assay times: Use a timer and process all samples consistently.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Cell Viability in MLL-rearranged Leukemia Cell Lines (Illustrative Data)

Treatment DurationMV4-11 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)
4 days>1000>1000
7 days~500~750
10 days~100~200
14 days<50<100

Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions and cell line passage number.

Table 2: Time-Dependent Effect of this compound on H3K79 Dimethylation and Gene Expression in MV4-11 Cells (Illustrative Data)

Treatment Duration (at 1µM this compound)H3K79me2 Reduction (%)HOXA9 mRNA Reduction (%)MEIS1 mRNA Reduction (%)
2 days~25%~10%~15%
4 days~60%~40%~50%
7 days>90%~75%~80%
10 days>95%>90%>90%

Note: The percentage reductions are illustrative and based on published findings. Actual values should be determined experimentally.

Experimental Protocols

Cell Viability Assay (Time-Course)
  • Cell Seeding: Seed MLL-rearranged cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.

  • Treatment: Add 100 µL of the 2X drug solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: At various time points (e.g., 4, 7, 10, and 14 days), assess cell viability using a suitable method such as MTT, MTS, or a luminescent ATP-based assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value for each time point.

Western Blot for H3K79me2
  • Cell Treatment: Treat cells with the desired concentrations of this compound for various durations (e.g., 2, 4, 7 days).

  • Histone Extraction: Isolate histones from the treated cells using a histone extraction kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Quantitative RT-PCR (qPCR) for HOXA9 and MEIS1
  • Cell Treatment: Treat cells with this compound for the desired time points.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Mandatory Visualizations

EPZ4777_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (at Lysine 79) DOT1L->H3K79 Methylation H3K79me2 H3K79 Dimethylation Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me2->Oncogenes Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival) Oncogenes->Leukemogenesis Drives EPZ4777 This compound EPZ4777->DOT1L Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_workflow Optimizing this compound Treatment Duration cluster_assays Endpoint Assays start Start: MLL-rearranged cells treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (4, 7, 10, 14 days) treatment->viability western Western Blot (H3K79me2) (2, 4, 7 days) treatment->western qpcr qPCR (HOXA9, MEIS1) (4, 7, 10 days) treatment->qpcr analysis Data Analysis (IC50, % Reduction) viability->analysis western->analysis qpcr->analysis conclusion Determine Optimal Treatment Duration analysis->conclusion Logical_Relationship cluster_logic Relationship between Treatment Duration and Effect cluster_effects Downstream Effects duration Increased Treatment Duration (Continuous Exposure) h3k79 Decreased H3K79me2 duration->h3k79 gene_exp Decreased HOXA9/MEIS1 Expression h3k79->gene_exp viability Decreased Cell Viability (Increased Apoptosis) gene_exp->viability max_effect Maximal Therapeutic Effect viability->max_effect

References

EPZ-4777 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of EPZ-4777 in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to facilitate robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] It acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By blocking DOT1L's enzymatic activity, this compound specifically inhibits the methylation of histone H3 at lysine 79 (H3K79).[1] This reduction in H3K79 methylation leads to the downregulation of specific genes, such as HOXA9 and MEIS1, which are critical for the survival of leukemia cells with MLL (Mixed-Lineage Leukemia) gene rearrangements.[3]

Q2: How selective is this compound for DOT1L?

This compound demonstrates high selectivity for DOT1L over other protein methyltransferases (PMTs). In biochemical assays, it has shown over 1,200-fold selectivity for DOT1L compared to a panel of other tested PMTs.[2]

Q3: Has a comprehensive kinome scan been performed to assess off-target kinase activity?

Currently, there is no publicly available comprehensive kinome scan data for this compound. While its selectivity against other methyltransferases is well-documented, researchers should be aware that off-target effects on protein kinases, a common liability for ATP-competitive inhibitors, have not been systematically profiled in the public domain.

Q4: Are there any known non-methyltransferase off-target effects of this compound?

One study in a rat model of renal ischemia-reperfusion injury suggested that this compound may attenuate oxidative stress by inhibiting the PI3K/AKT pathway. However, it is not definitively established whether this is a direct enzymatic inhibition of a PI3K/AKT pathway component or an indirect downstream consequence of DOT1L inhibition in that specific pathological context. Further investigation is required to confirm a direct off-target interaction.

Q5: What are the expected on-target cellular effects of this compound treatment?

In sensitive cell lines, particularly those with MLL rearrangements, this compound treatment is expected to cause:

  • Reduced global H3K79 methylation: This is the primary and most direct cellular effect.

  • Downregulation of MLL fusion target genes: Key genes like HOXA9 and MEIS1 are repressed.[3]

  • Inhibition of cell proliferation: A significant decrease in the growth rate of sensitive cells is observed.[1]

  • Induction of apoptosis: Programmed cell death is a common outcome in susceptible cancer cells.[1][2]

  • Cell cycle arrest: Cells may accumulate in the G0/G1 phase of the cell cycle.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant reduction in H3K79me2 levels by Western blot. 1. Inactive compound: Improper storage or handling of this compound. 2. Insufficient treatment duration or concentration: The effect on histone methylation can be time- and concentration-dependent. 3. Poor antibody quality: The anti-H3K79me2 antibody may not be specific or sensitive enough. 4. Inefficient histone extraction. 1. Ensure this compound is stored as recommended and prepare fresh stock solutions. 2. Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. 3. Validate your antibody with positive and negative controls. 4. Optimize your histone extraction protocol.
High cytotoxicity observed in non-MLL rearranged cell lines. 1. High concentrations of this compound: Off-target effects can become more prominent at supra-pharmacological doses. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 3. Cell line-specific sensitivity. 1. Use the lowest effective concentration of this compound as determined by a dose-response curve in your sensitive cell line. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). 3. Characterize the IC50 in your non-target cell lines to establish a therapeutic window.
Inconsistent results in cell viability assays (e.g., MTT). 1. Variable cell seeding density. 2. Inconsistent drug treatment duration. 3. Interference with the assay chemistry: Some compounds can interfere with the formazan production in MTT assays. 4. Precipitation of this compound in culture medium. 1. Ensure uniform cell seeding across all wells. 2. Adhere strictly to the planned incubation times. 3. Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm results. 4. Check for precipitation in the media under a microscope. If observed, try a different formulation or lower the concentration.
No effect on downstream gene expression (e.g., HOXA9). 1. Cell line is not dependent on the DOT1L-MLL fusion pathway. 2. Insufficient treatment time: Changes in gene expression may require longer incubation periods than the reduction in H3K79 methylation. 3. Suboptimal qPCR assay. 1. Confirm the MLL-rearranged status of your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to assess gene expression changes. 3. Validate your qPCR primers and protocol.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Assay Cell Line IC50
DOT1L (enzymatic assay)N/A0.4 nM
Cell ProliferationMV4-11 (MLL-AF4)8.3 nM
Cell ProliferationMOLM-13 (MLL-AF9)4.8 nM
Cell ProliferationJurkat (non-MLL)>10,000 nM

Table 2: Selectivity Profile of this compound against other Protein Methyltransferases

Enzyme Fold Selectivity vs. DOT1L
PRMT1>1200
PRMT3>1200
PRMT5>1200
CARM1>1200
SETD7>1200
EZH2>1200

Experimental Protocols

Western Blot for H3K79 Dimethylation
  • Cell Lysis and Histone Extraction:

    • Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Perform histone extraction using an acid extraction method or a commercial kit.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 (1:5000 dilution) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the respective wells. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of DMSO or other solubilization buffer to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the results and calculate the IC50 value.

Visualizations

EPZ4777_Signaling_Pathway cluster_nucleus Nucleus DOT1L DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes activates transcription MLL_Fusion MLL Fusion Protein MLL_Fusion->DOT1L recruits Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: On-target signaling pathway of this compound in MLL-rearranged leukemia.

Western_Blot_Workflow start Cell Treatment with this compound harvest Harvest Cells & Histone Extraction start->harvest quantify Protein Quantification (BCA) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (anti-H3K79me2 & anti-H3) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab develop ECL Development & Imaging secondary_ab->develop end Data Analysis develop->end

Caption: Experimental workflow for Western blot analysis of H3K79me2.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound Dilutions start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for determining cell viability using an MTT assay.

References

Technical Support Center: Addressing EPZ-4777 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DOT1L inhibitor, EPZ-4777.

Frequently Asked Questions (FAQs)

Q1: My MLL-rearranged leukemia cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Acquired resistance to DOT1L inhibitors like this compound (and its clinical analog, pinometostat/EPZ-5676) in MLL-rearranged (MLL-r) leukemia cell lines is primarily attributed to two distinct mechanisms.[1][2][3][4][5][6] One common mechanism is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein/MDR1), which reduces the intracellular concentration of the drug.[1][6] Another is the activation of alternative or "bypass" signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which allows cancer cells to survive despite the inhibition of DOT1L.[1][3] It is noteworthy that, unlike many other targeted therapies, resistance to pinometostat does not typically arise from mutations in the DOT1L target itself.[2][4][7]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: To investigate the role of drug efflux pumps in this compound resistance, you can perform the following experiments:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to measure the mRNA levels of genes encoding drug transporters, particularly ABCB1. A significant increase in ABCB1 expression in your resistant cell line compared to the parental (sensitive) line is a strong indicator of this resistance mechanism.

  • Protein Expression Analysis: Perform a western blot to confirm the increased expression of the ABCB1 protein.

  • Functional Assays: A functional confirmation can be achieved by co-treating your resistant cells with this compound and a known inhibitor of ABCB1, such as valspodar.[1] A resensitization of the cells to this compound in the presence of the ABCB1 inhibitor would confirm this mechanism.[1]

Q3: What should I investigate if I don't observe overexpression of drug efflux pumps in my resistant cells?

A3: If drug efflux pump overexpression is ruled out, the next step is to investigate the activation of bypass signaling pathways.[1][3] In the NOMO-1 MLL-r cell line, for instance, resistance to pinometostat was found to be independent of ABCB1 upregulation.[1][6] In such cases, you should assess the activation status of key signaling pathways known to promote cell survival and proliferation, including:

  • PI3K/AKT Pathway: Analyze the phosphorylation status of key proteins in this pathway, such as AKT, using western blotting.

  • RAS/RAF/MEK/ERK Pathway: Similarly, examine the phosphorylation of proteins like MEK and ERK to determine if this pathway is hyperactivated in your resistant cells.

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a promising strategy. Since resistance can be mediated by the activation of bypass pathways, combining this compound with inhibitors of these pathways (e.g., PI3K inhibitors or MEK inhibitors) could be effective. For resistance mediated by ABCB1 overexpression, co-administration of an ABCB1 inhibitor like valspodar has been shown to restore sensitivity.[1] Furthermore, the clinical counterpart of this compound, EPZ-5676, has demonstrated synergistic effects when combined with standard-of-care agents for acute myeloid leukemia, such as cytarabine and daunorubicin, as well as with hypomethylating agents.

Troubleshooting Guides

Problem: My MLL-rearranged cell line (e.g., KOPN-8, MV4-11, SEM) has developed resistance to this compound after prolonged treatment.

Potential Cause Troubleshooting Steps
Upregulation of ABCB1 drug efflux pump 1. Confirm ABCB1 overexpression: Perform qPCR and western blot for ABCB1. 2. Functional validation: Treat resistant cells with a combination of this compound and an ABCB1 inhibitor (e.g., valspodar). A restoration of sensitivity indicates ABCB1-mediated resistance.[1]
Activation of bypass signaling pathways 1. Assess pathway activation: Perform western blot analysis for key phosphorylated proteins in the PI3K/AKT (p-AKT) and RAS/RAF/MEK/ERK (p-MEK, p-ERK) pathways. 2. Test combination with pathway inhibitors: Treat resistant cells with a combination of this compound and a PI3K or MEK inhibitor to see if sensitivity is restored.

Problem: My non-MLL-rearranged cancer cell line is not responding to this compound.

Potential Cause Explanation & Next Steps
Lack of dependence on DOT1L activity This compound is most effective in cancers driven by MLL rearrangements, which create an oncogenic dependency on DOT1L activity for the expression of leukemogenic genes like HOXA9 and MEIS1.[8] In the absence of this specific genetic context, the cells may not be sensitive to DOT1L inhibition. Consider exploring the role of DOT1L in your specific cancer type, as it has been implicated in the progression of some solid tumors.[9][10]

Quantitative Data Summary

The following table summarizes the key findings from studies on pinometostat (EPZ-5676) resistance in MLL-rearranged leukemia cell lines.

Cell LineMLL FusionResistance MechanismKey Findings
KOPN-8 MLL-ENLUpregulation of ABCB1>100-fold upregulation of ABCB1 mRNA in resistant cells.[1]
NOMO-1 MLL-AF9Activation of bypass signaling pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK)Resistance is independent of ABCB1 overexpression.[1][3]
MV4-11 MLL-AF4Upregulation of ABCB1Resensitized to pinometostat upon treatment with the ABCB1 inhibitor valspodar.[1]
SEM MLL-AF4Upregulation of ABCB1Resensitized to pinometostat upon treatment with the ABCB1 inhibitor valspodar.[1]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating MLL-rearranged leukemia cell lines with acquired resistance to this compound.

  • Cell Culture: Culture the desired MLL-rearranged cell line (e.g., KOPN-8, NOMO-1) in its recommended growth medium.

  • Initial Treatment: Continuously expose the cells to a concentration of this compound that is initially cytostatic but not completely cytotoxic. A common starting point is the IC90 concentration determined from a short-term proliferation assay (e.g., 14 days).[6]

  • Monitoring and Dose Escalation: Monitor cell viability and proliferation regularly. As the cells begin to recover and proliferate in the presence of the drug, gradually increase the concentration of this compound.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate at a steady rate in a concentration of this compound that is significantly higher than the initial inhibitory concentration. This process can take several weeks to months.[1][3][6]

  • Characterization: Once a resistant line is established, characterize it to determine the mechanism of resistance as described in the troubleshooting guides.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay to Assess H3K79 Methylation

This protocol is used to determine the levels of H3K79 methylation at specific gene loci, which can be altered in resistant cells.

  • Cell Treatment: Treat both parental (sensitive) and resistant cells with this compound or a vehicle control (DMSO) for a specified duration.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for H3K79me2.

  • Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific gene loci of interest (e.g., the HOXA9 promoter) or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

Visualizations

EPZ4777_Resistance_Mechanisms cluster_sensitive This compound Sensitive MLL-r Cell cluster_resistant This compound Resistant MLL-r Cell cluster_efflux Mechanism 1: Drug Efflux cluster_bypass Mechanism 2: Bypass Pathways EPZ4777_in This compound DOT1L DOT1L EPZ4777_in->DOT1L Inhibits H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes Apoptosis Apoptosis DOT1L->Apoptosis Suppression leads to Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Activates EPZ4777_out This compound (extracellular) ABCB1 ABCB1 Efflux Pump EPZ4777_out->ABCB1 EPZ4777_in_res This compound (intracellular) ABCB1->EPZ4777_in_res Pumps out Bypass_Pathways Bypass Signaling (PI3K/AKT, RAS/MEK/ERK) Survival Cell Survival & Proliferation Bypass_Pathways->Survival Promotes

Caption: Mechanisms of acquired resistance to the DOT1L inhibitor this compound in MLL-rearranged leukemia cells.

Experimental_Workflow_Resistance cluster_mechanisms Investigation start Start with This compound Sensitive MLL-r Cell Line treatment Continuous Treatment with this compound start->treatment resistance Development of Resistant Phenotype treatment->resistance characterization Characterize Resistance Mechanism resistance->characterization qpcr_wb qPCR / Western Blot (ABCB1 expression) characterization->qpcr_wb Efflux Pump Upregulation? pathway_analysis Western Blot for Bypass Pathway Activation (p-AKT, p-ERK) characterization->pathway_analysis Bypass Pathway Activation? functional_assay Functional Assay (e.g., with Valspodar) qpcr_wb->functional_assay

References

Improving the signal-to-noise ratio in EPZ-4777 ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EPZ-4777 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. Our goal is to help you improve the signal-to-noise ratio and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect histone methylation?

This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2] By inhibiting DOT1L's catalytic activity, this compound leads to a global reduction of H3K79 methylation levels, particularly H3K79me2 and H3K79me3.[3][4] This inhibition of H3K79 methylation can alter gene expression, especially in contexts where DOT1L activity is crucial, such as in MLL-rearranged leukemias.[1][3]

Q2: What is the primary application of this compound in ChIP-seq experiments?

The primary application of this compound in ChIP-seq is to study the functional role of H3K79 methylation in gene regulation. By comparing the H3K79me2/3 landscape in cells treated with this compound versus a vehicle control (e.g., DMSO), researchers can identify genes and regulatory elements that are dependent on DOT1L activity. This approach is particularly valuable for understanding the molecular mechanisms of diseases driven by aberrant DOT1L activity, such as MLL-rearranged leukemia.[3]

Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?

Optimizing the concentration and duration of this compound treatment is critical for a successful ChIP-seq experiment. The goal is to achieve a significant reduction in global H3K79me2/3 levels without causing excessive cytotoxicity or secondary, off-target effects.

  • Concentration: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 1 µM to 10 µM).[3][4]

  • Treatment Time: Test different incubation times (e.g., 24, 48, 72, and 96 hours).[3][4]

  • Assessment: After treatment, assess global H3K79me2 levels by Western blot. A significant reduction (e.g., >50%) compared to the vehicle control indicates effective inhibition. Concurrently, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the chosen concentration and time are not overly toxic.

Q4: What controls are essential for a robust this compound ChIP-seq experiment?

Several controls are crucial for data interpretation and quality assurance:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound for the same duration. This serves as the baseline for H3K79 methylation.

  • Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This control is essential for identifying and correcting for biases in chromatin shearing and sequencing.

  • IgG Control: A non-specific antibody of the same isotype as your H3K79me2/3 antibody. This control helps to identify background signal due to non-specific binding of antibodies and beads.

  • Positive and Negative Locus qPCR: Before sequencing, perform qPCR on your ChIP DNA to confirm enrichment at a known H3K79me2/3 target gene (positive locus) and lack of enrichment at a gene known to be devoid of this mark (negative locus). This validates the success of the immunoprecipitation step.

Troubleshooting Guides

Problem 1: Low ChIP DNA Yield

A low yield of immunoprecipitated DNA is a common issue that can hinder downstream library preparation and sequencing.

Possible Cause Recommended Solution
Insufficient Starting Material For histone modifications, which are generally abundant, a starting amount of 1-5 million cells per immunoprecipitation (IP) is typically recommended. If your target is expected to be of low abundance, you may need to increase the cell number.
Inefficient Cell Lysis Ensure complete cell and nuclear lysis to release chromatin. This can be optimized by adjusting the incubation time in lysis buffer or by incorporating gentle mechanical disruption, such as douncing.
Suboptimal Chromatin Shearing Both under- and over-sonication can lead to poor IP efficiency. Aim for a fragment size distribution primarily between 200 and 700 bp. Perform a sonication time course to determine the optimal conditions for your specific cell type and sonicator.
Ineffective Antibody Use a ChIP-validated antibody specific for the H3K79 methylation state you are investigating (e.g., H3K79me2). The optimal amount of antibody should be determined by titration; typically, 1-5 µg per IP is a good starting point.
Poor Antibody-Bead Binding Ensure you are using the correct type of beads (Protein A, Protein G, or a mix) for your antibody isotype. Pre-blocking the beads with BSA or salmon sperm DNA can help reduce non-specific binding.
Loss of Material During Washes Be careful during the wash steps to avoid aspirating the beads. Use magnetic racks and allow sufficient time for the beads to pellet before removing the supernatant.
Problem 2: High Background Signal / Low Signal-to-Noise Ratio

High background can obscure true binding sites and make data analysis challenging. This is particularly relevant for diffuse histone marks like H3K79me2.

Possible Cause Recommended Solution
Non-specific Antibody Binding Use a highly specific, ChIP-grade antibody. Titrate the antibody concentration to find the optimal balance between specific signal and background. An excess of antibody can lead to increased non-specific binding.
Insufficient Washing Increase the number and/or stringency of the wash steps after immunoprecipitation. Using buffers with slightly higher salt concentrations can help remove non-specifically bound chromatin.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Contaminants can lead to increased background noise.
Repetitive DNA Elements H3K79me2 can be enriched in repetitive regions of the genome, which can contribute to background. During data analysis, reads that map to multiple locations are often discarded to reduce this type of noise.
"Hyper-ChIPable" Regions Some genomic regions are prone to non-specific enrichment in ChIP experiments. Using an appropriate input DNA control is crucial for identifying and normalizing these regions during data analysis.
Over-amplification during Library Preparation Excessive PCR cycles during library preparation can amplify background DNA. Determine the optimal number of PCR cycles by performing a qPCR on a small aliquot of your library.

Quantitative Data Summary

The following table summarizes expected outcomes from studies using DOT1L inhibitors, which can serve as a benchmark for your experiments.

Cell LineInhibitor (Concentration)Treatment DurationH3K79me2 Reduction (Western Blot)H3K79me2 Reduction (Quantitative ChIP-seq)Reference
mESCThis compound (10 µM)48 hours~52%~55%
NPC48hThis compound (10 µM)48 hours~40%~36%
Ovarian Cancer Cell LinesEPZ-5676 (various)48 hoursDose-dependent reductionNot reported[4]
MLL-rearranged leukemia cellsThis compound (up to 10 µM)4 daysDose-dependent reductionNot reported[3]

Experimental Protocols

A detailed, step-by-step protocol for a typical this compound ChIP-seq experiment is provided below. This should be considered a starting point and may require optimization for your specific cell type and experimental conditions.

1. Cell Culture and this compound Treatment:

  • Culture cells to ~80% confluency.

  • Treat cells with the optimized concentration of this compound or vehicle (DMSO) for the optimized duration.

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing:

  • Lyse cells and isolate nuclei using appropriate lysis buffers containing protease inhibitors.

  • Resuspend nuclei in a shearing buffer.

  • Shear chromatin to an average fragment size of 200-700 bp using a sonicator. Optimization of sonication parameters is critical.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

  • Take an aliquot of the pre-cleared chromatin to serve as the input control.

  • Incubate the remaining chromatin with a ChIP-grade H3K79me2 antibody or a non-specific IgG control overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.

5. Washes:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.

  • Perform a final wash with TE buffer.

6. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

7. DNA Purification:

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

8. Library Preparation and Sequencing:

  • Quantify the purified DNA.

  • Prepare sequencing libraries according to the manufacturer's instructions.

  • Perform high-throughput sequencing.

Mandatory Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing cell_culture Cell Culture treatment This compound/ Vehicle Treatment cell_culture->treatment crosslinking Formaldehyde Cross-linking treatment->crosslinking lysis Cell Lysis crosslinking->lysis sonication Chromatin Shearing (Sonication) lysis->sonication preclear Pre-clearing sonication->preclear ip Immunoprecipitation (H3K79me2 Ab) preclear->ip beads Bead Capture ip->beads washes Washes beads->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing Sequencing library_prep->sequencing

Caption: A generalized workflow for an this compound ChIP-seq experiment.

Troubleshooting_Flowchart cluster_yield_solutions Low Yield Solutions cluster_background_solutions High Background Solutions start Start ChIP-seq Experiment check_yield Low DNA Yield? start->check_yield check_background High Background? check_yield->check_background No increase_cells Increase Cell Number check_yield->increase_cells Yes titrate_ab Titrate Antibody check_background->titrate_ab Yes success Proceed to Sequencing check_background->success No optimize_lysis Optimize Lysis increase_cells->optimize_lysis optimize_sonication Optimize Sonication optimize_lysis->optimize_sonication optimize_sonication->start increase_washes Increase Wash Stringency titrate_ab->increase_washes check_reagents Use Fresh Reagents increase_washes->check_reagents check_reagents->start

Caption: A troubleshooting flowchart for common this compound ChIP-seq issues.

DOT1L_Signaling_Pathway MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_complex DOT1L Complex (DOT1L, AF10, AF9, etc.) MLL_fusion->DOT1L_complex recruits H3K79 Histone H3 (K79) DOT1L_complex->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 Gene_expression Aberrant Gene Expression (e.g., HOXA9) H3K79me2->Gene_expression activates Leukemogenesis Leukemogenesis Gene_expression->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L_complex inhibits

Caption: The role of the DOT1L complex in MLL-fusion driven leukemogenesis and its inhibition by this compound.

References

Mitigating EPZ-4777-induced cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EPZ-4777. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its cytotoxicity in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] In sensitive cell lines, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements, aberrant DOT1L activity leads to the methylation of histone H3 at lysine 79 (H3K79). This modification is crucial for the expression of leukemogenic genes such as HOXA9 and MEIS1.[3][4] this compound competitively inhibits the S-adenosylmethionine (SAM) binding site of DOT1L, preventing H3K79 methylation. This leads to the downregulation of MLL target genes, resulting in cell cycle arrest, differentiation, and ultimately, apoptosis in these cancer cells.[3][4]

Q2: Why is this compound cytotoxic to some cell lines and not others?

A2: The cytotoxicity of this compound is highly selective for cell lines that are dependent on the activity of the MLL fusion proteins for their survival and proliferation.[5] In these MLL-rearranged leukemias, the fusion proteins recruit DOT1L to specific gene loci, leading to aberrant H3K79 hypermethylation and the continuous expression of genes that drive the leukemic state. By inhibiting DOT1L, this compound effectively shuts down this oncogenic program, leading to selective cell killing.[5] In contrast, cells without MLL rearrangements do not rely on this specific mechanism for survival and are therefore largely insensitive to the cytotoxic effects of this compound.[5]

Q3: My this compound treatment is not inducing the expected level of cytotoxicity in a sensitive cell line. What could be the reason?

A3: There are several potential reasons for this observation. One possibility is the development of resistance. Studies have shown that prolonged exposure to DOT1L inhibitors can lead to the upregulation of drug efflux pumps, such as ABCB1 (P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy. Another factor could be related to the specific cellular context and the activation of compensatory signaling pathways. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guide" section below.

Q4: Are there any known strategies to mitigate the cytotoxicity of this compound?

A4: While the primary therapeutic goal of this compound is to induce cytotoxicity in cancer cells, in a research context, one might be interested in modulating this effect. One approach is the exploration of analog compounds. Research has led to the development of quinazoline-based analogs of this compound that retain inhibitory activity against DOT1L but exhibit reduced cytotoxicity. For a comparison of the cytotoxic activities, please see the Data Presentation section.

Another area of investigation is the interplay with other signaling pathways. For instance, the histone deacetylase SIRT1 has been identified as a factor in the cellular response to DOT1L inhibition. While current research suggests that SIRT1 activators enhance the anti-leukemic effects of DOT1L inhibitors, understanding such interconnected pathways may offer future strategies for modulating cellular responses.

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, combination therapies with this compound are an active area of research. Studies have shown that combining this compound with standard chemotherapy agents or other epigenetic modifiers can have synergistic effects in killing cancer cells.[3][4] For example, pre-treatment with a DOT1L inhibitor has been shown to sensitize MLL-rearranged leukemia cells to DNA-damaging agents.[3][4] The rationale is that by altering the chromatin state, this compound can enhance the efficacy of other drugs.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
Reduced or no cytotoxicity in a known sensitive cell line 1. Compound Degradation: this compound may have degraded due to improper storage.Ensure the compound is stored at -20°C or -80°C as recommended by the supplier and protected from light. Prepare fresh stock solutions regularly.
2. Cell Line Authenticity/Passage Number: The cell line may have lost its sensitivity due to high passage number or genetic drift.Use low-passage, authenticated cell lines for your experiments. Regularly perform quality control checks on your cell lines.
3. Development of Resistance: Prolonged or intermittent exposure to the drug can lead to the selection of resistant clones.Test for the expression of drug efflux pumps like ABCB1 (P-glycoprotein). Consider co-treatment with an ABCB1 inhibitor to see if sensitivity is restored.
4. Suboptimal Experimental Conditions: Incorrect seeding density, incubation time, or drug concentration.Optimize these parameters for your specific cell line and experimental setup. Refer to the provided experimental protocols for guidance.
High variability in cytotoxicity results between experiments 1. Inconsistent Cell Health: Cells may be at different growth phases or have varying viability at the start of the experiment.Use cells in the logarithmic growth phase and ensure high viability (>95%) before seeding.
2. Inaccurate Pipetting: Errors in dispensing cells or the compound can lead to significant variability.Calibrate your pipettes regularly and use appropriate pipetting techniques.
3. Edge Effects in Microplates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation.
Unexpected cytotoxicity in a cell line expected to be resistant 1. Off-Target Effects: At high concentrations, this compound may have off-target effects.Perform a dose-response curve to determine if the cytotoxicity is dose-dependent and occurs at concentrations significantly higher than the IC50 for sensitive lines.
2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test your cell cultures for contamination.

Data Presentation

Table 1: Comparison of In Vitro Cytotoxicity of this compound and a Quinazoline Analog
CompoundTargetCell LineIC50 (μM)
This compound DOT1LMV4-11 (MLL-rearranged)~0.008
THP-1 (MLL-rearranged)~0.01
Jurkat (non-MLL-rearranged)> 50
Quinazoline Analog DOT1LMV4-11 (MLL-rearranged)~0.5
THP-1 (MLL-rearranged)~1.2
Jurkat (non-MLL-rearranged)> 50

Note: IC50 values are approximate and can vary between studies and experimental conditions. The quinazoline analog data is representative of analogs designed for reduced cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent or suspension cell lines in a 96-well format.

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

    • Add 150 µL of solubilization buffer to each well.

    • Incubate for 4-18 hours at 37°C in the dark, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Western blotting imaging system

Procedure:

  • Protein Extraction:

    • Harvest cells after treatment with this compound.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Visualizations

EPZ4777_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Apoptotic Cascade EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L Inhibits H3K79 Histone H3 DOT1L->H3K79 Methylates (H3K79me) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes Activates Transcription MLL_Fusion MLL Fusion Protein MLL_Fusion->DOT1L Recruits Bcl2_family Bcl-2 Family (e.g., Bcl-2 downregulation) Leukemogenic_Genes->Bcl2_family Regulates Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates Permeability Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start seed_cells Seed Sensitive Cell Line in 96-well plate start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start Low/No Cytotoxicity Observed check_compound Is the this compound stock fresh and properly stored? start->check_compound yes1 Yes check_compound->yes1 no1 No check_compound->no1 check_cells Are the cells low passage and authenticated? yes1->check_cells prepare_fresh Prepare fresh stock solution no1->prepare_fresh yes2 Yes check_cells->yes2 no2 No check_cells->no2 check_resistance Test for resistance markers (e.g., ABCB1 expression) yes2->check_resistance use_new_cells Use new, authenticated cells no2->use_new_cells positive Positive check_resistance->positive negative Negative check_resistance->negative consider_resistance Resistance is likely. Consider co-treatment with an efflux pump inhibitor. positive->consider_resistance optimize_protocol Re-optimize experimental protocol (seeding density, incubation time) negative->optimize_protocol

References

Technical Support Center: EPZ-4777 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using EPZ-4777 in cell viability and proliferation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).[2][3] In certain cancers, particularly those with MLL gene rearrangements, aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes like HOXA9 and MEIS1, which in turn promotes leukemogenesis.[4][5] this compound acts as a competitive antagonist of the S-adenosylmethionine (SAM) cofactor, thereby blocking DOT1L's methyltransferase activity.[3] This inhibition leads to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][3]

Q2: Why am I not observing a significant decrease in cell viability after a short exposure (e.g., 24-72 hours) to this compound?

A common observation with this compound and other DOT1L inhibitors is a delayed cytotoxic effect. The primary initial response to DOT1L inhibition is often cytostatic, meaning it inhibits cell proliferation rather than inducing immediate cell death.[4][6] The process of reducing global H3K79 methylation levels, altering gene expression, and finally triggering apoptosis can take several days.[4] It is recommended to perform long-term proliferation assays, with some studies extending up to 18 days, to accurately assess the efficacy of this compound.[7]

Q3: What is the difference between a cytostatic and a cytotoxic effect, and how does this relate to this compound?

A cytostatic effect inhibits cell division and proliferation, essentially pausing the cell cycle. A cytotoxic effect directly leads to cell death through mechanisms like apoptosis or necrosis. This compound initially exerts a cytostatic effect by inducing cell cycle arrest.[3] With prolonged exposure, this can then lead to a cytotoxic effect through the induction of apoptosis.[2][7] This distinction is crucial for selecting the appropriate assay and incubation time to observe the desired outcome.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent IC50 Values

Possible Cause 1: Assay Incubation Time is Too Short.

  • Explanation: As this compound has a delayed mode of action, short incubation times will likely result in an overestimation of the IC50 value, reflecting the cytostatic effect rather than cytotoxicity.

  • Solution: Extend the incubation period of your cell viability assay. For many MLL-rearranged leukemia cell lines, significant effects on viability are observed after 6 to 14 days of continuous exposure.[7][8]

Possible Cause 2: Inappropriate Cell Viability Assay.

  • Explanation: Metabolic assays (e.g., MTT, MTS, WST-1, resazurin) measure the metabolic activity of cells, which may not directly correlate with cell number if the compound alters cellular metabolism without causing cell death. A cytostatic effect might lead to a reduced metabolic rate per well due to fewer cells, but it can be a subtle change.

  • Solution:

    • Consider using assays that directly count viable cells, such as trypan blue exclusion or automated cell counting.

    • Alternatively, use assays that measure membrane integrity (e.g., propidium iodide staining) or ATP levels (e.g., CellTiter-Glo®) as indicators of cell death.

    • If using a metabolic assay, ensure you have validated that the observed decrease in signal is due to a lower cell number and not a direct inhibition of metabolic enzymes.

Possible Cause 3: Compound Precipitation.

  • Explanation: this compound has limited solubility in aqueous solutions. If the compound precipitates out of the culture medium, its effective concentration will be lower and variable across wells.

  • Solution:

    • Prepare fresh stock solutions in a suitable solvent like DMSO.[7]

    • When diluting into culture medium, ensure thorough mixing and visually inspect for any precipitation.

    • Avoid using concentrations that exceed the solubility limit in your final assay conditions.

Issue 2: High Background Signal in Fluorescence-Based Assays

Possible Cause 1: Autofluorescence of this compound.

  • Explanation: Some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Solution:

    • Run a control plate with this compound in cell-free medium to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • If significant, subtract this background from your experimental wells.

    • Consider switching to a luminescence- or colorimetric-based assay.

Possible Cause 2: Off-Target Effects at High Concentrations.

  • Explanation: At high concentrations, this compound may have off-target effects that can lead to cellular stress and changes in autofluorescence.

  • Solution:

    • Perform a dose-response curve to identify the optimal concentration range for specific DOT1L inhibition.

    • Correlate your cell viability data with a target engagement assay (e.g., Western blot for H3K79me2 levels) to ensure you are working within a concentration range that is specific for DOT1L inhibition.

Issue 3: Unexpected Results in Apoptosis vs. Necrosis Assays

Possible Cause: Misinterpretation of Late-Stage Apoptosis.

  • Explanation: Cells that have undergone apoptosis will eventually undergo secondary necrosis if not cleared by phagocytes (which are absent in in-vitro cultures). This can lead to a double-positive signal in Annexin V/Propidium Iodide (PI) assays, which could be misinterpreted as primary necrosis.

  • Solution:

    • Perform a time-course experiment to capture early apoptotic events (Annexin V positive, PI negative).

    • Complement your Annexin V/PI staining with an orthogonal method for detecting apoptosis, such as a caspase activity assay or Western blot for cleaved PARP or Lamin A/C.[9][10]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Assay DurationReference
MV4-11Acute Myeloid Leukemia (MLL-rearranged)~8.514 days--INVALID-LINK--
MOLM-13Acute Myeloid Leukemia (MLL-rearranged)~4.814 days--INVALID-LINK--
THP-1Acute Monocytic Leukemia (MLL-rearranged)~3518 days--INVALID-LINK--
MCF-10ANon-tumorigenic Breast Epithelial1452Not Specified[PMID: 23250418][1]

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

Experimental Protocols

Protocol 1: Long-Term Cell Proliferation Assay using Direct Cell Counting
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Cell Counting: Every 3-4 days, aspirate the media, gently wash the cells with PBS, and detach them using trypsin. Resuspend the cells in a known volume of media and count the viable cells using a hemocytometer with trypan blue exclusion or an automated cell counter.

  • Re-seeding: Re-plate the cells at the initial seeding density in fresh media containing the appropriate concentration of this compound.

  • Data Analysis: Continue this process for up to 14-18 days.[7] Calculate the total cell number at each time point, accounting for the dilution factor from re-seeding. Plot the cell growth curves for each concentration.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at a low speed to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-fluorochrome conjugate and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

EPZ4777_Signaling_Pathway MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79 Proliferation Cell Proliferation Oncogenes Oncogenes (e.g., HOXA9, MEIS1) Histone_H3->Oncogenes activates transcription mRNA mRNA Oncogenes->mRNA transcription mRNA->Proliferation promotes Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Troubleshooting_Workflow Start Unexpected Cell Viability Results with this compound Q1 Is the incubation time > 7 days? Start->Q1 Sol1 Extend incubation time (7-18 days) to observe cytotoxic effects. Q1->Sol1 No Q2 Are you using a metabolic assay (e.g., MTT)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Consider artifacts from cytostatic effects. Use a direct cell counting method or an ATP-based assay. Q2->Sol2 Yes Q3 Is there high variability between replicates? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Check for compound precipitation. Prepare fresh stock solutions and ensure complete solubilization in media. Q3->Sol3 Yes Q4 Are you observing high background in a fluorescence assay? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q4 Sol4 Check for compound autofluorescence and run appropriate controls. Consider non-fluorescent assays. Q4->Sol4 Yes End Re-evaluate results with optimized protocol Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting workflow for this compound cell viability assays.

References

Technical Support Center: Enhancing the Metabolic Stability of EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the metabolic stability of the DOT1L inhibitor, EPZ-4777.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor metabolic stability in liver microsomes. What are the initial steps to identify the metabolic soft spots?

A1: The first step is to perform a metabolite identification (MetID) study. Incubate your compound with liver microsomes (human, rat, or mouse) and use LC-MS/MS to identify the major metabolites. This will reveal the primary sites of metabolic transformation, such as oxidation, N-dealkylation, or ring scission. For instance, a related compound, EPZ015666, was found to undergo oxidative oxetane ring scission and N-dealkylation.[1]

Q2: What are some common strategies to block metabolism at a specific site once it has been identified?

A2: Once a metabolically labile site is identified, several strategies can be employed:

  • Deuterium Incorporation: Replacing a hydrogen atom with deuterium at the site of metabolism can slow down the rate of cytochrome P450 (CYP)-mediated oxidation due to the kinetic isotope effect.[2][3]

  • Functional Group Modification: Introduce sterically hindering groups, such as a methyl or t-butyl group, near the metabolic soft spot to block enzyme access.[4]

  • Electron-Withdrawing Groups: If the metabolism occurs on an aromatic ring, introducing electron-withdrawing groups (e.g., -CF3, -SO2NH2) can deactivate the ring towards oxidation.[4][5]

Q3: How can I reduce the overall metabolic clearance of my this compound analog?

A3: Reducing the overall clearance often involves modifications that decrease the molecule's affinity for metabolic enzymes or reduce its lipophilicity.[4][6] Consider the following approaches:

  • Reduce Lipophilicity (LogP/LogD): Lowering the lipophilicity can decrease nonspecific binding to metabolic enzymes like CYPs. This can be achieved by introducing polar functional groups or heteroatoms.[4][6]

  • Introduce Heteroatoms: Replacing a carbon atom in a ring with a nitrogen atom (e.g., converting a phenyl ring to a pyridine ring) can increase polarity and resistance to CYP-mediated oxidation.[5][6]

  • Cyclization/Conformational Constraint: Locking the molecule into a specific conformation through cyclization can make it a poorer substrate for metabolic enzymes.[2][3]

Q4: My compound is rapidly cleared via N-dealkylation. What structural modifications can I make to prevent this?

A4: N-dealkylation is a common metabolic pathway. To mitigate this, you can:

  • Introduce an N-t-butyl group: The bulky t-butyl group sterically hinders the approach of metabolic enzymes to the nitrogen atom.[4]

  • Incorporate the nitrogen into a ring system: This can increase its stability.

  • Replace the alkyl group with a more stable moiety.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High intrinsic clearance in human liver microsomes (HLM). Rapid Phase I metabolism (e.g., oxidation, dealkylation).1. Perform metabolite identification to pinpoint the labile site. 2. Employ site-specific strategies like deuterium substitution or introducing blocking groups.[2][4] 3. Consider global strategies like reducing lipophilicity.[6]
Significant species differences in metabolic clearance (e.g., stable in rat, unstable in human). Involvement of different CYP isozymes between species.1. Use recombinant human CYP enzymes to identify the specific isoforms responsible for metabolism. 2. If a specific CYP (e.g., CYP2D6, as seen with the related compound EPZ015666[1]) is the main contributor, design analogs that are not substrates for that isoform.
Analog is stable in microsomes but shows poor stability in hepatocytes. Susceptibility to Phase II metabolism (e.g., glucuronidation, sulfation) or other non-CYP pathways present in intact cells.1. Analyze hepatocyte incubations for conjugated metabolites. 2. If a phenolic group is present, consider masking it or replacing it to avoid glucuronidation.[4] 3. Investigate the involvement of other enzyme systems like UGTs or SULTs.
Structural modifications to improve stability lead to a loss of potency. The modified position is critical for binding to the target (DOT1L).1. Consult the structure-activity relationship (SAR) data for this compound to understand key binding interactions. 2. Attempt more subtle modifications at the labile site (e.g., replacing -CH3 with -CD3). 3. Explore modifications at alternative positions that may indirectly influence the conformation at the active site.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of an this compound analog.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Liver microsomes (human, rat, mouse; 0.5 mg/mL)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Positive control compound with known metabolic fate (e.g., testosterone)

    • Acetonitrile with an internal standard for quenching and analysis

  • Procedure:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Metabolite Identification (MetID)
  • Objective: To identify the major metabolites of an this compound analog.

  • Procedure:

    • Follow the incubation procedure from Protocol 1, but use a higher concentration of the test compound (e.g., 10 µM) and a single, longer time point (e.g., 60 minutes).

    • Analyze the quenched samples using high-resolution mass spectrometry (HRMS) to detect potential metabolites.

    • Look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -14 Da for N-demethylation).

    • Utilize MS/MS fragmentation to elucidate the structure of the potential metabolites and pinpoint the site of modification.

Data Presentation

Table 1: Example Metabolic Stability Data for this compound Analogs

CompoundModificationHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg) - Human
This compoundParentData not publicly availableData not publicly availableData not publicly available
Analog ADeuteration at Position X456015.4
Analog BPhenyl to Pyridyl354219.8
Analog CN-dealkylation blocked> 120> 120< 5.8

Visualizations

Metabolic_Pathway_Hypothesis cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Aromatic/Aliphatic Hydroxylation N-dealkylation N-dealkylation This compound->N-dealkylation Ring_Scission Ring Scission (e.g., Oxetane) This compound->Ring_Scission Glucuronidation Glucuronidation Oxidation->Glucuronidation Hydroxylated Metabolite Excretion Excretion Glucuronidation->Excretion

Caption: Hypothetical metabolic pathways for this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_investigation Investigation of Unstable Compounds cluster_optimization Lead Optimization Microsomal_Stability Microsomal Stability Assay (Human, Rat, Mouse) Metabolite_ID Metabolite Identification (LC-HRMS) Microsomal_Stability->Metabolite_ID t½ < 30 min Hepatocyte_Stability Hepatocyte Stability Assay Microsomal_Stability->Hepatocyte_Stability t½ > 30 min SAR_Analysis Structure-Metabolism Relationship Analysis Metabolite_ID->SAR_Analysis Hepatocyte_Stability->SAR_Analysis Unstable in Hepatocytes Stable_Compound Stable_Compound Hepatocyte_Stability->Stable_Compound Stable in Hepatocytes Analog_Synthesis Analog Synthesis (e.g., Deuteration, Blocking Groups) SAR_Analysis->Analog_Synthesis Analog_Synthesis->Microsomal_Stability Re-screen Start Start Start->Microsomal_Stability

Caption: Workflow for metabolic stability assessment.

Decision_Tree Start High Clearance Observed MetID Metabolite ID Performed? Start->MetID Oxidation Primary Pathway: Oxidation? MetID->Oxidation Yes Perform_MetID Action: Run MetID Study MetID->Perform_MetID No Dealkylation Primary Pathway: N-Dealkylation? Oxidation->Dealkylation No Block_Oxidation Action: Block Site (Deuteration, EWG) Oxidation->Block_Oxidation Yes Block_Dealkylation Action: Introduce N-t-butyl or cyclize Dealkylation->Block_Dealkylation Yes Other Action: Investigate Phase II / Other Pathways Dealkylation->Other No Perform_MetID->Oxidation

References

Troubleshooting inconsistent results in EPZ-4777 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EPZ-4777, a selective DOT1L inhibitor. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L.[1][2] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[3] This inhibition of H3K79 methylation leads to decreased expression of key target genes, particularly in the context of MLL-rearranged leukemias, ultimately inducing cell cycle arrest, differentiation, and apoptosis in sensitive cell lines.[1][4]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] this compound is insoluble in water.[1]

Q3: In which cancer types has this compound shown the most significant activity?

This compound has demonstrated the most pronounced effects in cancers driven by MLL (Mixed-Lineage Leukemia) gene rearrangements, such as certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][5] The aberrant activity of MLL fusion proteins is dependent on DOT1L-mediated H3K79 hypermethylation, making these cancers particularly sensitive to DOT1L inhibition.[4]

Q4: Are there known off-target effects of this compound?

This compound is a highly selective inhibitor of DOT1L, with over 1,200-fold selectivity for DOT1L compared to other tested protein methyltransferases.[1] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of DOT1L inhibition.

Troubleshooting Guide

Inconsistent IC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.

Possible Causes & Solutions:

  • Cell Line Health and Passage Number:

    • Cause: Inconsistent cell health, high passage number leading to genetic drift, or mycoplasma contamination can alter cellular response to treatment.

    • Solution: Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment.

  • Compound Solubility and Stability:

    • Cause: this compound has poor aqueous solubility.[1] Improper dissolution or precipitation during the experiment can lead to inaccurate concentrations.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Assay Duration and Endpoint:

    • Cause: The effects of epigenetic inhibitors like this compound are often not immediate and can be cytostatic before becoming cytotoxic. Short assay durations may not capture the full effect of the compound. IC50 values can decrease with longer treatment times.[6]

    • Solution: For proliferation assays, extend the treatment duration. It is common to see effects after 6 to 14 days of continuous exposure, with media and compound replenishment every 3-4 days.[1]

  • Seeding Density:

    • Cause: Inconsistent initial cell seeding density can lead to variability in proliferation rates and drug response.

    • Solution: Optimize and maintain a consistent cell seeding density for all experiments.

Minimal or No Effect on Target Cells

Problem: You are not observing the expected decrease in cell proliferation or increase in apoptosis in a cell line that should be sensitive to this compound.

Possible Causes & Solutions:

  • Incorrect Cell Line:

    • Cause: The cell line being used may not harbor the MLL rearrangement or have other mutations that confer resistance.

    • Solution: Verify the genetic background of your cell line. Use a known sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control.

  • Insufficient Compound Concentration or Treatment Duration:

    • Cause: The concentrations used may be too low, or the treatment duration too short to induce a phenotypic effect.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 50 µM) and extend the treatment duration as described above.[1]

  • Verification of Target Engagement:

    • Cause: It is essential to confirm that this compound is inhibiting its target, DOT1L, in your experimental system.

    • Solution: Perform a western blot to assess the levels of H3K79me2. A significant reduction in this mark upon treatment with this compound confirms target engagement.[5]

Unexpected Toxicity in Control Cells

Problem: You are observing toxicity in your vehicle-treated (e.g., DMSO) control cells.

Possible Causes & Solutions:

  • High DMSO Concentration:

    • Cause: DMSO can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatments (ideally ≤0.1%). Run a DMSO-only toxicity control to determine the tolerance of your specific cell line.

  • Contaminated Reagents:

    • Cause: Contamination of cell culture media, serum, or other reagents can lead to cell death.

    • Solution: Use fresh, sterile reagents. Regularly check for contamination in your cell culture incubator and reagents.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeGenetic BackgroundIC50 (nM)Assay Duration (Days)Reference
MV4-11Acute Myeloid LeukemiaMLL-AF48.314[1]
MOLM-13Acute Myeloid LeukemiaMLL-AF94.814[1]
THP-1Acute Monocytic LeukemiaMLL-AF93.518[1]
SEMB-cell Acute Lymphoblastic LeukemiaMLL-AF43.914[1]
RS4;11B-cell Acute Lymphoblastic LeukemiaMLL-AF44.314[1]
NB-4Acute Promyelocytic LeukemiaMLL-wildtype>50,00014[1]
MCF-10ANon-tumorigenic Breast EpithelialMLL-wildtype1452Not Specified[2]

Experimental Protocols

Cell Proliferation Assay (Long-Term)
  • Cell Seeding: Plate exponentially growing cells in a 96-well plate at a pre-determined optimal density in a final volume of 150 µL.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. The final DMSO concentration should be constant across all wells.

  • Treatment: Add the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator with 5% CO2. Every 3-4 days, count viable cells using a method like the Guava ViaCount assay.[1] At this time, replace the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at the initial seeding density.[1]

  • Data Analysis: Continue the assay for up to 14-18 days, or until the IC50 values stabilize.[1] Calculate the split-adjusted total viable cell number. Determine IC50 values from concentration-response curves using appropriate software like GraphPad Prism.[1]

Western Blot for H3K79 Methylation
  • Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K79me2 overnight at 4°C. Also probe for total Histone H3 as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

Visualizations

EPZ4777_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me2 H3K79me2 Histone_H3->H3K79me2 becomes Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription mRNA mRNA Transcription->mRNA Leukemogenesis Leukemogenesis mRNA->Leukemogenesis drives EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: this compound inhibits DOT1L, preventing H3K79 methylation and leukemogenesis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays start Start cell_culture Cell Culture (MLL-rearranged vs. Wild-type) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment proliferation Proliferation Assay (e.g., MTT, Cell Counting) treatment->proliferation western_blot Western Blot (H3K79me2, Total H3) treatment->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, Statistical Tests) proliferation->data_analysis western_blot->data_analysis apoptosis->data_analysis results Results data_analysis->results

Caption: A general workflow for in vitro testing of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of EPZ-4777 and Pinometostat in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two pioneering small molecule inhibitors of the histone methyltransferase DOT1L: EPZ-4777 and its successor, Pinometostat (EPZ-5676). Both compounds have been instrumental in validating DOT1L as a therapeutic target in mixed-lineage leukemia (MLL)-rearranged leukemias. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their understanding and future experimental design.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins. This leads to the ectopic methylation of histone H3 at lysine 79 (H3K79), promoting the expression of leukemogenic genes such as HOXA9 and MEIS1.[2]

This compound (also known as EPZ004777) was one of the first potent and selective small-molecule inhibitors of DOT1L.[3] While it demonstrated selective killing of MLL-rearranged leukemia cells and in vivo activity, its poor pharmacokinetic properties limited its clinical development.[3][4] This led to the development of Pinometostat (EPZ-5676), a structurally related DOT1L inhibitor with improved potency and pharmacokinetic properties, which has advanced to clinical trials.[4][5] Both molecules competitively inhibit the S-adenosyl methionine (SAM) binding site of DOT1L, preventing the transfer of methyl groups to H3K79.[1][6]

In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models

The most common preclinical model for evaluating the in vivo efficacy of these inhibitors is the MV4-11 human leukemia cell line xenograft model. MV4-11 cells harbor the MLL-AF4 fusion protein and are highly dependent on DOT1L activity for their proliferation.

This compound

Due to its poor pharmacokinetic profile, in vivo studies with this compound required continuous administration via subcutaneously implanted mini-osmotic pumps to maintain efficacious plasma concentrations.[3]

Table 1: In Vivo Efficacy of this compound in the MV4-11 Xenograft Model

ParameterVehicle ControlThis compoundReference
Animal Model Female NSG miceFemale NSG mice[3]
Cell Line MV4-11 (luciferase-expressing)MV4-11 (luciferase-expressing)[3]
Cell Inoculum 1 x 10^6 cells, intravenous1 x 10^6 cells, intravenous[3]
Treatment Vehicle50, 100, or 150 mg/mL solution in osmotic pumps (delivering a continuous infusion)[3]
Duration 14 days14 days[3]
Median Survival ~25 daysSignificantly extended (dose-dependent)[3]
Toxicity -Well-tolerated, no significant weight loss[3]
Pinometostat (EPZ-5676)

Pinometostat's improved pharmacokinetic properties allow for more conventional administration routes, although continuous intravenous infusion has been shown to be effective.[4]

Table 2: In Vivo Efficacy of Pinometostat in the MV4-11 Xenograft Model

ParameterVehicle ControlPinometostatReference
Animal Model Nude ratsNude rats[4]
Cell Line MV4-11MV4-11[4]
Cell Inoculum SubcutaneousSubcutaneous[4]
Treatment VehicleContinuous intravenous infusion[4]
Outcome Progressive tumor growthComplete and sustained tumor regressions[4]
Toxicity -No significant weight loss or signs of toxicity[4]

Preclinical Pharmacokinetics

A direct comparison of the preclinical pharmacokinetic parameters of this compound and Pinometostat in mice highlights the improved properties of the latter.

Table 3: Comparative Preclinical Pharmacokinetics in Mice

ParameterThis compoundPinometostat (EPZ-5676)Reference
Species CD-1 MouseCD-1 Mouse[3]
Administration Intravenous (IV) Bolus (5 mg/kg)Intravenous (IV) Bolus (5 mg/kg)[3]
Clearance (CL) HighHigh[3]
Volume of Distribution (Vdss) > Total body water> Total body water[3]
Oral Bioavailability LowLow[3]
Intraperitoneal Bioavailability HighHigh[3]
Plasma Concentration (Steady State) 0.64 ± 0.48 µM (100 mg/mL in pump); 0.84 ± 0.45 µM (150 mg/mL in pump)Not directly comparable due to different administration[3]

Signaling Pathway and Experimental Workflow

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism of action of this compound and Pinometostat.

DOT1L_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Histone_H3 Histone H3 H3K79me H3K79 Methylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Increased Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia Inhibitor This compound or Pinometostat Inhibitor->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition.

General Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical workflow for assessing the in vivo efficacy of DOT1L inhibitors in a xenograft model.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MV4-11) start->cell_culture cell_implantation 2. Cell Implantation (Subcutaneous or Intravenous) cell_culture->cell_implantation tumor_establishment 3. Tumor Establishment cell_implantation->tumor_establishment randomization 4. Randomization into Treatment Groups tumor_establishment->randomization treatment 5. Treatment Administration (e.g., Osmotic Pump, IV Infusion) randomization->treatment monitoring 6. Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Excision, Biomarker Analysis) monitoring->endpoint data_analysis 8. Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies.

Experimental Protocols

MV4-11 Xenograft Model for this compound Efficacy Study

This protocol is based on the methodology described in the study by Daigle et al., 2011.[3]

  • Cell Culture: Human MV4-11 leukemia cells are cultured in appropriate media until they reach the desired number for inoculation. For survival studies, cells may be transduced to express a reporter gene like luciferase.

  • Animal Model: Immunodeficient mice (e.g., female NSG mice) are used to prevent graft rejection.[3]

  • Cell Implantation:

    • For subcutaneous tumors, a suspension of MV4-11 cells (e.g., 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel) is injected into the flank of the mice.[7]

    • For a disseminated leukemia model, 1 x 10^6 MV4-11 cells are injected via the tail vein.[3]

  • Tumor Establishment and Randomization:

    • For subcutaneous models, tumors are allowed to grow to a palpable size (e.g., 300-400 mm³) before mice are randomized into treatment and control groups.[3]

    • For disseminated models, engraftment is confirmed (e.g., by bioluminescence imaging) before randomization.[3]

  • Drug Preparation and Administration:

    • Due to its poor pharmacokinetics, this compound is dissolved in a suitable vehicle and loaded into mini-osmotic pumps.

    • Pumps are surgically implanted subcutaneously for continuous drug delivery over a specified period (e.g., 7 or 14 days).[3] Control animals receive pumps with vehicle only.

  • Monitoring:

    • Tumor volumes are measured regularly using calipers for subcutaneous models.

    • For disseminated models, disease progression can be monitored by bioluminescence imaging.

    • Animal body weight and overall health are monitored throughout the study.[3]

  • Endpoint and Analysis:

    • For tumor growth inhibition studies, mice are euthanized at the end of the treatment period, and tumors are excised for pharmacodynamic analysis (e.g., Western blot for H3K79me2 levels).[3]

    • For survival studies, mice are monitored until they meet predefined humane endpoints, and survival data is analyzed.[3]

MV4-11 Xenograft Model for Pinometostat (EPZ-5676) Efficacy Study

This protocol is based on the methodology described in the study by Daigle et al., 2013.[4]

  • Cell Culture: MV4-11 cells are cultured as described for the this compound protocol.

  • Animal Model: Immunocompromised rodents such as nude rats are used.[4]

  • Cell Implantation: MV4-11 cells are implanted subcutaneously.

  • Tumor Establishment and Randomization: Tumors are allowed to grow to a palpable size before randomization into treatment and control groups.

  • Drug Preparation and Administration:

    • Pinometostat is formulated for continuous intravenous (IV) infusion.

    • The drug is administered via an indwelling catheter connected to an infusion pump for a specified duration (e.g., 21 or 28 days).[4] Control animals receive a continuous IV infusion of the vehicle.

  • Monitoring: Tumor volumes, body weight, and animal health are monitored regularly.

  • Endpoint and Analysis: At the end of the study, tumor growth inhibition is assessed. In some studies, tumors are allowed to regrow after cessation of treatment to evaluate the durability of the response.[4] Pharmacodynamic markers such as H3K79me2 levels and expression of HOXA9 and MEIS1 in tumor tissue can also be analyzed.[4]

Conclusion

Both this compound and Pinometostat have demonstrated significant in vivo efficacy in preclinical models of MLL-rearranged leukemia, validating DOT1L as a therapeutic target. This compound, despite its challenging pharmacokinetic profile, provided crucial proof-of-concept by extending survival in a mouse xenograft model.[3] Pinometostat, with its improved drug-like properties, has shown the ability to induce complete and sustained tumor regressions in a rat xenograft model, paving the way for its clinical investigation.[4] This guide provides researchers with a comparative overview of the preclinical in vivo data and methodologies for these two important DOT1L inhibitors, which can inform the design and interpretation of future studies in this field.

References

EPZ-4777: A Potent and Selective Inhibitor of DOT1L Histone Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, EPZ-4777 has emerged as a critical tool for studying the role of DOT1L in normal and disease biology, particularly in the context of MLL-rearranged leukemias. This comparison guide provides a detailed selectivity profile of this compound against other histone methyltransferases (HMTs), supported by experimental data and protocols, to facilitate its effective application in research and development.

This compound is a small molecule inhibitor of DOT1L, the sole known histone methyltransferase responsible for monomethylation of histone H3 at lysine 79 (H3K79).[1][2][3][4] This modification plays a crucial role in gene transcription, and its misregulation, often driven by MLL fusion proteins, is a key driver in a significant portion of acute leukemias.[1][2][5][6] this compound has been shown to selectively kill cells with MLL translocations by inhibiting H3K79 methylation and consequently blocking the expression of leukemogenic genes.[7]

Selectivity Profile of this compound

The efficacy and utility of a chemical probe are critically dependent on its selectivity. This compound exhibits remarkable selectivity for DOT1L over other histone methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of HMTs, demonstrating its high potency and specificity.

Histone MethyltransferaseIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.4 ± 0.1 1
EZH1>50,000>100,000
EZH2>50,000>100,000
PRMT1>50,000>100,000
PRMT5521 ± 1371280
PRMT8>50,000>100,000
SETD7>50,000>100,000
WHSC1>50,000>100,000

Data sourced from Daigle et al., 2011.[8]

As the data indicates, this compound is over 1,000-fold more selective for DOT1L than for PRMT5 and shows negligible activity against a range of other HMTs at concentrations up to 50 µM.[8] This high degree of selectivity minimizes off-target effects, making this compound a reliable tool for probing DOT1L function.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the selectivity profile of this compound.

Histone Methyltransferase Inhibition Assay

This protocol outlines the steps for a cell-free enzymatic assay to measure the inhibitory activity of this compound against various histone methyltransferases.

Materials:

  • This compound

  • Recombinant human DOT1L (residues 1-416) and other HMTs

  • Nucleosomes (as substrate)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • Quenching solution: 800 µM unlabeled SAM

  • 384-well microtiter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. For the 100% inhibition control, use a final concentration of 2.5 mM SAH.

  • Enzyme Incubation: Add 40 µL of 0.25 nM DOT1L (or other HMT) in assay buffer to each well. Incubate the plate for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer. The final concentrations of both SAM and the nucleosome substrate should be at their respective Michaelis-Menten constant (Km) values to ensure balanced assay conditions.

  • Reaction Incubation: Incubate the reaction mixture for 120 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 800 µM unlabeled SAM.

  • Detection: Measure the incorporation of the radiolabeled methyl group into the nucleosome substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism of Action

To understand the biological context in which this compound operates, the following diagrams illustrate the DOT1L signaling pathway in MLL-rearranged leukemia and the experimental workflow for assessing its inhibition.

DOT1L_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates (H3K79me) Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79->Target_Genes Upregulates Expression Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives EPZ4777 This compound EPZ4777->DOT1L Inhibits

DOT1L signaling in MLL-rearranged leukemia.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubate_Inhibitor Incubate Enzyme with this compound Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare HMT Enzyme (e.g., DOT1L) Enzyme_Prep->Incubate_Inhibitor Substrate_Prep Prepare Substrate Mix ([3H]-SAM, Nucleosomes) Initiate_Reaction Add Substrate Mix to Initiate Reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for 120 min Initiate_Reaction->Incubate_Reaction Quench_Reaction Stop Reaction with Excess Unlabeled SAM Incubate_Reaction->Quench_Reaction Detect_Signal Measure Radioactivity (Scintillation Counting) Quench_Reaction->Detect_Signal Calculate_IC50 Calculate % Inhibition and Determine IC50 Detect_Signal->Calculate_IC50

References

Validating EPZ-4777 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of EPZ-4777, a selective inhibitor of the histone methyltransferase DOT1L. We present supporting experimental data, detailed protocols for key validation techniques, and objective comparisons with alternative approaches.

Introduction to this compound and its Target, DOT1L

This compound is a potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of Disruptor of Telomeric Silencing 1-like (DOT1L). DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1][2] Aberrant H3K79 hypermethylation, often driven by MLL (mixed-lineage leukemia) gene rearrangements, is a key driver in certain leukemias.[2][3] By inhibiting DOT1L, this compound reduces H3K79 methylation, leading to the suppression of leukemogenic gene expression and subsequent cancer cell apoptosis.[1][4]

Comparative Analysis of DOT1L Inhibitors

This compound and its clinical successor, Pinometostat (EPZ-5676), are among the most well-characterized DOT1L inhibitors. Their efficacy is typically evaluated by measuring their ability to inhibit H3K79 methylation and cell proliferation in MLL-rearranged leukemia cell lines.

InhibitorTargetCell LineH3K79me2 IC50 (nM)Proliferation IC50 (nM)Reference
This compound DOT1LMV4-11 (MLL-AF4)~1.5~8[4]
MOLM-13 (MLL-AF9)~2.5~10[4]
Pinometostat (EPZ-5676) DOT1LMV4-11 (MLL-AF4)2.69[5]
MOLM-13 (MLL-AF9)54[5]
KOPN-8 (MLL-ENL)Not explicitly stated71 (14-day)[5][6]
NOMO-1 (MLL-AF9)Not explicitly stated658 (14-day)[5][6]
Dia2 DOT1LMV4-11 (MLL-AF4)Not explicitly stated~10[4]
MOLM-13 (MLL-AF9)Not explicitly stated~20[4]

DOT1L Signaling and Mechanism of Inhibition

DOT1L plays a crucial role in transcriptional regulation. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to increased H3K79 methylation and overexpression of oncogenes like HOXA9 and MEIS1. This compound, as a SAM-competitive inhibitor, binds to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from SAM to H3K79. This leads to a global reduction in H3K79 methylation and the subsequent downregulation of target gene expression.

DOT1L_Signaling cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation Inactive_DOT1L Inactive DOT1L SAM SAM SAM->DOT1L H3K79me Methylated H3K79 Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes Upregulation Transcription Active Transcription Oncogenes->Transcription EPZ4777 This compound EPZ4777->DOT1L Binding

DOT1L signaling in MLL-rearranged leukemia and inhibition by this compound.

Experimental Protocols for Target Validation

Validating that this compound engages its target, DOT1L, within a cellular context is crucial for interpreting experimental results. The following are key experimental approaches to confirm target engagement.

Western Blot for H3K79 Methylation

A direct and widely used method to assess DOT1L inhibition is to measure the levels of its product, H3K79 methylation, by Western blot. A reduction in H3K79me2 levels upon treatment with this compound is a strong indicator of target engagement.

WB_Workflow Cell_Culture 1. Cell Culture (e.g., MV4-11, MOLM-13) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Histone_Extraction 3. Histone Extraction (Acid extraction method) Treatment->Histone_Extraction SDS_PAGE 4. SDS-PAGE (15% gel for histone resolution) Histone_Extraction->SDS_PAGE Transfer 5. Western Blot Transfer (PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Antibody_Incubation 6. Antibody Incubation (Primary: anti-H3K79me2, anti-H3; Secondary: HRP-conjugated) Transfer->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (Quantify band intensity relative to total H3) Detection->Analysis

Experimental workflow for Western blot analysis of H3K79me2.

Detailed Protocol:

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) to a density of 0.5 x 10^6 cells/mL. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 4-6 days. Include a vehicle control (DMSO).

  • Histone Extraction (Acid Extraction):

    • Harvest and wash cells with PBS.

    • Lyse cells in a hypotonic buffer and pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

    • Centrifuge to pellet debris and collect the supernatant containing histones.

    • Neutralize the acid with 2 M NaOH.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Resolve 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K79me2 (typically 1:1000 dilution) and a loading control like total Histone H3 (1:5000) overnight at 4°C.[5]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize H3K79me2 levels to total Histone H3.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

CETSA_Workflow Cell_Treatment 1. Cell Treatment (this compound or Vehicle) Heat_Challenge 2. Heat Challenge (Temperature gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis (Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate soluble and aggregated proteins) Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble protein fraction) Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot for DOT1L Supernatant_Collection->Western_Blot Analysis 7. Data Analysis (Plot soluble DOT1L vs. Temperature) Western_Blot->Analysis IPMS_Workflow Cell_Lysis 1. Cell Lysis Bait_Incubation 2. Incubate Lysate with Tagged this compound Cell_Lysis->Bait_Incubation Affinity_Capture 3. Affinity Capture (e.g., Streptavidin beads) Bait_Incubation->Affinity_Capture Washing 4. Wash Beads to Remove Non-specific Binders Affinity_Capture->Washing Elution 5. Elute Bound Proteins Washing->Elution MS_Analysis 6. Mass Spectrometry Analysis Elution->MS_Analysis Data_Analysis 7. Data Analysis (Identify enriched proteins) MS_Analysis->Data_Analysis

References

EPZ-4777: A Comparative Analysis of its Cross-Reactivity with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L. While direct, extensive screening of this compound against a broad panel of protein kinases is not widely published, this analysis compiles available selectivity data against other methyltransferases to infer its specificity. The information presented is supported by experimental data from publicly available literature.

Executive Summary

This compound is a highly specific inhibitor of DOT1L, a histone methyltransferase, with a reported IC50 of approximately 0.4 nM. Its primary mechanism of action is the inhibition of H3K79 methylation, which is crucial for the expression of leukemogenic genes in mixed lineage leukemia (MLL). Available data demonstrates its remarkable selectivity for DOT1L over other protein methyltransferases, suggesting a low probability of off-target effects on protein kinases.

Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. DOT1L
DOT1L 0.4 -
PRMT5521>1,200-fold
Other PMTs>50,000>125,000-fold

Data compiled from publicly available sources.

The data clearly indicates that this compound is exceptionally selective for its intended target, DOT1L, with minimal to no activity against other tested methyltransferases. This high degree of selectivity for a non-kinase target makes significant cross-reactivity with protein kinases unlikely.

DOT1L Signaling Pathway

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation plays a critical role in gene transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent overexpression of oncogenes like HOXA9 and MEIS1. This compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing this hypermethylation and suppressing the leukemogenic gene expression program.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Hypermethylation Histone_H3->H3K79me Oncogenes Oncogene Transcription (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Methodologies

The following is a representative protocol for determining the enzymatic activity and inhibitory potential of compounds against DOT1L.

Histone Methyltransferase (HMT) Assay

Objective: To measure the enzymatic activity of DOT1L and determine the IC50 value of an inhibitor (e.g., this compound).

Materials:

  • Recombinant human DOT1L enzyme

  • Nucleosome substrate

  • S-adenosylmethionine (SAM) - methyl donor

  • [3H]-SAM (radiolabeled SAM for detection)

  • This compound or other test compounds

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of DOT1L enzyme and nucleosome substrate in assay buffer.

  • Reaction Initiation: In a microplate, combine the DOT1L/nucleosome solution with the diluted this compound or DMSO vehicle control.

  • Initiation of Methylation: Add a mixture of SAM and [3H]-SAM to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

  • Reaction Quenching: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

  • Detection: Transfer the reaction mixture to a filter membrane that captures the nucleosomes. Wash the filter to remove unincorporated [3H]-SAM.

  • Quantification: Add scintillation fluid to the filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HMT_Assay_Workflow A Compound Dilution (this compound) C Combine Compound and Enzyme/Substrate A->C B Prepare Enzyme/Substrate Mix (DOT1L + Nucleosomes) B->C D Add [3H]-SAM to Initiate Reaction C->D E Incubate (e.g., 1 hour at 30°C) D->E F Quench Reaction (add excess cold SAM) E->F G Filter and Wash to Capture Nucleosomes F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate IC50) H->I

Caption: A generalized workflow for a histone methyltransferase (HMT) assay.

Conclusion

This compound is a highly potent and exquisitely selective inhibitor of the histone methyltransferase DOT1L. While direct, large-scale kinase profiling data is not prominently featured in public literature, its remarkable selectivity against other methyltransferases strongly suggests a low likelihood of significant off-target activity against protein kinases. This high specificity makes this compound a valuable tool for studying the biological functions of DOT1L and a promising therapeutic candidate for the treatment of MLL-rearranged leukemias. Researchers using this compound can have a high degree of confidence that the observed biological effects are due to the inhibition of DOT1L.

A Head-to-Head Comparison of DOT1L Inhibitors: EPZ-4777 vs. SGC0946

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent DOT1L inhibitors, EPZ-4777 and SGC0946. This document outlines their performance, supported by experimental data, and includes detailed methodologies for key experiments.

The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) is a critical enzyme in the regulation of gene expression, and its aberrant activity has been implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias. This has led to the development of small molecule inhibitors targeting DOT1L as a promising therapeutic strategy. Among these, this compound and its analog SGC0946 have emerged as potent and selective inhibitors. This guide offers a detailed comparison of these two compounds.

Mechanism of Action: Targeting Aberrant H3K79 Methylation

In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the mislocalization of DOT1L. This results in the hypermethylation of histone H3 at lysine 79 (H3K79) at the target genes of the MLL-fusion protein, such as HOXA9 and MEIS1. This aberrant epigenetic modification drives the expression of these leukemogenic genes, ultimately leading to the development and maintenance of the leukemic state.

Both this compound and SGC0946 are S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L. By binding to the SAM pocket of the enzyme, they prevent the transfer of a methyl group to H3K79, thereby reducing H3K79 methylation levels. This leads to the downregulation of MLL-fusion target gene expression, cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.

Figure 1: DOT1L Signaling Pathway in MLL-Rearranged Leukemia and Inhibition by this compound/SGC0946.

DOT1L_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Increased Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia Inhibitor This compound / SGC0946 Inhibitor->DOT1L inhibits

Quantitative Data Presentation

SGC0946 was developed as a more potent analog of this compound. The following tables summarize the quantitative data comparing the biochemical and cellular activities of these two inhibitors.

Table 1: Biochemical and Cellular Activity of this compound and SGC0946

ParameterThis compoundSGC0946Reference
DOT1L Biochemical IC50 0.4 nM0.3 nM[1]
Cellular H3K79me2 IC50 (A431 cells) Not explicitly stated2.6 nM[2]
Cellular H3K79me2 IC50 (MCF10A cells) Not explicitly stated8.8 nM[2]

Table 2: Anti-proliferative Activity in MLL-rearranged Leukemia Cell Lines

Cell LineMLL FusionThis compound GI50 (µM)SGC0946 GI50 (µM)Reference
MV4-11 MLL-AF4~1Not explicitly stated in direct comparison[3]
MOLM-13 MLL-AF9~1Not explicitly stated in direct comparison[3]

Note: Direct side-by-side GI50 values in the same study are limited. However, multiple sources confirm that SGC0946 exhibits greater potency in inhibiting the proliferation of MLL-rearranged leukemia cells compared to this compound.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize DOT1L inhibitors.

DOT1L Enzymatic Assay (AlphaLISA)

This assay is a common method to determine the in vitro potency of DOT1L inhibitors.

Figure 2: Experimental Workflow for a DOT1L AlphaLISA Enzymatic Assay.

AlphaLISA_Workflow cluster_workflow AlphaLISA Workflow Start Start Add_Components Add DOT1L, Biotinylated Histone H3 Substrate, and Inhibitor Start->Add_Components Incubate1 Incubate Add_Components->Incubate1 Add_SAM Add SAM to Initiate Reaction Incubate1->Add_SAM Incubate2 Incubate Add_SAM->Incubate2 Add_Beads Add Streptavidin-Donor and anti-H3K79me2 Acceptor Beads Incubate2->Add_Beads Incubate3 Incubate in Dark Add_Beads->Incubate3 Read_Plate Read Plate on Alpha-compatible Reader Incubate3->Read_Plate End End Read_Plate->End

Protocol:

  • Reagent Preparation: Prepare assay buffer, DOT1L enzyme, biotinylated histone H3 substrate, S-adenosylmethionine (SAM), and the inhibitor (this compound or SGC0946) at desired concentrations.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the DOT1L enzyme and the inhibitor (or DMSO as a vehicle control). Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the biotinylated histone H3 substrate and SAM to initiate the methylation reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a mixture of streptavidin-coated donor beads and anti-H3K79me2 antibody-conjugated acceptor beads.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead proximity binding.

  • Signal Reading: Read the plate using an Alpha-compatible plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay is used to measure the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well opaque-walled plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound or SGC0946 to the wells. Include a DMSO-treated control.

  • Incubation: Incubate the plate for a prolonged period (e.g., 7-14 days) at 37°C in a humidified incubator with 5% CO2, as the effects of DOT1L inhibitors on cell proliferation are often delayed.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot for H3K79 Dimethylation

This method is used to determine the extent of H3K79me2 inhibition within cells.

Protocol:

  • Cell Treatment and Lysis: Treat MLL-rearranged leukemia cells with various concentrations of this compound or SGC0946 for a specific duration (e.g., 4-6 days). Harvest the cells and lyse them to extract nuclear proteins or histones.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2. A primary antibody against total histone H3 should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for H3K79me2 and normalize them to the total histone H3 bands to determine the relative change in methylation levels.

Conclusion

Both this compound and SGC0946 are highly potent and selective inhibitors of DOT1L, demonstrating significant anti-leukemic activity in MLL-rearranged leukemia models. The available data indicates that SGC0946 is a more potent analog of this compound, exhibiting lower IC50 values in both biochemical and cellular assays. The choice between these inhibitors for research purposes may depend on the specific experimental context, with SGC0946 offering a more potent tool for probing DOT1L function. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other DOT1L inhibitors.

References

Specificity of EPZ-4777's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L, with other relevant anti-leukemic agents. The focus is to confirm the specificity of this compound's activity, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a small molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion proteins resulting from chromosomal translocations aberrantly recruit DOT1L, leading to hypermethylation of H3K79 at specific gene loci. This epigenetic alteration drives the expression of leukemogenic genes, such as HOXA9 and MEIS1, which are critical for leukemia maintenance. This compound selectively targets this dependency, offering a promising therapeutic strategy for this high-risk leukemia subtype.

Comparative Performance Data

The anti-leukemic activity of this compound has been evaluated against other DOT1L inhibitors and compounds with different mechanisms of action. The following tables summarize the in vitro potency of this compound in comparison to EPZ-5676 (Pinometostat), a clinical-stage DOT1L inhibitor, and MI-503, a Menin-MLL interaction inhibitor.

Table 1: In Vitro Inhibitory Activity against DOT1L Enzyme

CompoundTargetIC50 (nM)Reference
This compound DOT1L0.4[1]
EPZ-5676DOT1L0.08 (Ki)[2]

Table 2: Anti-Proliferative Activity (IC50) in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionThis compound IC50 (µM)EPZ-5676 IC50 (nM)MI-503 GI50 (µM)
MV4-11MLL-AF40.62 - 6.743.50.25 - 0.57
MOLM-13MLL-AF90.62 - 6.7440.25 - 0.57
THP-1MLL-AF9Data not consistently reported-Resistant
KOPN-8MLL-ENL0.62 - 6.7471-

Table 3: Anti-Proliferative Activity (IC50) in Non-MLL-Rearranged Leukemia Cell Lines

Cell LineMLL StatusThis compound IC50 (µM)
JurkatNon-rearranged>50
HL-60Non-rearranged>50
U937Non-rearranged>50

The data clearly demonstrates that this compound and its analogue EPZ-5676 are highly potent against MLL-rearranged leukemia cell lines, while having minimal effect on cell lines without the MLL translocation, confirming their specificity.[3] EPZ-5676 shows improved potency over this compound. MI-503, which targets a different part of the MLL complex, also shows potent activity in sensitive MLL-rearranged cell lines.[4][5]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures used to validate the specificity of this compound, the following diagrams are provided.

EPZ4777_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_drug_action Drug Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone Histone H3 DOT1L->Histone H3K79 Methylation DNA DNA Histone->DNA Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) DNA->Leukemogenic_Genes Transcription Gene Transcription Leukemogenic_Genes->Transcription Leukemia_Maintenance Leukemia Maintenance Transcription->Leukemia_Maintenance EPZ4777 This compound Inhibition Inhibition EPZ4777->Inhibition Inhibition->DOT1L

Caption: Mechanism of this compound action on H3K79 methylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Specificity Assays cluster_readouts Data Analysis & Readouts Leukemia_Cells Leukemia Cell Lines (MLL-rearranged & Non-rearranged) Treatment Treat with this compound (or other inhibitors) Leukemia_Cells->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay H3K79_Methylation_Assay H3K79 Methylation Assay (Western Blot / Flow Cytometry) Treatment->H3K79_Methylation_Assay IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Methylation_Levels Quantification of H3K79me2 Levels H3K79_Methylation_Assay->Methylation_Levels DOT1L_Enzymatic_Assay DOT1L Enzymatic Assay (In vitro) Enzymatic_Inhibition Enzymatic Inhibition (Ki / IC50) DOT1L_Enzymatic_Assay->Enzymatic_Inhibition EPZ4777_compound This compound EPZ4777_compound->DOT1L_Enzymatic_Assay

Caption: Experimental workflow for assessing this compound specificity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radioactive, homogeneous assay to measure the inhibition of DOT1L enzymatic activity.

  • Materials:

    • Recombinant human DOT1L enzyme

    • Biotinylated histone H3 substrate or nucleosomes

    • S-adenosyl-L-methionine (SAM)

    • Anti-methyl-Histone H3 Lysine 79 (H3K79me) antibody

    • Streptavidin-coated Donor beads

    • Acceptor beads conjugated to a secondary antibody

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

    • This compound and other test compounds

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • In a 384-well plate, add the test compounds, recombinant DOT1L enzyme, and biotinylated H3 substrate.

    • Initiate the enzymatic reaction by adding SAM.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the anti-H3K79me antibody and the Acceptor beads.

    • Add the Streptavidin-coated Donor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of H3K79 methylation.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K79 Methylation Assay (Western Blot)

This protocol details the detection of changes in global H3K79 methylation levels in cells treated with this compound.[6][7]

  • Materials:

    • Leukemia cell lines

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels (15%)

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed leukemia cells and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 4-6 days).

    • Harvest cells and lyse them using cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 15% gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

    • Quantify the band intensities to determine the relative change in H3K79me2 levels.

Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effect of this compound on leukemia cell lines.

  • Materials:

    • Leukemia cell lines

    • This compound and other test compounds

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed leukemia cells in a 96-well plate at an appropriate density.

    • Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for an extended period (e.g., 7-14 days), as the effects of epigenetic inhibitors are often delayed.[3]

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

    • Calculate the IC50 values by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The experimental data presented in this guide confirms the high specificity of this compound for DOT1L and its selective anti-leukemic activity against MLL-rearranged leukemia cells. The provided protocols offer a framework for researchers to independently verify these findings and further investigate the therapeutic potential of DOT1L inhibition. The comparison with other agents highlights the distinct mechanism of action and the potent, targeted efficacy of this compound.

References

Orthogonal Methods to Validate EPZ-4777's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L. By employing a multi-pronged approach, researchers can robustly confirm on-target engagement, delineate cellular effects, and assess the inhibitor's specificity, thereby strengthening the rationale for its use in preclinical and clinical studies.

Introduction to this compound and Its Mechanism of Action

This compound is a small molecule inhibitor that targets DOT1L, the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving oncogenic gene expression.[2] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, thereby blocking DOT1L's methyltransferase activity.[3] This leads to a reduction in H3K79 methylation, suppression of target gene expression, and selective killing of MLL-rearranged leukemia cells.[4][3]

The Imperative of Orthogonal Validation

Relying on a single assay to validate a drug's mechanism of action can be misleading due to potential artifacts or off-target effects. Orthogonal methods, which rely on different biophysical and biological principles, provide a more comprehensive and reliable assessment of a compound's activity. This guide details several key orthogonal approaches to validate the on-target and off-target effects of this compound.

On-Target Validation Methods

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of this compound on purified DOT1L enzyme.

Table 1: Comparison of Biochemical Assays for DOT1L Inhibition

Assay TypePrincipleEndpointTypical Quantitative MetricAdvantagesDisadvantages
Radioactive Methyltransferase Assay Measures the transfer of a radiolabeled methyl group from 3H-SAM to a histone substrate (e.g., nucleosomes).Scintillation counting of incorporated radioactivity.IC50, KiHigh sensitivity, direct measure of catalytic activity.Requires handling of radioactive materials, lower throughput.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) An antibody specific to the methylated histone substrate and a general histone antibody, both conjugated to donor and acceptor beads, are brought into proximity upon methylation, generating a chemiluminescent signal.Luminescence measurement.IC50High-throughput, non-radioactive, sensitive.Indirect measurement of methylation, potential for assay interference.
Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of the inhibitor to the target protein immobilized on a sensor chip.Change in refractive index upon binding.KDProvides kinetic information (on/off rates), label-free.Requires specialized equipment, may not reflect inhibitory activity.
  • Reaction Setup: In a 384-well plate, serially dilute this compound in DMSO.

  • Add 0.25 nM of recombinant human DOT1L enzyme in an appropriate assay buffer (e.g., 20 mM TRIS-HCl pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin).[1]

  • Incubate the enzyme and inhibitor for 30 minutes at room temperature.

  • Reaction Initiation: Add a substrate mix containing 20 nM nucleosomes and a mixture of 3H-labeled and unlabeled SAM (e.g., 200 nM 3H-SAM and 600 nM unlabeled SAM).[1]

  • Incubate the reaction for 120 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by adding an excess of unlabeled SAM.

  • Transfer the reaction mixture to a filter plate to capture the histone substrate.

  • Wash the filter plate to remove unincorporated 3H-SAM.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Confirming On-Target Effects in a Biological Context

Cellular assays are crucial for demonstrating that this compound can access its target in a cellular environment and exert the expected biological effects.

Table 2: Comparison of Cellular Assays for On-Target Validation of this compound

Assay TypePrincipleEndpointTypical Quantitative MetricAdvantagesDisadvantages
Western Blot for H3K79me2 Measures the global levels of dimethylated H3K79 in histone extracts from treated cells using a specific antibody.Band intensity on a western blot, normalized to total histone H3.EC50Direct measure of target inhibition in cells, widely accessible.Semi-quantitative, lower throughput.
Cell Proliferation/Viability Assay Measures the effect of the inhibitor on the growth and viability of cancer cell lines, particularly those with MLL rearrangements.Colorimetric (MTT, WST-1), luminescent (CellTiter-Glo), or cell counting.GI50, IC50Phenotypic readout of inhibitor activity, high-throughput.Indirect measure of target engagement, can be influenced by off-target effects.
Gene Expression Analysis (qRT-PCR, RNA-seq) Measures the mRNA levels of known DOT1L target genes, such as HOXA9 and MEIS1, in MLL-rearranged cells.Relative mRNA expression levels.Fold change in expression.Confirms downstream functional consequences of target inhibition.Changes in gene expression can be indirect.
  • Cell Culture and Treatment: Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) at an appropriate density.

  • Treat the cells with a range of concentrations of this compound for 4 to 6 days to allow for histone turnover.[5]

  • Histone Extraction: Harvest the cells and perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting: Separate the histone extracts by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K79me2. Subsequently, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using an appropriate chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total histone H3 for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of H3K79me2 to total H3 and plot the percentage of inhibition against the inhibitor concentration to determine the EC50.

Orthogonal Validation of Target Engagement

To provide unequivocal evidence of direct binding of this compound to DOT1L in a cellular context, orthogonal methods that rely on different physical principles are employed.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in Situ

CETSA is a powerful technique to confirm that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6]

  • Cell Treatment: Treat intact cells (e.g., MLL-rearranged leukemia cells) with this compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble DOT1L at each temperature using Western blotting or an immunoassay like AlphaLISA.

  • Data Analysis: Plot the amount of soluble DOT1L as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the inhibitor and heating at a single, optimized temperature.

Quantitative Proteomics: Unbiased Assessment of Cellular Responses

Quantitative mass spectrometry-based proteomics can provide a global and unbiased view of the cellular changes induced by this compound, confirming on-target effects and identifying potential off-target activities.

Table 3: Comparison of Quantitative Proteomic Approaches

ApproachPrincipleInformation ProvidedAdvantagesDisadvantages
Global Proteome Profiling (e.g., SILAC, TMT) Compares the relative abundance of thousands of proteins between inhibitor-treated and control cells.Changes in protein expression downstream of DOT1L inhibition.Unbiased, global view of cellular response, can reveal novel pathways.Does not directly measure target engagement, requires sophisticated instrumentation and data analysis.
Chemical Proteomics Uses a modified version of the inhibitor as a probe to pull down interacting proteins from cell lysates.Identification of direct binding partners.Can identify direct targets and off-targets.Requires chemical synthesis of a probe, potential for steric hindrance.
ChIP-MS Combines chromatin immunoprecipitation with mass spectrometry to identify proteins associated with a specific chromatin mark or factor.Changes in the protein composition of chromatin at DOT1L target loci.Provides information on the chromatin context of inhibitor action.Technically challenging, requires high-quality antibodies.
  • Cell Culture and Treatment: Grow MLL-rearranged leukemia cells and treat with this compound or vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different conditions with tandem mass tags (TMT), which are isobaric chemical labels.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions using specialized software. Look for downregulation of proteins known to be regulated by DOT1L target genes (e.g., HOXA9, MEIS1) and any other significant changes in protein expression.

Off-Target Selectivity Profiling

Assessing the selectivity of this compound is crucial to ensure that its biological effects are primarily due to the inhibition of DOT1L.

Table 4: Methods for Off-Target Selectivity Profiling

MethodPrincipleInformation Provided
Biochemical Panel Screening The inhibitor is tested against a large panel of related enzymes (e.g., other histone methyltransferases, kinases) in biochemical assays.IC50 values against a wide range of potential off-targets.
Kinome Scanning A specific type of panel screening that assesses the inhibitor's activity against a large number of kinases.Percentage of inhibition at a fixed concentration or IC50 values for hits.
Proteome-wide CETSA (CETSA-MS) CETSA is combined with mass spectrometry to assess the thermal stability of thousands of proteins in an unbiased manner.Identification of proteins that are stabilized by the inhibitor, indicating potential off-targets.

Comparative Performance Data

The following table summarizes the reported in vitro potency of this compound and its clinically investigated analog, pinometostat (EPZ-5676), as well as another potent DOT1L inhibitor, SGC0946.

Table 5: In Vitro Potency of Selected DOT1L Inhibitors

CompoundBiochemical IC50 (DOT1L)Cellular EC50 (H3K79me2 Inhibition)Reference
This compound 0.4 nM84 nM (MCF10A cells)[1][7]
Pinometostat (EPZ-5676) 0.08 nM (Ki)2.6 nM (MV4-11 cells)[8][9]
SGC0946 0.3 nM2.6 nM (A431 cells)[7][10][11]

Visualizing the Pathways and Workflows

DOT1L Signaling Pathway and Point of Inhibition

DOT1L_Pathway SAM SAM DOT1L DOT1L SAM->DOT1L Cofactor SAH SAH DOT1L->SAH Product H3K79me H3K79me1/2/3 DOT1L->H3K79me Methylation H3K79 Histone H3 (K79) H3K79->DOT1L Substrate Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes Activation MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->DOT1L Recruitment Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L Inhibition

Caption: DOT1L signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CETSA

CETSA_Workflow start Start: Intact Cells treatment Treat with this compound or Vehicle start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Soluble DOT1L (Western Blot / AlphaLISA) supernatant->analysis curve Generate Melting Curve analysis->curve end End: Assess Thermal Shift curve->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Logical Relationship of Validation Methods

Validation_Logic main_goal Validate this compound MoA on_target On-Target Validation main_goal->on_target off_target Off-Target Validation main_goal->off_target biochemical Biochemical Assays (Direct Inhibition) on_target->biochemical cellular Cellular Assays (Biological Effect) on_target->cellular orthogonal Orthogonal Target Engagement (Direct Binding in Cells) on_target->orthogonal panel_screening Panel Screening (e.g., Methyltransferases) off_target->panel_screening proteome_wide Proteome-wide Methods (e.g., CETSA-MS) off_target->proteome_wide

Caption: Logical framework for the orthogonal validation of this compound's mechanism of action.

Conclusion

The validation of this compound's mechanism of action requires a multifaceted approach that combines direct biochemical and cellular assays with orthogonal methods for confirming target engagement and assessing selectivity. By utilizing the techniques outlined in this guide, researchers can build a robust data package that provides a high degree of confidence in the on-target activity of this compound, supporting its further development as a targeted therapeutic agent.

References

A Head-to-Head Comparison of EPZ-4777 and Novel DOT1L Inhibitors for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), has emerged as a critical therapeutic target in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias. In these aggressive cancers, the MLL fusion protein aberrantly recruits DOT1L, leading to localized hypermethylation of H3K79 and the subsequent misexpression of leukemogenic genes such as HOXA9 and MEIS1. Inhibition of DOT1L's catalytic activity presents a promising strategy to reverse this aberrant methylation and suppress tumor growth.

This guide provides a head-to-head comparison of the pioneering DOT1L inhibitor, EPZ-4777, and a selection of novel inhibitors that have been developed to overcome the limitations of early compounds and enhance therapeutic efficacy. The comparison is based on publicly available preclinical data, focusing on biochemical potency, cellular activity, and in vivo performance.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism of action of DOT1L inhibitors.

DOT1L_Signaling_Pathway DOT1L Signaling in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Recruits Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Upregulates Expression Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression Drives DOT1L_Inhibitors DOT1L Inhibitors (this compound, Novel Inhibitors) DOT1L_Inhibitors->DOT1L Inhibit

Caption: DOT1L is recruited by MLL fusion proteins, leading to H3K79 hypermethylation and leukemogenesis.

Quantitative Comparison of DOT1L Inhibitors

The following tables summarize the key performance metrics of this compound, its clinical successor pinometostat (EPZ-5676), and several novel DOT1L inhibitors.

Table 1: Biochemical Potency

This table compares the in vitro enzymatic inhibitory activity of the compounds against the DOT1L enzyme.

CompoundTypeTargetKiIC50 (cell-free)Selectivity
This compound Small MoleculeDOT1L-0.4 nM[1]>1,200-fold over other PMTs[1]
Pinometostat (EPZ-5676) Small MoleculeDOT1L80 pM[2][3][4]->37,000-fold over other HMTs[5][6]
Compound 7 Small MoleculeDOT1L<0.1 nM (low pM range)[7]<0.1 nM[7]High
Compound 12 Small MoleculeDOT1L-1.4 nM[8]High (no inhibition up to 50 µM against a panel of 22 PMTs/PRMTs)[8]
Compound 13 Small MoleculeDOT1L-0.4 nM[8]High (no inhibition up to 50 µM against a panel of 22 PMTs/PRMTs)[8]

PMTs: Protein Methyltransferases; HMTs: Histone Methyltransferases

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for cell proliferation and inhibition of H3K79 methylation in various MLL-rearranged leukemia cell lines.

CompoundCell LineMLL FusionProliferation IC50H3K79me2 Inhibition IC50
Pinometostat (EPZ-5676) MV4-11MLL-AF43.5 nM[2], 9 nM[3]2.6 nM[3], 3 nM[2]
MOLM-13MLL-AF9<1 µM[4]-
NOMO-1MLL-AF9<1 µM[4]-
Compound 7 MV4-11MLL-AF45 nM[7]3 nM (H3K79 dimethylation)[7]
Compound 10 MV4-11MLL-AF410.1 nM-
MOLM-13MLL-AF91.2 nM-
Compound 11 MV4-11MLL-AF412.3 nM-
MOLM-13MLL-AF91.9 nM-
Compound 12 MV4-11MLL-AF485 nM[8]23 nM (H3K79 dimethylation)[8]
Compound 13 MV4-11MLL-AF4128 nM[8]16 nM (H3K79 dimethylation)[8]

Data for Compounds 10 and 11 proliferation IC50 values are from a study by Perner et al., which showed a similar sensitivity profile to EPZ-5676.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.

Biochemical DOT1L Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Biochemical_Assay_Workflow Biochemical IC50 Assay Workflow Start Start Plate_Inhibitor Plate serial dilutions of test inhibitor in 384-well plate Start->Plate_Inhibitor Add_Enzyme Add recombinant DOT1L enzyme Plate_Inhibitor->Add_Enzyme Incubate_1 Incubate for 30 minutes Add_Enzyme->Incubate_1 Add_Substrate_Mix Add substrate mix: - [3H]-SAM (radiolabeled cofactor) - Unlabeled SAM - Nucleosomes (substrate) Incubate_1->Add_Substrate_Mix Incubate_2 Incubate for 120 minutes to allow enzymatic reaction Add_Substrate_Mix->Incubate_2 Quench_Reaction Quench reaction with excess unlabeled SAM Incubate_2->Quench_Reaction Measure_Radioactivity Measure incorporation of [3H] into nucleosomes Quench_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the biochemical IC50 of DOT1L inhibitors.

Detailed Steps:

  • Inhibitor Plating: Test compounds are serially diluted in DMSO and plated in 384-well microtiter plates.

  • Enzyme Addition: A solution containing recombinant human DOT1L enzyme in an appropriate assay buffer is added to the wells containing the inhibitor.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated, typically for 30 minutes at room temperature, to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing radiolabeled S-adenosyl-L-methionine ([³H]-SAM), unlabeled SAM, and nucleosomes (the histone substrate).

  • Reaction Incubation: The reaction is allowed to proceed for a defined period, for instance, 120 minutes.

  • Quenching: The reaction is stopped by the addition of a high concentration of unlabeled SAM.

  • Detection: The amount of incorporated radioactivity into the nucleosomes is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (IC50 Determination)

This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.

Detailed Steps:

  • Cell Plating: Leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for an extended period, typically 7 to 14 days, to allow for the anti-proliferative effects of DOT1L inhibition to manifest. The culture medium is replenished as needed.

  • Viability Assessment: At various time points, cell viability is determined using methods such as trypan blue exclusion, flow cytometry with a viability dye (e.g., DAPI or Propidium Iodide), or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The number of viable cells at each inhibitor concentration is normalized to the vehicle-treated control. IC50 values are then calculated from the resulting dose-response curves.

Cellular H3K79 Methylation Assay (Western Blot or ELISA)

This assay measures the extent to which a compound inhibits the methylation of H3K79 within cells.

Detailed Steps:

  • Cell Treatment: Leukemia cells are treated with various concentrations of the DOT1L inhibitor for a specified duration (e.g., 48-96 hours).

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Quantification and Analysis:

    • Western Blot: Equal amounts of extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for di-methylated H3K79 (H3K79me2) and total Histone H3 (as a loading control). The band intensities are quantified to determine the relative levels of H3K79me2.

    • ELISA: An enzyme-linked immunosorbent assay (ELISA) can also be used for a more quantitative assessment. Wells are coated with an antibody against total Histone H3, and the captured histones are then detected with an antibody specific for H3K79me2.

  • Data Analysis: The level of H3K79me2 is normalized to the total Histone H3 level for each treatment condition. The results are then expressed as a percentage of the vehicle-treated control, and IC50 values for methylation inhibition are determined.

Summary and Future Directions

This compound was a foundational tool compound that validated DOT1L as a therapeutic target in MLL-rearranged leukemias. Its successor, pinometostat (EPZ-5676), entered clinical trials but showed modest single-agent activity, highlighting the need for improved pharmacological properties and potentially combination therapies.

The novel DOT1L inhibitors presented in this guide, such as compounds 7, 12, and 13, demonstrate a significant advancement in the field. They exhibit potent biochemical and cellular activity, with some showing picomolar affinity for DOT1L. These next-generation inhibitors often possess improved pharmacokinetic profiles, making them more suitable for in vivo studies and potential clinical development.

The development of these highly potent and selective DOT1L inhibitors opens new avenues for:

  • Combination Therapies: Investigating the synergistic effects of DOT1L inhibitors with other epigenetic modifiers or standard-of-care chemotherapies to enhance anti-leukemic activity and overcome resistance.

  • Expansion to Other Cancers: Exploring the therapeutic potential of DOT1L inhibition in other cancers where DOT1L has been implicated, such as certain solid tumors.

  • Understanding Resistance Mechanisms: Utilizing these potent chemical probes to elucidate the mechanisms of resistance to DOT1L inhibition.

The continued innovation in the design and development of DOT1L inhibitors holds great promise for improving the treatment landscape for patients with MLL-rearranged leukemias and potentially other malignancies.

References

A Comparative Benchmarking Guide to the Therapeutic Window of DOT1L Inhibitors: EPZ-4777 and Newer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of the first-generation DOT1L inhibitor, EPZ-4777, against its successor, pinometostat (EPZ-5676), and a newer generation of investigational compounds. This analysis is supported by preclinical and clinical data to inform ongoing research and drug development efforts in the field of epigenetic cancer therapy.

Introduction to DOT1L Inhibition in MLL-Rearranged Leukemias

The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a histone methyltransferase that is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at the promoters of leukemogenic genes, such as HOXA9 and MEIS1. This epigenetic alteration drives the expression of these genes, ultimately leading to the development and maintenance of the leukemic state.

The inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy to reverse this aberrant methylation, suppress the expression of oncogenes, and selectively eliminate MLL-r leukemia cells. This compound was a pioneering small molecule inhibitor of DOT1L that demonstrated the preclinical proof-of-concept for this therapeutic approach. However, its suboptimal pharmacokinetic properties limited its clinical development. This led to the development of pinometostat (EPZ-5676) and subsequently, other novel DOT1L inhibitors with improved drug-like properties. This guide focuses on comparing the therapeutic window of these compounds, a critical factor for their potential clinical success.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and newer DOT1L inhibitors across various MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Efficacy (IC50, nM) of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

Cell LineOncogenic DriverThis compound (IC50, nM)Pinometostat (EPZ-5676) (IC50, nM)SGC0946 (IC50, nM)Compound 10 (IC50, nM)Compound 11 (IC50, nM)
MOLM-13MLL-AF948.3-4.86.2
MV4-11MLL-AF4910.5-6.17.9
RS4;11MLL-AF4-15.2-8.911.6
SEMMLL-AF4-21.4-12.516.2
KOPN-8MLL-AF471 (14-day)33.1-19.425.1
NOMO-1MLL-AF9658 (14-day)45.6-26.734.6

Note: IC50 values can vary depending on the assay conditions and duration of treatment. Data is compiled from multiple sources.

Table 2: In Vitro Enzymatic Activity and Cellular H3K79 Methylation Inhibition

CompoundDOT1L Enzymatic IC50/KiCellular H3K79me2 IC50 (nM)
This compound0.4 nM (IC50)~2.6 (in MV4-11 cells)
Pinometostat (EPZ-5676)80 pM (Ki)2.6 (in MV4-11 cells)
SGC09460.3 nM (IC50)2.65 (in A431 cells)
Compound 10-Potent inhibition observed
Compound 11-Potent inhibition observed

Therapeutic Window Assessment

This compound: As a first-generation inhibitor, this compound demonstrated potent in vitro and in vivo efficacy in preclinical models of MLL-r leukemia.[1][2] However, its development was halted due to unfavorable pharmacokinetic properties, which would likely have resulted in a narrow therapeutic window in a clinical setting.

Pinometostat (EPZ-5676): This successor to this compound exhibits improved potency and pharmacokinetic properties.[3] In a Phase 1 clinical trial in adults with relapsed/refractory leukemia, a maximum tolerated dose (MTD) was not reached, suggesting a favorable safety profile.[4][5] The most common adverse events were fatigue, nausea, constipation, and febrile neutropenia.[4] In a pediatric Phase 1 study, a recommended Phase 2 dose of 70 mg/m²/day by continuous intravenous infusion was established.[6] In preclinical rat xenograft models, complete tumor regressions were observed with no significant weight loss or signs of toxicity.[7]

SGC0946: This compound is a potent and selective DOT1L inhibitor.[6] In a mouse orthotopic xenograft model of ovarian cancer, SGC0946 significantly suppressed tumor progression.[6]

Compound 10 and Compound 11: These newer generation DOT1L inhibitors have shown potent antileukemic activity in vitro and in vivo in patient-derived xenograft (PDX) models of MLL-r leukemia.[8] In one study, a high dose of compound 10 (100 mg/kg) administered by oral gavage showed signs of toxicity in mice, leading to discontinuation of that dosing regimen.[8] This suggests that while efficacious, careful dose optimization is necessary to manage its toxicity profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of DOT1L inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the effect of DOT1L inhibitors on the growth and viability of leukemia cell lines.

General Protocol:

  • Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of the DOT1L inhibitor (e.g., this compound, pinometostat) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 7 to 14 days at 37°C in a humidified atmosphere with 5% CO₂. The extended incubation period is necessary to observe the cytostatic or cytotoxic effects of DOT1L inhibition.

  • Viability Assessment: After the incubation period, assess cell viability using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT, WST-1) or by quantifying ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for H3K79 Methylation

Objective: To measure the inhibition of DOT1L enzymatic activity in cells by quantifying the levels of H3K79 dimethylation (H3K79me2).

General Protocol:

  • Cell Treatment and Lysis: Treat leukemia cells with the DOT1L inhibitor for 4 to 6 days. Harvest the cells and lyse them in a suitable buffer to extract total protein or histones.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Use an antibody against total Histone H3 as a loading control.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total Histone H3.

In Vivo Xenograft Models of MLL-Rearranged Leukemia

Objective: To evaluate the in vivo efficacy and toxicity of DOT1L inhibitors in a relevant animal model.

General Protocol:

  • Cell Implantation: Implant human MLL-rearranged leukemia cells (e.g., MV4-11) either subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Monitoring: Allow the tumors to establish and monitor their growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for disseminated models with luciferase-expressing cells).

  • Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the DOT1L inhibitor via a clinically relevant route (e.g., continuous intravenous infusion, oral gavage, or subcutaneous injection) at various dose levels. The control group receives the vehicle.

  • Efficacy Assessment: Monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like H3K79me2 levels).

  • Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study. Collect blood and tissues for hematological and histopathological analysis to assess for any treatment-related toxicities.

Visualizations

Signaling_Pathway MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates transcription Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia Inhibitor DOT1L Inhibitor (e.g., this compound) Inhibitor->DOT1L inhibits

DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines MLL-r Leukemia Cell Lines Treatment Treat with DOT1L Inhibitor Cell_Lines->Treatment Viability_Assay Cell Viability Assay (IC50 determination) Treatment->Viability_Assay Western_Blot Western Blot (H3K79me2 levels) Treatment->Western_Blot Therapeutic_Window Therapeutic Window Assessment Viability_Assay->Therapeutic_Window Xenograft Establish Xenograft Model (Immunocompromised Mice) Inhibitor_Admin Administer DOT1L Inhibitor Xenograft->Inhibitor_Admin Efficacy Assess Efficacy (Tumor Growth Inhibition) Inhibitor_Admin->Efficacy Toxicity Assess Toxicity (Body Weight, Histopathology) Inhibitor_Admin->Toxicity Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Experimental workflow for evaluating DOT1L inhibitors.

Logical_Relationship cluster_properties Key Properties EPZ4777 This compound (1st Generation) Potency Potency EPZ4777->Potency Selectivity Selectivity EPZ4777->Selectivity Pharmacokinetics Pharmacokinetics EPZ4777->Pharmacokinetics Suboptimal Therapeutic_Window Therapeutic Window EPZ4777->Therapeutic_Window Narrow (Implied) Pinometostat Pinometostat (EPZ-5676) (2nd Generation) Pinometostat->Potency Improved Pinometostat->Selectivity High Pinometostat->Pharmacokinetics Improved Pinometostat->Therapeutic_Window Wider Newer_Compounds Newer Compounds (e.g., Compound 10/11) Newer_Compounds->Potency High Newer_Compounds->Selectivity High Newer_Compounds->Pharmacokinetics Orally Bioavailable Newer_Compounds->Therapeutic_Window Promising but requires careful dose optimization

Logical relationship of DOT1L inhibitor generations.

References

Safety Operating Guide

Proper Disposal of EPZ-4777: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of EPZ-4777, a potent and selective DOT1L inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and place it in a designated, sealed container for hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical research compound, must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials grossly contaminated with it (e.g., weighing papers, spatulas) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2]

    • Leave the chemical in its original container whenever possible.[1][2]

  • Container Management:

    • Use only compatible and properly sealed containers for waste accumulation.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container closed except when adding waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

    • The generation of waste should be minimized wherever possible.[3]

  • Disposal of Empty Containers:

    • Empty containers of this compound may still retain product residues and should be treated as hazardous waste.[3]

    • Handle uncleaned, empty containers in the same manner as the product itself.[1][2] Do not rinse them into the sewer system.[3]

    • Follow your institution's procedures for the disposal of empty hazardous material containers, which may involve triple rinsing (with the rinsate collected as hazardous waste) or direct disposal through the hazardous waste program.

Disposal Guideline Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste (Consult local regulations)General Practice
Disposal Method Engage a licensed waste disposal contractor.[3]
Container Policy Leave in original, labeled container. Do not mix with other waste.[1][2]
Empty Containers Treat as hazardous waste as they may retain residue.[1][2][3]
Spill Residue Collect with inert absorbent and dispose of as hazardous waste.General Practice
Regulatory Compliance Adhere to all national and local waste disposal legislation.[1][2][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EPZ4777_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs documentation Provide Waste Information and SDS contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal pickup->end spill->ppe No contain_spill Contain with Inert Absorbent spill->contain_spill Yes contain_spill->container

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and disposal. The user is responsible for ensuring compliance with all applicable regulations.

References

Personal protective equipment for handling EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of EPZ-4777, a potent and selective DOT1L inhibitor used in cancer research.[1][2] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, cytotoxic, and powdered chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3][4] The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection, with the outer glove worn over the lab coat cuff and the inner glove underneath.[4][5]
Eye Protection Chemical splash goggles or safety glasses with side shields. A full-face shield should be used when there is a higher risk of splashes.[6]Protects the eyes from splashes, mists, and airborne particles of the compound.[4][6]
Protective Clothing Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[4][6] Disposable gowns prevent the cross-contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosolization.Prevents the inhalation of airborne particles of the cytotoxic agent.[4]

Operational Plan: Handling and Preparation

All handling of this compound should occur in a designated and controlled area, such as a certified chemical fume hood or a containment ventilated enclosure, to minimize the risk of exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that all necessary materials, including the correct PPE, spill kits, and designated waste containers, are readily accessible.

  • Weighing: Weighing of the powdered compound should be done in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Reconstitution: If preparing a stock solution, do so within a chemical fume hood. Add the solvent slowly to the powder to avoid splashing.

  • Labeling: Clearly label all containers with the compound's name, concentration, date of preparation, and appropriate hazard symbols.

  • Transport: When moving the compound, even for short distances within the lab, use a sealed, leak-proof secondary container to prevent spills.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container immediately after use.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and weighing papers, must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Workflow and Safety Protocols

The following diagram illustrates the key steps and safety considerations for working with this compound.

EPZ4777_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Assemble PPE and Spill Kit B Prepare Designated Handling Area (Fume Hood) A->B C Weigh Powdered this compound B->C D Reconstitute in Solvent C->D E Perform Experiment D->E F Decontaminate Surfaces and Equipment E->F G Segregate and Dispose of Waste F->G H Properly Doff and Dispose of PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

This procedural guidance is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ-4777
Reactant of Route 2
EPZ-4777

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.